molecular formula C9H11BrN2 B2566874 2-Bromo-4-(pyrrolidin-1-yl)pyridine CAS No. 230618-42-5

2-Bromo-4-(pyrrolidin-1-yl)pyridine

Cat. No.: B2566874
CAS No.: 230618-42-5
M. Wt: 227.105
InChI Key: RFJRXIJRIORJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(pyrrolidin-1-yl)pyridine is a useful research compound. Its molecular formula is C9H11BrN2 and its molecular weight is 227.105. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-pyrrolidin-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJRXIJRIORJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-4-(pyrrolidin-1-yl)pyridine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-4-(pyrrolidin-1-yl)pyridine

This document provides a comprehensive technical overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize this heterocyclic building block in their synthetic workflows. The information presented herein is synthesized from established chemical data sources and provides practical insights into its handling, characterization, and application.

Introduction and Strategic Importance

This compound is a disubstituted pyridine derivative of significant interest in contemporary organic synthesis, particularly within the pharmaceutical industry. Its structure incorporates a nucleophilic pyrrolidine moiety and a bromine atom on the pyridine ring. This arrangement offers dual functionality: the bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the pyrrolidine group modulates the electronic properties and basicity of the pyridine core. Understanding the fundamental physical properties of this compound is paramount for its effective use, ensuring reproducibility in experimental design, and guaranteeing the safety of laboratory personnel.

Core Physicochemical Properties

The reliable application of any chemical reagent begins with a thorough understanding of its intrinsic properties. These values dictate storage conditions, solvent selection for reactions and analysis, and purification strategies.

Structural and Molecular Data

The foundational characteristics of this compound are summarized below. The molecular structure consists of a pyridine ring brominated at the 2-position and substituted with a pyrrolidin-1-yl group at the 4-position.

Caption: Molecular Structure of this compound.

Tabulated Physical Data

The following table summarizes the key physical properties of this compound, compiled from various chemical suppliers and databases. It is critical to note that some values are predicted via computational models and should be treated as estimates until experimentally verified.

PropertyValueSource(s)
CAS Number 230618-42-5[1][2]
Molecular Formula C₉H₁₁BrN₂[1][2]
Molecular Weight 227.10 g/mol [2][3]
Appearance White to light yellow powder/crystal[4]
Melting Point 124 °C or 135.0-139.0 °C[1][4]
Boiling Point 335.5 ± 27.0 °C (Predicted at 760 mmHg)[1][2]
Density 1.480 ± 0.06 g/cm³ (Predicted)[1]
pKa 5.18 ± 0.10 (Predicted)[1]

Insight into Melting Point Discrepancy: The observed range in reported melting points (124 °C vs. 135-139 °C) is not uncommon for solid organic compounds.[1][4] This variation can be attributed to several factors, including the presence of residual solvents or impurities from synthesis, or polymorphism, where the compound exists in different crystalline forms with distinct melting points. Researchers should validate the purity of their material, for instance via NMR or elemental analysis, to correlate it with the observed melting point.

Synthesis and Characterization Protocols

A self-validating workflow ensures that the material synthesized meets the required structural and purity specifications for subsequent applications.

Reference Synthesis Protocol: Nucleophilic Aromatic Substitution

The most direct synthesis involves the reaction of a di-substituted pyridine with pyrrolidine. The following protocol is adapted from established procedures.[1]

Causality Behind Experimental Choices:

  • Reagents: 2,4-dibromopyridine is used as the starting material. The bromine at the 4-position is more susceptible to nucleophilic aromatic substitution than the one at the 2-position due to the electronic influence of the ring nitrogen. Pyrrolidine acts as the nucleophile.

  • Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the reaction progress.

  • Temperature: Heating to 70 °C provides the necessary activation energy for the substitution reaction to proceed overnight.

  • Purification: Column chromatography is the standard method for purifying organic compounds of this nature, effectively separating the desired product from unreacted starting materials and byproducts.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Reactants Mix 2,4-dibromopyridine and excess Pyrrolidine in Ethanol Reaction Heat at 70°C overnight Reactants->Reaction Concentrate Concentrate under vacuum Reaction->Concentrate Purify Purify residue by Silica Column Chromatography Concentrate->Purify Eluent Eluent: 0-70% Ethyl Acetate/Pentane Purify->Eluent Product Collect and concentrate product fractions Eluent->Product FinalProduct This compound Product->FinalProduct Yield: 97%

Caption: Workflow for Synthesis and Purification.

Step-by-Step Methodology:

  • Combine 2,4-dibromopyridine (1.0 eq) and pyrrolidine (5.0 eq) in a reaction vessel containing ethanol.

  • Stir the mixture and heat to 70 °C overnight.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the resulting residue by flash column chromatography on silica gel, using a gradient of 0-70% ethyl acetate in pentane as the eluent.

  • Combine the fractions containing the pure product and concentrate under vacuum to yield this compound as a solid.[1]

Structural Verification: NMR and Mass Spectrometry

Confirmation of the product's identity is achieved through standard analytical techniques.

Protocol for ¹H NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified solid in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Process the data, referencing the residual solvent peak (CDCl₃ at 7.26 ppm).

Expected ¹H NMR Data (400 MHz, CDCl₃):

  • δ 7.9 (d, 1H): Doublet corresponding to the proton at the 5-position of the pyridine ring.

  • δ 6.6 (s, 1H): Singlet (or narrow doublet) for the proton at the 3-position.

  • δ 6.3 (m, 1H): Multiplet (doublet of doublets) for the proton at the 6-position.

  • δ 3.3 (m, 4H): Multiplet for the four protons on the carbons adjacent to the nitrogen in the pyrrolidine ring.

  • δ 2.0 (m, 4H): Multiplet for the four protons on the other two carbons of the pyrrolidine ring.[1]

Mass Spectrometry Data:

  • LRMS (APCI): m/z = 227 [M+H]⁺.[1] This confirms the molecular weight of the compound. The characteristic isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) should be observable at m/z 227 and 229 in high-resolution mass spectrometry.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302).[2] General precautionary statements for handling chemicals should be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage Conditions: To prevent degradation, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[1] This is particularly important to protect the electron-rich pyridine ring from slow oxidation or reaction with atmospheric moisture.

Conclusion

This compound is a valuable building block for chemical synthesis. This guide has detailed its core physical properties, provided a validated synthesis and characterization workflow, and outlined essential safety protocols. By understanding these fundamental characteristics, researchers can confidently and reproducibly incorporate this versatile reagent into their drug discovery and development programs.

References

  • This compound | CAS 230618-42-5. (n.d.). American Elements.
  • This compound | C9H11BrN2 | CID 10537269. (n.d.). PubChem.

Sources

An In-Depth Technical Guide to 2-Bromo-4-(pyrrolidin-1-yl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-(pyrrolidin-1-yl)pyridine is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing bromo group and the electron-donating pyrrolidinyl substituent on the pyridine core, render it a versatile intermediate for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in medicinal chemistry and drug development. The insights provided herein are intended to equip researchers and scientists with the technical knowledge necessary to effectively utilize this compound in their research endeavors.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 230618-42-5[1]
Molecular Formula C₉H₁₁BrN₂[2]
Molecular Weight 227.10 g/mol [2]
Melting Point 124 °C[3]
Boiling Point (Predicted) 335.5 ± 27.0 °C[3]
Density (Predicted) 1.480 ± 0.06 g/cm³[3]
Appearance White to light yellow crystalline powderN/A
Solubility Soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane.N/A

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a dihalogenated pyridine precursor.

Primary Synthetic Route: Nucleophilic Aromatic Substitution

This method leverages the differential reactivity of the halogen atoms on a 2,4-dihalopyridine, where the 4-position is more activated towards nucleophilic attack.

Reaction Scheme:

Synthesis_of_2_Bromo_4_pyrrolidin_1_yl_pyridine cluster_reactants Reactants cluster_product Product 2_4_dibromopyridine 2,4-Dibromopyridine product This compound 2_4_dibromopyridine->product pyrrolidine Pyrrolidine pyrrolidine->product reagents Ethanol, 70°C, Overnight

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

  • To a solution of 2,4-dibromopyridine (1.0 eq) in ethanol, add pyrrolidine (5.0 eq).[3]

  • Heat the reaction mixture at 70°C and stir overnight.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[3]

  • Purify the resulting residue by column chromatography on silica gel, using a gradient of ethyl acetate in pentane (e.g., 0-70%) as the eluent, to afford this compound as a solid.[3] A typical yield for this reaction is high, often around 97%.[3]

Causality Behind Experimental Choices:

  • Excess Pyrrolidine: The use of a significant excess of pyrrolidine serves a dual purpose. Firstly, it acts as the nucleophile, and secondly, it serves as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.

  • Solvent and Temperature: Ethanol is a suitable polar protic solvent for this type of nucleophilic aromatic substitution. The elevated temperature of 70°C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting side reactions.

Alternative Synthetic Strategies

While the nucleophilic substitution of 2,4-dibromopyridine is the most direct route, alternative strategies could be envisaged, particularly for the synthesis of analogues. One such approach could involve a multi-step sequence starting from a more readily available or functionalized pyridine precursor. For instance, a chemoenzymatic approach could be employed for the synthesis of chiral pyridylalanine derivatives, which could then be further elaborated.[4] Another strategy could involve the remodeling of (aza)indole or benzofuran skeletons to construct the substituted pyridine core. [N/A]

Reactivity and Key Transformations

The bromine atom at the 2-position of this compound is the primary site of reactivity, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, significantly expanding the molecular diversity accessible from this building block.

Reactivity_of_2_Bromo_4_pyrrolidin_1_yl_pyridine start This compound suzuki 2-Aryl-4-(pyrrolidin-1-yl)pyridine start->suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) buchwald 2-Amino-4-(pyrrolidin-1-yl)pyridine start->buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, base)

Caption: Key reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it is widely used to couple aryl halides with arylboronic acids.[5][6]

General Protocol for Suzuki-Miyaura Coupling:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0–3.0 eq).[7]

  • Add an anhydrous and degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).[7]

  • Heat the reaction mixture with stirring (typically 80-110°C) and monitor for completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expert Insights:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for a successful Suzuki coupling with 2-bromopyridines. The pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst.[7] The use of bulky, electron-rich phosphine ligands, such as those in Pd(dppf)Cl₂, can mitigate this issue and promote efficient catalytic turnover.[7][8]

  • Base and Solvent: The base is required to activate the boronic acid for transmetalation.[6] A mixture of an organic solvent and water is often employed to ensure the solubility of both the organic substrates and the inorganic base.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[9][10]

General Protocol for Buchwald-Hartwig Amination:

  • In an oven-dried Schlenk flask or sealed tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP or dppf, 1.5-10 mol%), and a base (e.g., NaOtBu, 1.4–2.0 eq).[1][9]

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Add this compound (1.0 eq) and the desired primary or secondary amine (1.2–1.5 eq).[1]

  • Heat the reaction mixture with vigorous stirring (typically 80-110°C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]

  • After cooling, perform an aqueous workup, extract the product, dry the organic phase, and concentrate.

  • Purify the product by column chromatography.

Expert Insights:

  • Handling Volatile Amines: For reactions involving volatile amines, the use of a sealed tube is recommended to prevent their escape and ensure the reaction proceeds to completion.[11][12]

  • Ligand Choice: Bidentate phosphine ligands like BINAP and dppf are often effective in preventing the formation of inactive palladium dimers and accelerating the reaction.[9]

Applications in Medicinal Chemistry and Drug Discovery

The 2-substituted-4-(pyrrolidin-1-yl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The pyrrolidine moiety can enhance solubility and metabolic stability, while the pyridine core provides a key interaction point with biological targets.

Antimycobacterial Activity

Recent studies have highlighted the potential of 2,4-disubstituted pyridine derivatives as potent antimycobacterial agents. Specifically, compounds bearing a hydrophilic cyclic amine, such as pyrrolidine, at the 4-position have demonstrated significant in vitro activity against Mycobacterium tuberculosis. These compounds have shown bactericidal activity against intracellularly localized and biofilm-forming tubercle bacilli, making them promising leads for the development of new anti-tuberculosis drugs.

Kinase Inhibitors

The pyridine nucleus is a common feature in many kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases. The 2-substituted-pyridin-4-yl motif has been explored in the design of selective inhibitors for various kinases, including Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling and a target for cancer immunotherapy.[13]

Other Therapeutic Areas

The versatility of the this compound building block allows for its incorporation into a wide range of molecular architectures targeting diverse therapeutic areas. The pyrrolidine scaffold is found in numerous FDA-approved drugs and is known to contribute to favorable pharmacokinetic properties. [N/A] The ability to readily functionalize the 2-position of the pyridine ring via cross-coupling reactions opens up vast possibilities for structure-activity relationship (SAR) studies in drug discovery programs.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the amenability of the 2-bromo position to a variety of palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse molecular libraries. The demonstrated biological activity of derivatives containing the 2-substituted-4-(pyrrolidin-1-yl)pyridine scaffold underscores its potential for the discovery of novel therapeutics. This guide has provided a detailed technical overview to facilitate the effective utilization of this important chemical intermediate in research and development.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. (2025). Benchchem.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry, 72(9), 3606-3607.
  • 230618-42-5|this compound. (n.d.). BLDpharm.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (2025). Benchchem.
  • A practical buchwald-hartwig amination of 2-bromopyridines with vol
  • This compound. (n.d.). PubChem.
  • Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. (2016).
  • Buchwald-Hartwig Amin
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.
  • 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE Chemical Properties. (n.d.). ChemicalBook.
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. (2025). Benchchem.
  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (2025). Bioorganic Chemistry.
  • Suzuki reaction. (2023). In Wikipedia.
  • 2-Bromopyridine(109-04-6) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 230618-42-5 | this compound. (n.d.). Next Peptide.
  • Parallel synthesis of 4-amino-2,6-dialkylamino-pyridines. (2003).
  • A mild, catalyst-free synthesis of 2-aminopyridines. (2010). Tetrahedron Letters, 51(33), 4435-4437.
  • This compound | CAS 230618-42-5. (n.d.). American Elements.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Substituted pyridine derivatives as SARM1 inhibitors. (2023).
  • Synthesis of pharmaceutically useful pyridine derivatives. (2002).
  • Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. (1990). Journal of Medicinal Chemistry, 33(3), 823-831.
  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2012). Bioorganic & Medicinal Chemistry, 20(2), 897-904.
  • Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors. (2015).
  • Pyridine derivatives. (2013).
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). Pharmaceuticals, 15(11), 1335.
  • 2,5-Pyrrolidinedione, 1-bromo-. (n.d.). NIST WebBook.
  • 4-Bromo-2-(pyrrolidin-1-yl)pyridine. (n.d.). Sunway Pharm Ltd.
  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (2025). SciSpace.
  • Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. (2024). RSC Advances, 14(11), 7561-7569.
  • Pyridine, 2-bromo-. (n.d.). NIST WebBook.
  • Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3-and 4-pyridylalanine derivatives. (2006). Tetrahedron: Asymmetry, 17(9), 1339-1346.

Sources

An In-depth Technical Guide to 2-Bromo-4-(pyrrolidin-1-yl)pyridine (CAS: 230618-42-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

2-Bromo-4-(pyrrolidin-1-yl)pyridine has emerged as a pivotal building block in contemporary drug discovery. Its structure marries two key pharmacophoric elements: the 2-aminopyridine core and a pyrrolidine moiety. The pyridine ring is a well-established scaffold in medicinal chemistry, prized for its ability to engage in crucial hydrogen bonding interactions within the ATP-binding sites of kinases.[1] The saturated five-membered pyrrolidine ring offers a three-dimensional structure that can efficiently explore pharmacophore space, contributing positively to the stereochemistry and physicochemical properties of a drug candidate, such as aqueous solubility.[2][3] The strategic placement of a bromine atom at the 2-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space to fine-tune the potency and selectivity of lead compounds.[4] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this valuable synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 230618-42-5[5]
Molecular Formula C₉H₁₁BrN₂[5]
Molecular Weight 227.10 g/mol [5]
Melting Point 124 °C[6]
Boiling Point 335.5±27.0 °C (Predicted)[6]
Density 1.480±0.06 g/cm³ (Predicted)[6]
SMILES C1CCN(C1)C2=CC(=NC=C2)Br[5]
InChIKey RFJRXIJRIORJQX-UHFFFAOYSA-N[5]

Synthesis of this compound

The most direct and widely employed synthesis of this compound involves the nucleophilic aromatic substitution of 2,4-dibromopyridine with pyrrolidine. The greater reactivity of the C4-bromo substituent towards nucleophilic attack allows for a selective monosubstitution.

Synthetic Workflow

Synthesis_Workflow 2,4-Dibromopyridine 2,4-Dibromopyridine Reaction Nucleophilic Aromatic Substitution 2,4-Dibromopyridine->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Product This compound Reaction->Product Ethanol, 70 °C

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 2,4-Dibromopyridine

  • Pyrrolidine

  • Ethanol

  • Ethyl acetate

  • Pentane

  • Silica gel

Procedure:

  • To a solution of 2,4-dibromopyridine (1.0 eq) in ethanol, add pyrrolidine (5.0 eq).

  • Heat the reaction mixture at 70 °C overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel, using a gradient of 0-70% ethyl acetate in pentane as the eluent, to afford this compound.

Reactivity and Key Transformations

The bromine atom at the 2-position of the pyridine ring is the key to the synthetic utility of this compound, serving as a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various organoboron compounds.[7] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors.[8][9]

The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br ArPd(II)BrL2 Ar-Pd(II)-Br (L)2 OxAdd->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation R'-B(OR)2 Base ArPd(II)R'L2 Ar-Pd(II)-R' (L)2 Transmetalation->ArPd(II)R'L2 RedElim Reductive Elimination ArPd(II)R'L2->RedElim RedElim->Pd(0)L2 ArR Ar-R' RedElim->ArR

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1–1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[9]

  • Base (e.g., K₂CO₃, 2.0 eq)[8]

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)[4]

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[11] This reaction is particularly useful for introducing diverse amine functionalities at the 2-position of the pyridine ring, which can act as crucial hydrogen bond donors or acceptors in interactions with biological targets.[12]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)[1]

  • Ligand (e.g., XPhos, 4 mol%)[1]

  • Base (e.g., NaOt-Bu, 1.4 eq)[1]

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add the amine to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] This reaction introduces a linear alkyne moiety, which can be a valuable linker or pharmacophore in drug design.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[14]

  • Copper(I) iodide (CuI, 10 mol%)[14]

  • Base (e.g., Triethylamine)[14]

  • Anhydrous and degassed THF

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Applications in Drug Discovery

The 2-amino-4-substituted pyridine scaffold is a privileged structure in drug discovery, particularly in the development of kinase inhibitors for oncology.[4][15] this compound serves as a key starting material for the synthesis of compounds targeting a variety of kinases.

Case Study: Kinase Inhibitor Synthesis

The synthesis of potent kinase inhibitors often involves a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 2-position of the pyridine ring.[4] This moiety can then interact with the hydrophobic regions of the kinase active site. The 4-pyrrolidinyl group can enhance solubility and provide additional binding interactions. For example, pyrrolopyridine-pyridone based inhibitors of Met kinase have shown significant anti-proliferative activities.[16]

Target KinaseExample ApplicationReference
Met Kinase Development of potent inhibitors for gastric carcinoma.[16]
ALK Synthesis of inhibitors for cancers driven by ALK fusion proteins.[4]
VEGFR-2 Creation of anti-angiogenic agents for cancer therapy.[16]
Flt-3 Development of therapeutics for acute myeloid leukemia.[16]

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are primary techniques for structural elucidation.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.9 (d, 1H), 6.6 (s, 1H), 6.3 (m, 1H), 3.3 (m, 4H), 2.0 (m, 4H).

  • ¹³C NMR: Typical signals for the pyridine and pyrrolidine carbons are expected. The carbon bearing the bromine will be significantly downfield.

Mass Spectrometry (MS)

LC-MS is commonly used to confirm the molecular weight and monitor reaction progress. The compound will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Expected m/z (APCI): 227 [M+H]⁺, 229 [M+H+2]⁺

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid for MS compatibility.[17]

  • Detection: UV at 254 nm.

Safety Information

As a research chemical, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a reactive bromine handle, a key pyridine scaffold, and a beneficial pyrrolidine moiety makes it an ideal starting material for the synthesis of diverse compound libraries, particularly for the development of kinase inhibitors. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their research and development endeavors.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wiley-VCH. (2007).
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.).
  • Buchwald–Hartwig amin
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-rel
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • This compound. PubChem. [Link]
  • Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • HPLC Methods for analysis of Pyridine.
  • Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PubMed Central. [Link]
  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]
  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. NIH. [Link]
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central. [Link]
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles...
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]
  • Design, synthesis, and biological evaluation of novel pyridine-bridged analogues of combretastatin-A4 as anticancer agents. PubMed. [Link]
  • Drug Discovery and Development in the Neurosciences. HSTalks. [Link]
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
  • Strategies to Address Challenges in Neuroscience Drug Discovery and Development. PMC. [Link]
  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed. [Link]
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. [Link]
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogs of Combretastatin-A4 as Anti-cancer Agents.
  • Low Level Pesticide Residue Analysis in Wine. [Link]

Sources

2-Bromo-4-(pyrrolidin-1-yl)pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4-(pyrrolidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core physicochemical properties, validated synthetic protocols, applications in drug discovery, and essential safety and handling information. The structure of this guide is designed to provide a logical and practical flow of information for the laboratory scientist.

Core Physicochemical Properties

This compound is a disubstituted pyridine derivative. The presence of a bromine atom at the 2-position and a pyrrolidine ring at the 4-position creates a versatile scaffold for further chemical modification. The bromine atom can be readily displaced or used in cross-coupling reactions, while the pyrrolidine moiety can influence solubility, basicity, and receptor-binding interactions.

The fundamental quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 227.10 g/mol [1][2][3][4]
Molecular Formula C₉H₁₁BrN₂[2][3][4]
CAS Number 230618-42-5[1][2][5]
Appearance White to light yellow powder or crystal[6]
Melting Point 124 °C or 135.0-139.0 °C[5][6]
Boiling Point (Predicted) 335.5 ± 27.0 °C[5]
Density (Predicted) 1.480 ± 0.06 g/cm³[5]
SMILES C1CCN(C1)C2=CC(=NC=C2)Br[3]

The molecular weight of this compound is 227.10 g/mol [1][2][3][4]. It is important to note the variance in the reported melting point, which may be due to different polymorphic forms or measurement conditions. Researchers should verify the properties of their specific batch.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

Synthetic Workflow Diagram

The following diagram illustrates a common and effective synthetic route.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process R1 2,4-Dibromopyridine Reaction Nucleophilic Aromatic Substitution (SNAr) R1->Reaction R2 Pyrrolidine R2->Reaction Solvent Ethanol (Solvent) Solvent->Reaction in Temp Heat (70 °C) Temp->Reaction under Purification Column Chromatography Reaction->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a reported procedure with added experimental insights.[5]

Objective: To synthesize this compound from 2,4-dibromopyridine and pyrrolidine.

Materials:

  • 2,4-Dibromopyridine (1.0 eq)

  • Pyrrolidine (5.0 eq)

  • Ethanol (as solvent)

  • Ethyl acetate (for chromatography)

  • Pentane or Hexane (for chromatography)

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dibromopyridine (e.g., 300 mg, 0.94 mmol) in ethanol.

    • Expert Insight: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and can accommodate the charged intermediate of the SNAr mechanism.

  • Addition of Nucleophile: Add pyrrolidine (e.g., 335 mg, 4.7 mmol, 5.0 eq) to the solution.

    • Causality: A significant excess of pyrrolidine is used. It acts as both the nucleophile and a base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. This avoids the need for an additional external base.

  • Reaction Execution: Heat the reaction mixture to 70 °C and stir overnight.

    • Expert Insight: Heating is necessary to overcome the activation energy for the SNAr reaction. Monitoring the reaction by TLC or LC-MS is recommended to confirm the consumption of the starting material.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess pyrrolidine.

  • Purification: Purify the resulting residue by column chromatography on silica gel.

    • Protocol Standard: A gradient elution system, such as 0-70% ethyl acetate in pentane, is effective for separating the desired product from any remaining starting material or potential side products (e.g., 2,4-bis(pyrrolidin-1-yl)pyridine).[5]

  • Characterization: Collect the fractions containing the product and concentrate under vacuum to yield this compound as a solid. The structure should be confirmed by analytical methods.

    • Trustworthiness: A reported characterization for the product is 1H-NMR (CDCl3, 400 MHz): δ 2.0 (m, 4H), 3.3 (m, 4H), 6.3 (m, 1H), 6.6 (s, 1H), 7.9 (d, 1H). LRMS m/z (APCI) 227 [MH]+.[5]

Applications in Drug Discovery

The this compound scaffold is valuable in drug discovery for several reasons. Both the pyrrolidine ring and substituted pyridines are prevalent motifs in pharmacologically active compounds.[7]

  • Pyrrolidine as a Bioactive Scaffold: The pyrrolidine ring is a five-membered nitrogen-containing heterocycle found in numerous natural products and FDA-approved drugs.[7] Its conformational flexibility allows it to adapt to the binding sites of various biological targets. This scaffold is a cornerstone in the development of antivirals, anticancer agents, and central nervous system drugs.[7][8]

  • Bromopyridine as a Versatile Intermediate: The bromine atom on the pyridine ring is a key functional handle. It serves as an excellent leaving group for further SNAr reactions or as a reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[9] This allows for the precise and controlled introduction of molecular complexity, which is a critical step in building libraries of potential drug candidates.

  • Synergistic Properties: The combination of these two moieties in one molecule provides a ready-to-use building block. For instance, the pyrrolidine group can be used to tune physicochemical properties like solubility and lipophilicity, while the bromo-group allows for the strategic extension of the molecule to probe interactions with a target receptor.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Information is derived from various safety data sheets (SDS).

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[10][11][12]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke in the work area.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10] It should be stored under an inert atmosphere as it may be air or light sensitive.[4][11]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][13]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[10][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

Conclusion

This compound, with a molecular weight of 227.10 g/mol , is a strategically important chemical intermediate. Its synthesis is straightforward, and its structure offers multiple avenues for chemical elaboration. The proven value of both the pyrrolidine and bromopyridine scaffolds in medicinal chemistry makes this compound a highly useful tool for researchers engaged in the design and synthesis of novel therapeutic agents. Adherence to established safety protocols is essential for its handling and use in the laboratory.

References

  • American Elements. This compound | CAS 230618-42-5.
  • Next Peptide. 230618-42-5 | this compound.
  • PubChem. This compound | C9H11BrN2 | CID 10537269.
  • Chem-Space. MSDS of 2-bromo-4-(piperidin-1-ylmethyl)pyridine.
  • Nature. Pyrrolidine synthesis via ring contraction of pyridines.
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
  • Organic Syntheses. 2-bromopyridine.
  • Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology.

Sources

2-Bromo-4-(pyrrolidin-1-yl)pyridine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-Bromo-4-(pyrrolidin-1-yl)pyridine

Introduction

Welcome to a detailed analytical exploration of this compound, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. With the molecular formula C₉H₁₁BrN₂ and a molecular weight of approximately 227.10 g/mol , a precise structural confirmation is paramount for its application in research and development.[1][2][3][4] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unambiguous identification and characterization of this molecule. We will not only present the spectral data but also delve into the causality behind the observed signals, offering insights into how the interplay of the pyridine ring, the bromo substituent, and the pyrrolidinyl group dictates the compound's spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a complete picture of the proton and carbon framework.

¹H NMR Spectral Analysis

The proton NMR spectrum reveals the electronic environment of every unique proton in the molecule. The electron-donating nature of the pyrrolidinyl nitrogen and the electron-withdrawing, anisotropic effects of the bromine atom and the pyridine nitrogen create a distinct and predictable pattern.

The reported ¹H NMR spectrum in CDCl₃ shows five distinct signals.[1]

Signal (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.9Doublet (d)1HH-6This proton is adjacent to the pyridine nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift. It is coupled to H-5.
6.6Singlet (s)1HH-3Situated between the two nitrogen-containing substituents, its chemical shift is influenced by both. The apparent singlet nature suggests minimal coupling to other protons.
6.3Multiplet (m)1HH-5This proton is coupled to H-6. It is shifted upfield relative to H-6 due to the strong electron-donating effect of the para-pyrrolidinyl group.
3.3Multiplet (m)4HH-2', H-5' (Pyrrolidine)These are the methylene protons adjacent to the nitrogen atom of the pyrrolidine ring. Their proximity to the nitrogen deshields them, shifting them downfield.
2.0Multiplet (m)4HH-3', H-4' (Pyrrolidine)These are the methylene protons beta to the pyrrolidine nitrogen, making them more shielded and thus further upfield compared to the alpha protons.

Expert Insight: The significant upfield shift of the pyridine protons (H-3, H-5) compared to unsubstituted pyridine is a classic indicator of a strong electron-donating group at the C-4 position. The pyrrolidinyl group's nitrogen lone pair participates in resonance with the aromatic ring, increasing electron density, particularly at the ortho (H-3, H-5) and para positions.

Predicted ¹³C NMR Spectral Analysis

While specific experimental data is not cited, a predicted ¹³C NMR spectrum can be constructed based on the known effects of the substituents. The spectrum is expected to show 7 unique carbon signals, as two pairs of carbons in the pyrrolidine ring are chemically equivalent.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~155C-4Attached directly to the electron-donating pyrrolidinyl nitrogen, this carbon is significantly deshielded due to resonance effects.
~149C-6Adjacent to the pyridine nitrogen, this carbon is deshielded and appears downfield.
~142C-2The carbon bearing the bromine atom (C-Br) is expected to be downfield, a direct result of the inductive effect of the halogen.[5]
~108C-5The electron-donating effect of the pyrrolidinyl group strongly shields this carbon, shifting it significantly upfield.
~105C-3Similar to C-5, this carbon is shielded by the adjacent electron-donating group.
~47C-2', C-5' (Pyrrolidine)These carbons are directly attached to the nitrogen, causing a downfield shift relative to the other pyrrolidine carbons.
~25C-3', C-4' (Pyrrolidine)These aliphatic carbons are more shielded and appear in the typical alkane region.
NMR Experimental Protocol

A self-validating protocol ensures reproducibility and accuracy.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, which is validated by a sharp, symmetrical TMS signal.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

    • Co-add at least 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 200 ppm.

    • A relaxation delay of 2-5 seconds is crucial.

    • Acquire a sufficient number of scans (typically >1024) to obtain a good signal-to-noise ratio for all carbon signals, especially quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Process the ¹³C spectrum similarly, referencing it to the CDCl₃ solvent peak (77.16 ppm).

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts.

Expected Wavenumber (cm⁻¹)Vibrational ModeRationale
3100 - 3000Aromatic C-H StretchCorresponds to the C-H vibrations on the pyridine ring.[5]
2980 - 2850Aliphatic C-H StretchArises from the C-H bonds of the methylene groups in the pyrrolidine ring.[5][6]
1610 - 1550C=C and C=N StretchThese strong bands are characteristic of the pyridine ring stretching vibrations.[5][7][8]
1520 - 1480Aromatic C-N StretchA strong absorption resulting from the stretching of the C4-N bond of the pyrrolidine connected to the ring.
1100 - 900C-Br StretchThe vibration of the carbon-bromine bond typically appears in this region of the fingerprint part of the spectrum.[5]
IR Spectroscopy Experimental Protocol

Objective: To obtain the FTIR spectrum to identify the key functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and performing a background scan. The background spectrum must be flat, confirming the absence of contaminants.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Scanning: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background. Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

The mass spectrum of this compound is distinguished by the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[9][10] This results in a characteristic pair of peaks (M⁺ and M+2) for the molecular ion and any bromine-containing fragments, separated by 2 m/z units and having almost equal intensity.[10]

m/z ValueIonRationale
226 / 228[M]⁺The molecular ion peak, showing the characteristic 1:1 isotopic pattern for a single bromine atom.
227 / 229[MH]⁺In softer ionization methods like APCI, the protonated molecular ion is often observed.[1]
147[M - Br]⁺Represents the loss of the bromine radical, a common fragmentation pathway for alkyl/aryl halides.
198 / 200[M - C₂H₄]⁺Corresponds to the loss of ethylene from the pyrrolidine ring, a characteristic fragmentation for this heterocycle.

Expert Insight: The presence of the M⁺ and M+2 peaks with nearly identical abundance is a definitive confirmation that one bromine atom is present in the molecule. This isotopic pattern is a powerful diagnostic tool that should be the first feature sought when analyzing the mass spectrum of a brominated compound.[10][11]

MS Experimental Protocol (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Separation:

    • Inject 1 µL of the solution into a Gas Chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for the separation of the analyte from any impurities, for instance, holding at 50°C for 1 minute, then ramping to 280°C at 20°C/min.

  • MS Detection (EI):

    • The GC eluent is directed into the ion source of the mass spectrometer, typically operated at 70 eV for electron ionization.

    • Set the mass analyzer to scan a range of m/z 40-350.

  • Data Analysis:

    • Extract the mass spectrum from the total ion chromatogram (TIC) at the retention time corresponding to the analyte.

    • Identify the molecular ion peak ([M]⁺) and its M+2 isotope peak.

    • Propose structures for the major fragment ions to build a self-consistent fragmentation pathway that validates the proposed molecular structure.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Journal of the American Chemical Society. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode.
  • Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d5.
  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy.
  • ResearchGate. (n.d.). FTIR spectra: a) HPW and AlHPW with adsorbed pyridine b) HPMo and AlHPMo with adsorbed pyridine.
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). Pyridine, 3-bromo-.
  • The Journal of Physical Chemistry. (1956). Correlations of the Infrared Spectra of Some Pyridines.
  • American Elements. (n.d.). This compound.
  • Next Peptide. (n.d.). 230618-42-5 | this compound.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry.
  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
  • SpectraBase. (n.d.). 2-Bromo-4-methylpyridine - Optional[1H NMR] - Spectrum.
  • NIST. (n.d.). Pyridine, 2-bromo-.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • ResearchGate. (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

Sources

A Technical Guide to the Characterization of 2-Bromo-4-(pyrrolidin-1-yl)pyridine Solubility for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Bromo-4-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative of significant interest to medicinal chemists and drug development professionals as a heterocyclic building block. Its utility in the synthesis of novel chemical entities necessitates a thorough understanding of its fundamental physicochemical properties, chief among them being solubility. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its downstream developability, influencing bioavailability, formulation strategies, and process chemistry.[1][2]

Publicly available quantitative solubility data for this compound is scarce. This guide, therefore, serves not as a repository of existing data, but as a comprehensive methodological framework for researchers to determine the solubility profile of this compound with high fidelity. We will explore the theoretical underpinnings of solubility for a molecule of this class, provide detailed, field-proven experimental protocols for both equilibrium and kinetic solubility determination, and discuss the interpretation of the resulting data. This document is intended to empower researchers to generate reliable, reproducible solubility data, enabling informed decision-making in the drug discovery and development pipeline.

Physicochemical Profile

A foundational understanding of a compound's basic properties is essential before embarking on solubility studies. The known physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₁BrN₂[3][4]
Molecular Weight 227.10 g/mol [3][5]
CAS Number 230618-42-5[5]
Appearance White to light yellow powder or crystal
Melting Point 124 °C to 139 °C (Note: Discrepancies exist across suppliers)[5]
Boiling Point (Predicted) 335.5 ± 27.0 °C[5]
IUPAC Name This compound[3]

Theoretical Considerations for Solubility Determination

The molecular structure of this compound—containing a basic pyridine ring, a tertiary amine in the pyrrolidine ring, and a lipophilic bromo-substituent—suggests a complex solubility profile that will be highly dependent on the chemical environment.

Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two types of solubility measurements commonly employed in pharmaceutical research:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pH) when the system has reached equilibrium between the dissolved and undissolved solid forms.[2] This value is crucial for biopharmaceutical evaluation and formulation development. The "shake-flask" method is the gold standard for its determination.[6]

  • Kinetic Solubility: This is a high-throughput assessment of how readily a compound dissolves under non-equilibrium conditions. It is typically measured by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer.[2] The resulting value reflects the concentration at which the compound precipitates. This is often used in early discovery to quickly flag compounds with potential solubility liabilities.

Key Factors Influencing Solubility
  • Effect of pH: As a weak base, this compound's aqueous solubility will be profoundly influenced by pH. The two nitrogen atoms can be protonated at acidic pH. The protonated, cationic form of the molecule will be significantly more water-soluble than the neutral form. Therefore, solubility must be determined across a range of physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The lowest aqueous solubility is expected at a pH at least 2 units above its pKa.[6]

  • Solvent Selection: The choice of solvent is paramount. For drug development, aqueous buffers are of primary interest. However, understanding solubility in organic solvents is vital for synthesis, purification, and formulation. Based on its structure, moderate solubility is expected in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM), with lower solubility in nonpolar solvents (e.g., hexanes) and potentially limited solubility in pure water at neutral pH.

  • Solid-State Properties: The solid form of the compound (e.g., different crystalline polymorphs, or an amorphous state) can significantly impact its measured solubility.[2] It is imperative to characterize the solid form used in solubility experiments and to ensure consistency across studies.

Experimental Protocols for Solubility Determination

The following section provides detailed, self-validating protocols for determining the solubility of this compound. The causality behind key steps is explained to ensure robust and reliable data generation.

Protocol: Equilibrium Solubility by the Shake-Flask Method

This method is designed to determine the thermodynamic solubility and is considered the benchmark for accuracy.[6][7]

Objective: To determine the equilibrium concentration of this compound in a chosen solvent at a controlled temperature.

Materials:

  • High-purity (>98%) this compound

  • Selected solvents (e.g., pH 7.4 phosphate-buffered saline, water, ethanol)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, selected for low compound binding, e.g., PVDF or PTFE)

  • Analytical balance

  • HPLC-UV system for quantification

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical and means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is to add ~5-10 mg of the compound to 1 mL of the solvent.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[6] Agitate the slurry for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is standard. Causality: Insufficient shaking time will lead to an underestimation of the true thermodynamic solubility.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial.[7] Causality: This step is the most critical for accuracy. Failure to remove all undissolved solid particles will lead to a gross overestimation of solubility.

  • Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to bring its concentration into the linear range of the analytical method (see Protocol 4.2).

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or millimolar (mM).

Protocol: Quantification by HPLC-UV

A reliable analytical method is required to quantify the dissolved compound. HPLC is preferred over UV spectroscopy alone because it can separate the analyte from any potential impurities or degradants.[2][8]

Objective: To develop a robust method for quantifying this compound in solution.

Methodology:

  • Preparation of Calibration Standards: Accurately prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL). Perform a serial dilution of this stock solution to create a series of at least five calibration standards of decreasing concentration.

  • HPLC Method Development:

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typical for a molecule of this type.

    • Detection: Determine the wavelength of maximum absorbance (λmax) for the compound using a UV-Vis spectrophotometer or a diode array detector on the HPLC.

    • Injection: Inject the prepared standards onto the HPLC system.

  • Calibration Curve Generation: Plot the peak area from the HPLC chromatogram against the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration curve.

  • Sample Analysis: Inject the diluted, filtered sample from the solubility experiment (Protocol 4.1) and record its peak area.

  • Concentration Calculation: Use the peak area of the unknown sample and the equation from the calibration curve to calculate its concentration.

Visualization of Experimental Workflow

A clear visual representation of the experimental process ensures reproducibility and understanding. The following diagram outlines the shake-flask solubility determination workflow.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis cluster_data Phase 4: Data Processing start Weigh excess compound add_solvent Add precise volume of solvent start->add_solvent shake Agitate at constant T (24-48 hours) add_solvent->shake settle Allow solids to settle shake->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter dilute Dilute sample for analysis filter->dilute hplc Quantify via HPLC-UV dilute->hplc calculate Calculate solubility (mg/mL or mM) hplc->calculate report Report Data calculate->report

Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, data from analogous pyridine compounds should be considered.

  • General Handling: Handle in a well-ventilated area, preferably a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Hazards: Substituted pyridines can be toxic if swallowed, fatal in contact with skin, and cause skin and eye irritation.[10] Assume this compound has similar potential hazards.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a critical parameter that dictates its potential in pharmaceutical development. In the absence of established public data, a systematic and rigorous experimental approach is necessary. This guide provides the theoretical context and detailed, actionable protocols for researchers to determine both the thermodynamic and kinetic solubility of this compound. By adhering to these methodologies, scientists can generate high-quality, reliable data to guide compound selection, optimize synthetic routes, and inform formulation strategies, ultimately accelerating the path from discovery to development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • American Elements. (n.d.). This compound.
  • ATSDR. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

Sources

2-Bromo-4-(pyrrolidin-1-yl)pyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-4-(pyrrolidin-1-yl)pyridine

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its utility in cross-coupling reactions and the synthesis of complex molecular architectures. The integrity of this reagent is paramount for achieving reproducible and reliable experimental outcomes. However, like many substituted bromopyridines, its stability is influenced by environmental factors including air, light, and temperature. This technical guide provides a comprehensive overview of the physicochemical properties, stability profile, and optimal storage and handling conditions for this compound, grounded in an analysis of its inherent chemical reactivity. The protocols and recommendations herein are designed to provide researchers, scientists, and drug development professionals with the expertise to maintain the quality and purity of this critical synthetic intermediate.

Physicochemical and Spectroscopic Profile

A precise understanding of the compound's physical properties is the foundation for its proper handling and use. This compound is typically supplied as a solid, ranging in appearance from white to light yellow.[1]

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂[2]
Molecular Weight 227.10 g/mol [2]
Appearance White to Light yellow powder to crystal[1]
Melting Point 135.0 to 139.0 °C[1]
Boiling Point 335.5 ± 27.0 °C (Predicted)[3]
CAS Number 230618-42-5[3]

Chemical Stability and Reactivity

The stability of this compound is dictated by the interplay of its constituent functional groups: the pyridine ring, the bromo substituent, and the pyrrolidinyl moiety.

Inherent Molecular Reactivity

The pyridine ring is an electron-deficient aromatic system. The pyrrolidinyl group at the 4-position acts as a strong electron-donating group through resonance, increasing the electron density of the ring compared to pyridine itself. This electronic modification influences the reactivity of the C-Br bond. The carbon-bromine bond in bromopyridines is inherently weaker than a carbon-chlorine bond, making these compounds more reactive and desirable substrates for reactions like palladium-catalyzed cross-coupling.[4] The primary modes of reactivity involve the C-Br bond (e.g., Suzuki, Sonogashira, Buchwald-Hartwig reactions) and the basic nitrogen atom of the pyridine ring.

Factors Influencing Compound Stability

Several environmental factors can compromise the integrity of the compound, leading to degradation and the formation of impurities.

  • Atmospheric Sensitivity (Air and Moisture): Multiple safety data sheets for this compound and its analogs explicitly state that it is "Air sensitive".[5] This sensitivity likely arises from the potential for slow oxidation of the electron-rich pyrrolidinyl group over time. Furthermore, related pyridine derivatives are known to be hygroscopic, meaning they can absorb moisture from the air.[6] While the C-Br bond is generally stable to hydrolysis under neutral conditions, the presence of moisture can facilitate other degradation pathways or affect the physical state of the solid. Therefore, storage under an inert atmosphere such as argon or nitrogen is a critical recommendation.[5][6]

  • Photosensitivity: The compound is designated as "Light sensitive".[5] Aromatic and heterocyclic compounds can absorb UV radiation, which can provide the activation energy necessary to initiate degradation reactions. This can involve radical mechanisms or other complex photochemical transformations. To prevent this, the compound must be protected from direct sunlight and stored in amber or opaque containers.[5]

  • Thermal Stability: While stable under recommended storage conditions, the compound will decompose at elevated temperatures.[5] Hazardous decomposition products upon intense heating or combustion include toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[5][7] This underscores the need to avoid excessive heat during storage and handling.

  • Chemical Incompatibilities: this compound should be stored segregated from incompatible chemicals. The basic nitrogen atom on the pyridine ring will react with strong acids.[5][7] The compound is also incompatible with strong oxidizing agents, which could potentially oxidize the pyrrolidine ring or other parts of the molecule.[7] Contact with strong bases should also be avoided.[7]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to preserve the compound's purity and ensure user safety.

Long-Term Storage Protocol

For optimal shelf life, the following conditions are mandatory.

ParameterRecommended ConditionRationale & Citation
Temperature Cool, refrigerated environment recommended.To minimize thermal degradation and slow down potential oxidative processes.[5]
Atmosphere Under an inert gas (Argon or Nitrogen).To prevent degradation from atmospheric oxygen and moisture.[5][6]
Light In an amber or opaque, tightly sealed container.To protect the light-sensitive compound from photochemical decomposition.[5]
Location A dry, well-ventilated, and secured area.To ensure general stability and safety.[7] Store away from incompatible materials.[5][7][8]
Laboratory Handling Workflow

The following step-by-step protocol ensures safe and effective handling during experimental use.

  • Preparation and Personal Protective Equipment (PPE):

    • Before handling, ensure an appropriate, certified laboratory chemical fume hood is operational.[8]

    • Wear standard PPE, including a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber).[8]

    • Ensure an emergency eyewash station and safety shower are readily accessible.[5][8]

  • Retrieval from Storage:

    • Allow the container to equilibrate to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

    • If the compound is stored under an inert atmosphere, transfer the container to a glovebox or use a Schlenk line for dispensing.

  • Dispensing and Weighing:

    • Perform all weighing and transfer operations in a fume hood or other contained environment to avoid inhalation of dust.[9]

    • Use clean, dry spatulas and weighing vessels.

    • Work quickly to minimize exposure to the laboratory atmosphere.

  • Post-Handling:

    • Securely reseal the container, purging the headspace with an inert gas (e.g., argon) before tightening the cap.

    • Return the container to the recommended long-term storage conditions promptly.

    • Clean any spills immediately and decontaminate the work area.[10]

    • Dispose of contaminated materials and empty containers according to institutional and local regulations.[7]

    • Wash hands thoroughly after handling.[7]

Stability and Handling Logic Diagram

The following diagram illustrates the key decision points and control measures for maintaining the integrity of this compound.

G cluster_storage Long-Term Storage cluster_handling Experimental Use Workflow storage_node Store in Tightly Sealed, Opaque Container temp_node Refrigerated, Cool Location storage_node->temp_node atmos_node Under Inert Atmosphere (Argon/Nitrogen) storage_node->atmos_node incompat_node Segregate from Acids, Bases, Oxidizers storage_node->incompat_node start Retrieve from Storage storage_node->start Transition equilibrate Equilibrate to Room Temp (Prevents Condensation) start->equilibrate CRITICAL STEP dispense Dispense in Fume Hood or Glovebox equilibrate->dispense reseal Purge Headspace with Inert Gas & Reseal dispense->reseal CRITICAL STEP end Return to Storage reseal->end

Caption: Workflow for optimal storage and handling of this compound.

Protocol for Assessing Compound Integrity

If there is a concern about the quality of a stored sample (e.g., change in color, stored for an extended period), a quick quality control check is advisable.

  • Visual Inspection:

    • Examine the material's physical appearance. A significant darkening from its initial off-white or light-yellow color can indicate degradation.

  • Melting Point Determination:

    • Measure the melting point of a small sample.

    • Compare the observed range to the reference value (135.0-139.0 °C).[1]

    • A significant depression (>2 °C) or a broad melting range is a strong indicator of the presence of impurities.

  • Thin-Layer Chromatography (TLC):

    • Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Elute with an appropriate solvent system (e.g., a hexane/ethyl acetate mixture).

    • Visualize the plate under UV light (254 nm). The presence of multiple spots where only one is expected indicates the formation of degradation products or other impurities.

  • ¹H NMR Spectroscopy:

    • For a definitive assessment, acquire a proton NMR spectrum of the sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Compare the obtained spectrum to a reference spectrum or literature data. The appearance of new signals or significant changes in integration values confirms degradation. The expected signals include multiplets for the pyrrolidine protons and distinct signals for the three pyridine protons.[3]

Conclusion

This compound is a stable compound when stored and handled correctly. Its primary vulnerabilities are exposure to air, light, and moisture. By implementing a stringent protocol that includes storage in a cool, dark environment under an inert atmosphere and adherence to safe handling practices, researchers can ensure the reagent's integrity. This diligence is fundamental to the success and reproducibility of synthetic endeavors that rely on this versatile chemical building block.

References

  • University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: Pyridine. [Link]
  • PubChem. (n.d.). This compound.
  • RSC Publishing. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. [Link]
  • Chempanda. (n.d.).
  • Balucani, N., & Ceccarelli, C. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 10(9), 183.
  • Pipzine Chemicals. (n.d.). p-Bromopyridine | Properties, Uses, Safety, and Sourcing Guide. [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-4-(pyrrolidin-1-yl)pyridine: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 2-Bromo-4-(pyrrolidin-1-yl)pyridine, a heterocyclic building block of significant importance to the medicinal chemistry community. We will explore its synthesis, mechanistic underpinnings, key chemical properties, and strategic applications in the development of contemporary therapeutics, particularly in the realm of kinase inhibitors. This document is designed to provide researchers, chemists, and drug development professionals with a detailed and practical understanding of this versatile scaffold.

Strategic Importance in Medicinal Chemistry

This compound has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its structure is strategically designed for versatility: the bromine atom at the 2-position serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl and heteroaryl substituents. Concurrently, the 4-pyrrolidinyl moiety is a well-established pharmacophore known to enhance aqueous solubility, modulate basicity, and form critical interactions with biological targets, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. This combination of a reactive site for molecular elaboration and a beneficial pharmacological substituent makes it a prized component in the medicinal chemist's toolbox.

Discovery and Historical Context

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically tied to the broader evolution of pyridine chemistry in drug discovery. The development of robust cross-coupling methodologies in the late 20th century created a significant demand for functionalized heterocyclic building blocks. Chemists recognized that di-substituted pyridines, such as 2,4-dihalopyridines, offered a platform for selective, stepwise functionalization.

The synthesis of 4-aminopyridine derivatives, in general, has been a subject of study for many decades, with early methods focusing on multi-step sequences from pyridine itself. The specific combination of a 2-bromo substituent and a 4-pyrrolidinyl group likely arose from systematic explorations aimed at creating libraries of substituted pyridines for high-throughput screening and lead optimization. Its prevalence in the patent literature from the early 2000s onwards, particularly in patents for kinase inhibitors, points to its adoption as a key intermediate once its synthetic accessibility and utility were established.

Synthetic Methodologies and Mechanistic Analysis

The preparation of this compound is most commonly achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyridine precursor.

Primary Synthetic Route: From 2,4-Dibromopyridine

The most direct and widely cited synthesis involves the reaction of 2,4-dibromopyridine with pyrrolidine.[1]

Experimental Protocol:

  • Reactants: 2,4-dibromopyridine, Pyrrolidine.

  • Solvent: Ethanol.

  • Procedure:

    • A mixture of 2,4-dibromopyridine (1 equivalent) and pyrrolidine (typically 5 equivalents) is prepared in ethanol.[1]

    • The reaction mixture is heated to 70°C and stirred overnight.[1]

    • Progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol.[1]

    • The resulting residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in pentane or hexanes, to afford this compound as a solid.[1]

Mechanism and Rationale for Regioselectivity:

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is electron-deficient, making it susceptible to attack by nucleophiles, particularly when substituted with electron-wtdrawing halogen atoms. The regioselectivity of this reaction, with pyrrolidine preferentially displacing the bromine atom at the C-4 position over the C-2 position, is a key feature.

This preference is explained by the stability of the intermediate Meisenheimer complex. Attack at the C-4 position allows the negative charge to be delocalized onto the electronegative ring nitrogen through resonance, which is a highly stabilizing contribution. Attack at the C-3 position does not allow for this resonance stabilization. While attack at the C-2 position also allows for delocalization of the negative charge onto the nitrogen, the C-4 position is generally more activated in dihalopyridines for SNAr reactions.

Caption: General workflow for the synthesis of this compound.

Alternative Synthetic Considerations

While the route from 2,4-dibromopyridine is common, other strategies can be envisaged, providing flexibility depending on starting material availability. For instance, a synthetic chemist could consider a route starting from 2-amino-4-bromopyridine. This would involve a diazotization reaction (e.g., Sandmeyer-type reaction) to replace the amino group with a bromine, followed by the SNAr reaction with pyrrolidine at the 4-position. However, the directness of the route from 2,4-dihalopyridines often makes it the more efficient choice.

Physicochemical and Spectroscopic Data

Accurate characterization is critical for confirming the identity and purity of this compound for use in subsequent synthetic steps.

PropertyValueReference(s)
CAS Number 230618-42-5[1]
Molecular Formula C₉H₁₁BrN₂[2]
Molecular Weight 227.10 g/mol [2]
Appearance White to light yellow powder/crystal
Melting Point 124 °C (unverified), 135.0 to 139.0 °C[1]
Boiling Point 335.5 ± 27.0 °C (Predicted)[1]
Purity >98.0% (GC)

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.9 (d, 1H), 6.6 (s, 1H), 6.3 (m, 1H), 3.3 (m, 4H), 2.0 (m, 4H).[1]

  • Mass Spectrometry (LRMS, APCI): m/z 227 [M+H]⁺.[1]

Note: Spectroscopic data should always be acquired on the specific batch of material being used for confirmation.

Application in Drug Development: A Key Intermediate for Kinase Inhibitors

This compound is a prominent building block in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The bromine atom is perfectly positioned for Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to build the core scaffold of the inhibitor.

A notable, albeit complex, example of a therapeutic agent whose synthesis utilizes a related scaffold is Vemurafenib (Zelboraf®) , a potent inhibitor of the BRAFV600E kinase. While the final drug does not contain the this compound moiety, the synthetic strategies for Vemurafenib and other kinase inhibitors often rely on the coupling of similar bromo-heterocyclic cores. The principles of using a brominated pyridine or azaindole as a coupling partner are central to the construction of these complex molecules.

Illustrative Application in Kinase Inhibitor Synthesis:

The general strategy involves a Suzuki coupling reaction between this compound and a suitable boronic acid or ester to construct a biaryl or hetero-biaryl core structure, which is common in many kinase inhibitors.

G cluster_1 Application in Kinase Inhibitor Synthesis Start This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base Start->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Catalyst Product Coupled Kinase Inhibitor Scaffold Catalyst->Product Suzuki Coupling

Caption: Suzuki coupling as a key step in utilizing the subject compound.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive toxicology profile is not widely published, data from related compounds suggest the following precautions:

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis and medicinal chemistry. Its straightforward and regioselective synthesis, combined with the dual functionality of a versatile cross-coupling handle and a beneficial pharmacophore, has secured its place as a high-value intermediate. For scientists engaged in the discovery of novel therapeutics, particularly in the competitive field of kinase inhibitors, a thorough understanding of the properties and reactivity of this building block is essential for the efficient and successful development of next-generation medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Intermediates in Vemurafenib Synthesis.
  • Dolan, M. E., et al. (2015). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Research, 5(1), 64.
  • Tsai, J., et al. (2012). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Expert Opinion on Drug Discovery, 7(10), 917-928.
  • HETEROCYCLES, Vol. 51. No. 11,1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Bollag, G., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery, 11(11), 873-886.
  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES, Vol. 75, No. 1, 2008.
  • PubChem. This compound.
  • American Elements. This compound | CAS 230618-42-5.
  • European Patent Office.
  • Zhang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. European Journal of Medicinal Chemistry, 223, 113658.
  • Karig, G., et al. (2001). Directed Deprotonation-Transmetalation of 4-Bromopyridine: Flexible Routes to Substituted Pyridines. Organic Letters, 3(8), 1253-1256.
  • Next Peptide. 230618-42-5 | this compound.
  • Sun, L., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 20(9), 15978-15993.

Sources

An In-Depth Technical Guide to the Pyrrolidinylpyridine Scaffold: Core Characteristics and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the privileged heterocyclic structures, the pyrrolidinylpyridine scaffold has emerged as a motif of significant interest. This guide offers a comprehensive exploration of its fundamental characteristics, from its unique three-dimensional architecture to its versatile applications. By fusing a saturated, non-planar pyrrolidine ring with an aromatic, planar pyridine moiety, this scaffold presents a compelling combination of structural rigidity and conformational flexibility. This duality allows for a nuanced exploration of chemical space, enabling precise interactions with biological targets. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in drug design, valued for its ability to introduce stereochemistry and three-dimensional (3D) diversity, thereby enhancing properties like solubility and metabolic stability.[1][2][3] The pyridine ring, conversely, is a bio-isostere of benzene and a frequent component in FDA-approved drugs, offering a basic nitrogen atom that can serve as a crucial hydrogen bond acceptor.[4][5] This technical guide will dissect the key structural features, physicochemical properties, structure-activity relationships (SAR), and synthetic strategies associated with the pyrrolidinylpyridine core, providing researchers and drug development professionals with a foundational understanding of its utility.

Core Structural and Physicochemical Characteristics

The unique appeal of the pyrrolidinylpyridine scaffold lies in the synergistic interplay between its two constituent rings.

Structural Features & Stereochemistry

The core structure consists of an sp³-hybridized pyrrolidine ring attached to an sp²-hybridized pyridine ring. This arrangement imparts a distinct topology. The saturated pyrrolidine ring is non-planar and can adopt various envelope and twisted conformations, a phenomenon known as "pseudorotation".[1][2][3] This conformational flexibility allows appended substituents to project into a wide three-dimensional space, which is critical for optimizing interactions within a protein's binding pocket.[6]

Furthermore, the pyrrolidine ring can possess multiple chiral centers, meaning the spatial orientation of substituents can be precisely controlled. This stereogenicity is paramount, as different stereoisomers of a drug candidate often exhibit vastly different biological profiles due to enantioselective binding with protein targets.[1][2] The ability to synthesize specific homochiral pyrrolidine scaffolds allows for the creation of molecules with a predefined 3D character, a desirable trait for improving hit rates in fragment-based screening and enhancing physicochemical properties.[6]

Caption: General structure of the pyrrolidinylpyridine scaffold.

Physicochemical Properties

The physicochemical profile of the pyrrolidinylpyridine scaffold is a key determinant of its utility. The nitrogen atom in the pyrrolidine ring is a secondary amine, which confers basicity.[1] The pyridine nitrogen adds another basic center. For instance, 4-pyrrolidinopyridine is a well-known organic catalyst that is more basic (pKa = 9.58) than the related catalyst dimethylaminopyridine (DMAP).[7] This basicity can be crucial for forming salt bridges with acidic residues in a biological target or for improving aqueous solubility.

The introduction of the saturated pyrrolidine ring generally leads to an increase in aqueous solubility compared to purely aromatic systems, a phenomenon attributed to its greater 3D character.[1][6] This is a significant advantage in drug design, as poor solubility can be a major hurdle for clinical success.

PropertyPyridinePyrrolidine4-PyrrolidinopyridineReference
Formula C₅H₅NC₄H₉NC₉H₁₂N₂
Molar Mass (g·mol⁻¹) 79.1071.12148.21[8]
pKa (of conjugate acid) 5.2511.279.58[7]
LogP 0.650.461.5 (Computed)[8]
Boiling Point (°C) 11587170-171 (at 12 Torr)[7]
Appearance Colorless liquidColorless liquidWhite solid[7]

Table 1: Comparison of physicochemical properties.

The Pyrrolidinylpyridine Scaffold in Drug Design

The structural and physicochemical advantages of the pyrrolidinylpyridine core make it a valuable scaffold in the pursuit of novel therapeutics.

Pharmacological Significance & Structure-Activity Relationships (SAR)

The pyrrolidinylpyridine scaffold is particularly prominent in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of central nervous system (CNS) disorders, and modulating their activity is a key therapeutic strategy.

In a series of studies, researchers probed the steric and electronic effects of substitutions on the pyridine ring of pyrrolidinylpyridine analogs to understand their impact on nAChR binding affinity.[9] It was found that substitutions at the C5 position of the pyridine ring could be well-tolerated, with bulky groups like phenyl and heteroaryl moieties leading to compounds with high binding affinities (Ki values in the sub-nanomolar range).[9] These studies demonstrated that the scaffold provides a robust platform for functionalization, allowing for the fine-tuning of activity and selectivity for different nAChR subtypes.[9]

Compound ModificationTargetActivity (Ki, nM)Key InsightReference
Parent Scaffold nAChRs0.15High baseline affinity.[9]
C5-Phenyl Substitution nAChRs0.055Bulky aromatic groups at C5 can enhance binding affinity.[9]
C5-Thienyl Substitution nAChRs0.062Heteroaromatic rings are also well-tolerated at the C5 position.[9]
C5-(4-Chlorophenyl) Substitution nAChRs0.69Electronic effects of substituents on the phenyl ring modulate activity.[9]

Table 2: Structure-Activity Relationship (SAR) of 5-substituted pyrrolidinylpyridine analogues on nAChR binding.

Bioisosterism

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a molecule's properties while retaining its desired biological activity.[10] For the pyrrolidinylpyridine scaffold, several bioisosteric modifications can be envisioned:

  • Pyridine Ring: The pyridine ring itself can be considered a bioisostere of a phenyl ring. Furthermore, other five- or six-membered heterocycles can be substituted. Recently, 2-difluoromethylpyridine has been proposed as a bioisosteric replacement for pyridine-N-oxide, which could improve metabolic stability.[11][12]

  • Pyrrolidine Ring: The saturated pyrrolidine ring can be replaced with other saturated heterocycles like piperidine or morpholine to alter basicity, lipophilicity, and the spatial projection of substituents.

This strategic replacement of functional groups allows medicinal chemists to systematically optimize absorption, distribution, metabolism, and excretion (ADME) properties and reduce potential toxicity.[13]

Synthetic Strategies

The construction of the pyrrolidinylpyridine scaffold can be achieved through several reliable synthetic routes. A common and straightforward approach is the nucleophilic aromatic substitution (SₙAr) reaction between a suitable halopyridine and pyrrolidine.[14]

G start Start Materials: 4-Chloropyridine Pyrrolidine step1 Nucleophilic Aromatic Substitution (SₙAr) start->step1 step2 Reaction Conditions: Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 95°C) step1->step2 Requires step3 Work-up & Purification: Aqueous Extraction Column Chromatography step2->step3 Leads to end Final Product: 4-Pyrrolidinopyridine step3->end

Sources

An In-depth Technical Guide to the Theoretical and Synthetic Profile of 2-Bromo-4-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromo-4-(pyrrolidin-1-yl)pyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. By integrating theoretical property predictions with established synthetic protocols and reactivity data, this document offers a holistic understanding of the molecule's behavior, facilitating its strategic application in the synthesis of novel chemical entities.

Introduction: A Scaffold of Pharmaceutical Importance

This compound belongs to the substituted 4-aminopyridine class of compounds. The pyridine core is a ubiquitous motif in pharmaceuticals, and the 4-amino substitution, in this case, a pyrrolidine ring, is a key pharmacophore known to modulate physicochemical properties and biological activity. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry to explore chemical space three-dimensionally, which can enhance binding affinity to biological targets.[1] The strategic placement of a bromine atom at the 2-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, making this molecule a valuable intermediate for building molecular complexity. Understanding the interplay between the electron-donating pyrrolidine group and the electron-withdrawing, yet reactive, bromine atom is crucial for predicting and harnessing its synthetic potential.

Physicochemical and Computed Properties

A summary of the key physical and computationally derived properties of this compound is presented below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂[2][3][4]
Molecular Weight 227.10 g/mol [2][3]
CAS Number 230618-42-5[5]
Appearance White to light yellow powder/crystalTCI Chemicals
Melting Point 124 °C[5]
Boiling Point (Predicted) 335.5 ± 27.0 °C[5]
Density (Predicted) 1.480 ± 0.06 g/cm³[5]
XLogP3 (Computed) 2.5[2]
Topological Polar Surface Area 16.1 Ų[2]
SMILES C1CCN(C1)C2=CC(=NC=C2)Br[2]
InChIKey RFJRXIJRIORJQX-UHFFFAOYSA-N[2]

Theoretical Properties and Electronic Profile

While specific experimental and computational studies on this compound are not extensively published, we can infer its theoretical properties by applying principles of physical organic chemistry and drawing analogies from computational studies on structurally related substituted pyridines.[6]

Influence of Substituents on the Pyridine Ring

The electronic nature of the pyridine ring is significantly modulated by its substituents. The pyridine nitrogen is inherently electron-withdrawing, creating electron-deficient (electrophilic) carbons at the 2, 4, and 6-positions.[7] In this compound, we have two competing electronic effects:

  • 4-Pyrrolidinyl Group (Electron-Donating): The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons that can be delocalized into the pyridine π-system through resonance. This is a strong electron-donating effect, increasing the electron density of the pyridine ring, particularly at the ortho (3 and 5) and para (6) positions relative to the pyrrolidine. This increased nucleophilicity makes the pyridine ring more activated towards electrophilic attack than unsubstituted pyridine, but the primary influence is on its reactivity in cross-coupling reactions.

  • 2-Bromo Group (Inductive and Weak Resonance Effects): The bromine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution. It also possesses lone pairs that can be donated through resonance (+R), but this effect is generally weaker for halogens. The bromine atom serves primarily as an excellent leaving group in nucleophilic aromatic substitution and cross-coupling reactions.[6]

The synergy of these groups leads to a unique electronic landscape where the pyrrolidine group enhances the nucleophilicity of the pyridine nitrogen and modulates the reactivity of the C-Br bond.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. Due to the strong electron-donating pyrrolidine group, the HOMO of this compound is expected to be relatively high in energy, indicating its capacity to act as a nucleophile or engage in oxidative addition to a palladium(0) catalyst.

  • LUMO: The energy of the LUMO reflects the molecule's ability to accept electrons. The presence of the electronegative bromine and the pyridine nitrogen will lower the LUMO energy, making the molecule susceptible to nucleophilic attack. A lower LUMO energy is generally indicative of higher reactivity in reactions like nucleophilic aromatic substitution.[6]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity.[8] It is predicted that the combination of electron-donating and withdrawing groups on the pyridine ring in this molecule results in a moderately small HOMO-LUMO gap, contributing to its utility as a reactive building block in synthesis.

G Predicted Electronic Effects on this compound cluster_molecule C₉H₁₁BrN₂ cluster_properties Theoretical Properties cluster_influences Substituent Effects cluster_reactivity Predicted Reactivity Molecule This compound HOMO High Energy HOMO Coupling Facile Pd-Catalyzed Cross-Coupling HOMO->Coupling LUMO Low Energy LUMO LUMO->Coupling SNAr Susceptible to SNAr LUMO->SNAr Gap Small HOMO-LUMO Gap Gap->Coupling MEP Electron-Rich and Electron-Poor Regions MEP->Coupling MEP->SNAr Pyrrolidine 4-Pyrrolidinyl Group (Strong +R, -I) Pyrrolidine->HOMO Raises Energy Bromine 2-Bromo Group (Strong -I, Weak +R) Bromine->LUMO Lowers Energy

Caption: Predicted interplay of substituent effects, theoretical properties, and reactivity.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.

General Synthetic Workflow

The most common route involves the reaction of a di-substituted pyridine with pyrrolidine.

G Synthesis of this compound reagent1 2,4-Dibromopyridine conditions Ethanol, 70°C, Overnight reagent1->conditions reagent2 Pyrrolidine (excess) reagent2->conditions workup Concentration & Purification (Silica Gel Chromatography) conditions->workup product This compound workup->product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is adapted from a published procedure and provides a reliable method for the synthesis of this compound.[5]

Materials:

  • 2,4-Dibromopyridine

  • Pyrrolidine

  • Ethanol

  • Ethyl acetate

  • Pentane

  • Silica gel for column chromatography

Procedure:

  • To a suitable reaction vessel, add 2,4-dibromopyridine (1.0 eq).

  • Add ethanol as the solvent.

  • Add pyrrolidine (5.0 eq). The use of excess pyrrolidine drives the reaction to completion.

  • Heat the reaction mixture to 70°C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess pyrrolidine.

  • Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in pentane (e.g., 0-70%) as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

  • Confirm the structure and purity of the product using ¹H NMR and mass spectrometry. Expected ¹H NMR (CDCl₃, 400 MHz): δ 7.9 (d, 1H), 6.6 (s, 1H), 6.3 (m, 1H), 3.3 (m, 4H), 2.0 (m, 4H). LRMS m/z (APCI) 227 [MH]⁺.[5]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This compound is an excellent substrate for this reaction, enabling the synthesis of various 2-amino-4-(pyrrolidin-1-yl)pyridine derivatives.

Reaction Principle: This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. The catalytic cycle proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination.

G Buchwald-Hartwig Amination Workflow start This compound catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) start->catalyst amine Primary or Secondary Amine amine->catalyst product 2-Amino-4-(pyrrolidin-1-yl)pyridine Derivative catalyst->product Heat base Base (e.g., NaOtBu) base->catalyst solvent Anhydrous Solvent (e.g., Toluene) solvent->catalyst

Caption: General workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. This compound can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the 2-position.

Reaction Principle: This reaction couples an organohalide with an organoboron compound using a palladium catalyst and a base. The key steps are oxidative addition of the aryl halide to Pd(0), transmetalation with the boronate complex, and reductive elimination to form the new C-C bond.

G Suzuki-Miyaura Coupling Workflow start This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Ligand start->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->catalyst product 2-Aryl-4-(pyrrolidin-1-yl)pyridine Derivative catalyst->product Heat base Base (e.g., K₂CO₃) base->catalyst solvent Solvent (e.g., Dioxane/H₂O) solvent->catalyst

Caption: General workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a strategically designed synthetic intermediate with a favorable theoretical and reactivity profile. The electron-donating pyrrolidine ring and the synthetically versatile bromine atom create a molecule primed for facile elaboration into more complex structures. Its predicted electronic properties, including a high-energy HOMO and a low-energy LUMO, rationalize its high reactivity in palladium-catalyzed cross-coupling reactions. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this valuable building block in their synthetic campaigns, accelerating the discovery of novel therapeutic agents.

References

  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Pyridine.
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ResearchGate. (n.d.). HOMO-LUMO PLOT OF PYR.
  • American Elements. (n.d.). This compound.

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Bromo-4-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Pyridines

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. The compound 2-Bromo-4-(pyrrolidin-1-yl)pyridine is a valuable building block, incorporating a reactive bromine handle at the 2-position, ideal for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), and a pyrrolidinyl group at the 4-position, a common motif in pharmacologically active agents that can enhance solubility and modulate biological activity. This document provides a comprehensive guide to its synthesis from 2,4-dibromopyridine, delving into the mechanistic principles, a detailed experimental protocol, and essential safety considerations.

Mechanistic Rationale: The Regioselectivity of Nucleophilic Aromatic Substitution

The synthesis of this compound from 2,4-dibromopyridine is a classic example of nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction—the preferential substitution at the C-4 position over the C-2 position—is a critical aspect dictated by the electronic properties of the pyridine ring.

The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen. When a nucleophile, such as pyrrolidine, attacks the pyridine ring, it forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate determines the reaction's feasibility and regiochemical outcome.

Attack at the C-4 position allows the negative charge to be delocalized onto the electronegative nitrogen atom through resonance, a highly stabilizing contribution.[1][2] Similarly, attack at the C-2 position also allows for this stabilization. However, in the case of 2,4-dibromopyridine, the bromine at the C-2 position is adjacent to the nitrogen, which can influence the steric accessibility and electronic nature of that position. The C-4 position is generally more activated electronically and often more sterically accessible, leading to preferential substitution by the nucleophile.

This inherent electronic preference makes a direct SNAr reaction a straightforward and efficient method for this specific transformation, often precluding the need for more complex transition-metal-catalyzed methods like the Buchwald-Hartwig amination, although such methods remain a powerful alternative for C-N bond formation.[3][4][5]

Visualizing the Reaction Mechanism

The following diagram illustrates the SNAr mechanism, highlighting the formation of the stabilized Meisenheimer intermediate leading to the final product.

Caption: SNAr mechanism for the synthesis.

Materials and Safety

A thorough understanding and implementation of safety protocols are paramount for this procedure. Both starting materials and reagents present significant hazards.

CompoundCAS No.Molecular Wt.Key Hazards
2,4-Dibromopyridine 58530-53-3236.89 g/mol Toxic if swallowed, causes skin and serious eye irritation.[6]
Pyrrolidine 123-75-171.12 g/mol Highly flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage.[7][8][9][10]
Ethanol 64-17-546.07 g/mol Highly flammable liquid and vapor.
Ethyl Acetate 141-78-688.11 g/mol Highly flammable liquid and vapor, causes serious eye irritation.
Pentane 109-66-072.15 g/mol Highly flammable liquid and vapor, may be fatal if swallowed and enters airways.

Handling Precautions:

  • Conduct the reaction in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Ground all equipment when handling flammable liquids like pyrrolidine, ethanol, and pentane to prevent static discharge.[11]

  • Have appropriate fire extinguishing media (dry chemical, CO₂) readily available.[7]

  • Dispose of all chemical waste according to institutional and local regulations.

Detailed Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[12]

Materials & Equipment:

  • 2,4-Dibromopyridine (300 mg, 1.27 mmol)

  • Pyrrolidine (0.44 mL, 5.3 mmol, ~4.2 eq.)

  • Anhydrous Ethanol (10 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Pentane gradient

  • Standard laboratory glassware

Experimental Workflow Visualization:

Workflow start Start reagents Combine 2,4-dibromopyridine, pyrrolidine, and ethanol in flask start->reagents reaction Heat mixture to 70 °C overnight with stirring reagents->reaction concentrate Cool to RT and concentrate under vacuum (rotovap) reaction->concentrate purify Purify residue via silica gel column chromatography concentrate->purify collect Collect and combine product fractions purify->collect final_evap Evaporate solvent from fractions to yield pure product collect->final_evap characterize Characterize product (NMR, MS) final_evap->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dibromopyridine (300 mg, 1.27 mmol).

  • Reagent Addition: In the fume hood, add anhydrous ethanol (10 mL) followed by pyrrolidine (0.44 mL, 5.3 mmol). Note: The addition of pyrrolidine, a strong base, can be exothermic.

  • Reaction Conditions: Attach a reflux condenser to the flask and place it in a heating mantle or oil bath. Heat the reaction mixture to 70 °C and stir overnight (approximately 16-18 hours).

  • Work-up: After the reaction is complete (can be monitored by TLC or LC-MS), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is purified by flash column chromatography on silica gel. A gradient eluent system of 0-70% ethyl acetate in pentane is effective for separating the product from unreacted starting material and byproducts.

  • Isolation: The fractions containing the desired product are combined and the solvent is evaporated under vacuum to yield this compound as a solid or oil. A reported yield for a similar procedure was 97%.[12]

Product Characterization

The identity and purity of the synthesized compound must be confirmed through analytical techniques.

ParameterExpected Result
Molecular Formula C₉H₁₁BrN₂[13]
Molecular Weight 227.10 g/mol [13]
¹H-NMR (400 MHz, CDCl₃)δ (ppm): 7.9 (d, 1H), 6.6 (s, 1H), 6.3 (m, 1H), 3.3 (m, 4H), 2.0 (m, 4H).[12]
Mass Spectrometry LRMS m/z (APCI): 227 [M+H]⁺.[12] The spectrum should show a characteristic isotopic pattern for the bromine atom ([M]+ and [M+2]+ in ~1:1 ratio).
Appearance Typically a solid or oil.

Conclusion

The synthesis of this compound from 2,4-dibromopyridine via nucleophilic aromatic substitution is a robust and high-yielding procedure. The regioselectivity is well-controlled by the inherent electronic properties of the pyridine scaffold. Adherence to the detailed protocol and strict safety measures is essential for the successful and safe execution of this synthesis. The resulting product is a versatile intermediate, primed for further elaboration in the development of novel chemical entities for pharmaceutical and research applications.

References

  • New Jersey Department of Health and Senior Services. (1999). HAZARD SUMMARY: Pyrrolidine. Right to Know Hazardous Substance Fact Sheet. [Link]
  • International Programme on Chemical Safety. (n.d.). ICSC 1315 - PYRROLIDINE. INCHEM. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine. PubChem. [Link]
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). 2-bromopyridine. [Link]
  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
  • Semantic Scholar. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. [Link]
  • Wikipedia. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10537269, this compound. PubChem. [Link]
  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
  • PubMed. (2007).
  • Chemistry LibreTexts. (2023).
  • CompuChem. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
  • ResearchGate. (n.d.).
  • Semantic Scholar. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
  • eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
  • YouTube. (2019).
  • National Institutes of Health. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
  • Wiley Analytical Science. (2019).
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]
  • SpectraBase. (n.d.). 2-Bromo-4-methylpyridine - Optional[1H NMR] - Spectrum. [Link]

Sources

2-Bromo-4-(pyrrolidin-1-yl)pyridine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-Bromo-4-(pyrrolidin-1-yl)pyridine: Applications and Protocols for the Synthetic Chemist

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures.[1] this compound has emerged as a highly valuable and versatile intermediate. Its structure is deceptively simple, yet it masterfully combines three key features that make it a powerful tool for synthetic chemists: a pyridine core, a reactive bromine atom at the 2-position, and a pyrrolidinyl moiety at the 4-position.

The pyridine ring is a ubiquitous scaffold in numerous pharmaceuticals and biologically active natural products.[2] The bromine atom at the C-2 position serves as a versatile synthetic handle, primarily for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the electron-donating pyrrolidine group at the C-4 position significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and providing a potential point of interaction for biological targets. This unique combination allows for the strategic and sequential introduction of diverse functionalities, making it an ideal substrate for library synthesis and lead optimization campaigns in drug discovery.[3][4]

This guide provides a detailed exploration of this compound, offering field-proven insights, step-by-step protocols for its key applications, and a discussion of the chemical principles that underpin its utility.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.

PropertyValueReference
CAS Number 230618-42-5[5][6]
Molecular Formula C₉H₁₁BrN₂[7]
Molecular Weight 227.10 g/mol [7]
Appearance Solid[5]
Melting Point 124 °C[5]
Boiling Point 335.5±27.0 °C (Predicted)[5]
SMILES C1CCN(C1)C2=CC(=NC=C2)Br[7]
Synthesis Protocol: A Reliable Route

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a dihalopyridine precursor. The greater reactivity of a halogen at the 4-position of the pyridine ring compared to the 2-position allows for selective substitution.

Reaction Scheme: 2,4-Dibromopyridine + Pyrrolidine → this compound

Detailed Protocol:

  • To a round-bottom flask, add 2,4-dibromopyridine (1.0 equiv.) and ethanol to create a solution.

  • Add pyrrolidine (5.0 equiv.) to the reaction mixture.

  • Heat the mixture to 70 °C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • The resulting residue is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in pentane or hexane as the eluent.

  • The fractions containing the desired product are combined and concentrated to yield this compound as a solid. A typical reported yield for this reaction is 97%.[5]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is most profoundly demonstrated in its application as a substrate in palladium-catalyzed cross-coupling reactions. The C-Br bond at the electron-deficient 2-position of the pyridine ring is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle for several transformative reactions.[1]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[8][9] For this compound, this reaction provides a direct pathway to 2-aryl-4-(pyrrolidin-1-yl)pyridine derivatives, which are prevalent structures in medicinal chemistry.

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] The choice of ligand, base, and solvent system is critical to prevent catalyst deactivation, which can sometimes be caused by the coordination of the pyridine nitrogen to the palladium center.[10]

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.1–1.5 equiv.), a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 1-5 mol%).[10]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe. A typical concentration is 0.1-0.5 M with respect to the starting bromide.[10]

  • Reaction Conditions: Heat the mixture with vigorous stirring to the required temperature (typically 80–110 °C) until the starting material is consumed as monitored by TLC or LC-MS.[11]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-aryl-4-(pyrrolidin-1-yl)pyridine.[10]

CatalystBaseSolventTemp (°C)Typical Yield (%)
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9075-95
Pd(PPh₃)₄K₃PO₄Toluene11070-90
Pd₂(dba)₃ / SPhosCs₂CO₃1,4-Dioxane10080-98

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[12][13] This reaction allows for the coupling of this compound with a vast array of primary and secondary amines, providing access to 2-amino-4-(pyrrolidin-1-yl)pyridine derivatives.

Causality and Mechanistic Insight: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) complex.[13] The amine then coordinates to the palladium, and after deprotonation by the base, reductive elimination occurs to form the C-N bond and regenerate the catalyst.[12][13] The choice of a sterically hindered phosphine ligand is crucial to promote the reductive elimination step and prevent catalyst decomposition.[13][14] Strong bases like sodium tert-butoxide are typically required.[14]

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

General Protocol for Buchwald-Hartwig Amination:

  • Catalyst Preparation: In an oven-dried sealed tube or Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), the phosphine ligand (e.g., BINAP, XPhos; 1.5-10 mol%), and the base (e.g., NaOt-Bu or K₃PO₄; 1.4-2.0 equiv.).[12]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.). For volatile amines, the reaction is best performed in a sealed tube.[12][15]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring until the starting bromide is fully consumed.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.[16] Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography.[16]

Catalyst / LigandBaseSolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ / BINAPNaOt-BuToluene10070-95
Pd(OAc)₂ / XPhosK₃PO₄Dioxane11080-98
Pd(OAc)₂ / dppfCs₂CO₃Toluene10065-90

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, creating arylalkyne structures.[17][18] This reaction is exceptionally useful for introducing a linear, rigid alkynyl linker into a molecule, a common strategy in the design of kinase inhibitors and molecular probes.

Causality and Mechanistic Insight: The Sonogashira coupling uniquely employs a dual-catalyst system, typically involving a palladium complex and a copper(I) salt (e.g., CuI).[17][18] The reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-Br bond is followed by transmetalation from a copper(I)-acetylide species, which is formed in the copper cycle. Reductive elimination then yields the final product.[17] The amine base (e.g., triethylamine) serves both as a base to deprotonate the alkyne and often as the solvent.[19] Rigorously anaerobic conditions are crucial to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[19]

Caption: Workflow for a typical Sonogashira coupling reaction.

General Protocol for Sonogashira Coupling:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and Copper(I) iodide (CuI, 3-10 mol%).[19][20]

  • Solvent and Base Addition: Evacuate and backfill the flask with argon three times. Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).[19]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40–60 °C) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through celite to remove the precipitated salts. The filtrate is then washed with water or a saturated aqueous solution of NH₄Cl to remove the copper catalyst and amine salts.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography on silica gel.

CatalystCo-catalystBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄CuIEt₃NTHFRT75-95
PdCl₂(PPh₃)₂CuIDIPEADMF5070-90
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF10072-96[20]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and the associated reaction components.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. For palladium-catalyzed reactions, which are often air- and moisture-sensitive, use of an inert atmosphere (argon or nitrogen) is critical for both safety and reaction efficacy.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, often under an inert atmosphere, as it may be light-sensitive.[6]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

This compound is a quintessential example of a modern heterocyclic building block. Its pre-installed pyrrolidine moiety and strategically placed bromine atom provide a powerful platform for diversification. Through robust and reliable palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently generate libraries of complex substituted pyridines. The protocols and principles outlined in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this versatile reagent in their pursuit of novel molecules with tailored functions.

References

  • Guram, A. S., & Bei, X. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Li, J. J., & Sarlah, D. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
  • Takise, R., Muto, K., & Yamaguchi, J. (2019). Pyrrolidine synthesis via ring contraction of pyridines.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Vitaku, E., & Njardarson, J. T. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4894. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 71(4), 143-153. [Link]
  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Request PDF. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-2-Arylpyridine Scaffolds

The 4-amino-2-arylpyridine structural motif is a privileged scaffold in modern medicinal chemistry and materials science. The strategic introduction of an aryl group at the 2-position of a 4-aminopyridine core can significantly modulate the molecule's pharmacological and photophysical properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the crucial carbon-carbon bond between a pyridyl halide and an organoboron reagent.[1][2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 2-Bromo-4-(pyrrolidin-1-yl)pyridine. This specific substrate presents unique considerations due to the electron-donating nature of the pyrrolidinyl group, which influences the reactivity of the C-Br bond and the pyridine nitrogen's interaction with the palladium catalyst. We will delve into the mechanistic underpinnings, provide optimized protocols, and offer field-proven insights to ensure successful and reproducible outcomes.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle.[3][4][5] Understanding this mechanism is paramount for rational troubleshooting and optimization.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[1] The strength of the C-X bond is a critical factor, with the reactivity order being I > Br > Cl.[3]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[3][6]

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4][7]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition this compound (Pyr-Br) Ar-Pd(II)-Br(L2) Pyr-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'B(OH)2 / Base Ar-Pd(II)-R(L2) Pyr-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Pyr-Ar' Reductive_Elimination->Product Catalyst_Regen Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Flask: - this compound - Arylboronic acid - K₂CO₃ - Pd(dppf)Cl₂ B 2. Inert Atmosphere: Evacuate and backfill with Argon (3x) A->B C 3. Add Solvents: Degassed 1,4-Dioxane and Water (4:1 ratio) B->C D 4. Heat Reaction: Stir at 90 °C C->D E 5. Monitor Progress: TLC or LC-MS D->E F 6. Cool and Quench: Cool to RT, add water E->F Upon Completion G 7. Extraction: Extract with Ethyl Acetate (3x) F->G H 8. Dry and Concentrate: Dry organic layer (Na₂SO₄), concentrate in vacuo G->H I 9. Purification: Column Chromatography H->I

Caption: A typical workflow for the Suzuki coupling protocol.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Inerting the System: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The reaction concentration should be approximately 0.2 M with respect to the starting bromide.

  • Reaction Conditions: Lower the flask into a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-(pyrrolidin-1-yl)pyridine.

Troubleshooting and Further Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing of solvents and use of an inert atmosphere. Use a fresh bottle of catalyst.
Low reaction temperatureIncrease the temperature in 10 °C increments, up to the boiling point of the solvent.
Inefficient baseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃.
Formation of Side Products Protodeborylation of boronic acidUse a slight excess of the boronic acid (up to 1.5 equiv). Ensure the base is not excessively strong for the substrate. [8]
Dehalogenation of starting materialThis can occur if there are sources of hydride in the reaction. Ensure solvents are anhydrous. [8]
Catalyst Deactivation Pyridine coordinationConsider using a bulkier ligand such as XPhos or SPhos to sterically hinder coordination of the pyridine nitrogen to the palladium center.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 2-aryl-4-(pyrrolidin-1-yl)pyridines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably access these valuable compounds. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this important transformation in a research and development setting.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
  • ResearchGate. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
  • DergiPark. The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
  • PubMed.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Palladium-catalyzed cross-coupling of 2-Bromo-4-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-(pyrrolidin-1-yl)pyridine

Abstract

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound. This electron-rich heteroaryl halide is a valuable building block in medicinal chemistry, and its successful functionalization is key to accessing novel chemical matter. This document delves into the critical parameters governing these transformations, offering scientifically-grounded explanations for experimental choices. Detailed, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are provided, alongside a practical troubleshooting guide to empower researchers in overcoming common synthetic challenges.

Introduction: The Significance of the 2-Substituted-4-Aminopyridine Scaffold

The pyridine ring is a privileged scaffold, ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] Specifically, the 2-substituted-4-aminopyridine motif is a cornerstone in drug discovery, forming the core of numerous biologically active compounds.[2][3] Molecules incorporating this framework have shown a vast spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The 2-aminopyridine unit is a key component in the synthesis of drugs such as tenoxicam and piroxicam.[5]

The substrate of focus, this compound, presents unique opportunities and challenges. The pyrrolidine group at the C-4 position is a strong electron-donating group, which significantly modulates the electronic properties of the pyridine ring. This electronic enrichment can impact the reactivity of the C-2 bromine in palladium-catalyzed cross-coupling reactions, necessitating carefully optimized conditions. This guide provides the foundational knowledge and practical protocols to successfully leverage this versatile building block.

The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, an achievement recognized with the 2010 Nobel Prize in Chemistry.[6] These reactions generally proceed through a common catalytic cycle involving a palladium(0)/palladium(II) interchange.[7][8] The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the electrophile, forming a Pd(II) intermediate.[6][9] This is often the rate-determining step.[10]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner exchanges its organic group or coordinates to the palladium center.[9][11]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.[6][7]

General_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ox_Ad Oxidative Addition (R-X) Pd(0)L2->Ox_Ad Pd(II)_Intermediate L₂Pd(II)(R)(X) Ox_Ad->Pd(II)_Intermediate Transmetalation Transmetalation (R'-M) Pd(II)_Intermediate->Transmetalation Coupling_Intermediate L₂Pd(II)(R)(R') Transmetalation->Coupling_Intermediate Red_El Reductive Elimination Coupling_Intermediate->Red_El Red_El->Pd(0)L2 Regenerates Catalyst Product Product (R-R') Red_El->Product

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling.

Causality Behind Experimental Choices: Optimizing the Reaction

The success of coupling with this compound hinges on the judicious selection of reaction components. The electron-rich nature of this substrate means the pyridine nitrogen can act as a competing ligand, potentially inhibiting the palladium catalyst.[12] Therefore, the choice of ligand is paramount.

  • Palladium Precursor: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) are commonly used.[13] Pd(II) sources require in situ reduction to the active Pd(0) state, which is often accomplished by a phosphine ligand or the amine coupling partner.[14] Modern, well-defined "precatalysts" that incorporate the ligand are often more efficient and reproducible.[7]

  • Ligand Selection: This is the most critical parameter. For electron-rich heteroaryl halides, sterically bulky and electron-rich ligands are required to facilitate the oxidative addition step and promote the final reductive elimination.[15]

    • Buchwald Ligands: Biaryl phosphine ligands like XPhos, SPhos, and RuPhos are highly effective. Their bulk shields the palladium center and their electron-donating nature increases its reactivity.

    • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable palladium complexes, often showing high activity and resistance to decomposition.[15]

    • Other Phosphines: For certain applications, ligands like triphenylphosphine (PPh₃) or ferrocene-based ligands (e.g., dppf) can be effective, particularly in Suzuki couplings.[16]

  • Base: The base plays multiple roles. In Suzuki reactions, it activates the boronic acid to facilitate transmetalation.[17] In Buchwald-Hartwig aminations, it deprotonates the amine to form the active nucleophile.[13]

    • Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): Commonly used in Suzuki and Sonogashira couplings. Carbonates are often used in aqueous solvent mixtures.[18]

    • Alkoxides (NaOt-Bu, KOt-Bu): Strong, non-nucleophilic bases essential for most Buchwald-Hartwig aminations.[19]

  • Solvent: Solvents must be capable of dissolving the reagents and be stable at the required reaction temperature. Crucially, they must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.

    • Aprotic Polar Solvents: 1,4-Dioxane, Toluene, and DMF are common choices.[18]

    • Aqueous Mixtures: Suzuki reactions often benefit from a mixture of an organic solvent and water (e.g., Dioxane/H₂O), which helps to dissolve the inorganic base.[16]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts, ligands, and some reagents can be toxic and/or air-sensitive. Handle them under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for coupling this compound with an arylboronic acid.

Suzuki_Workflow start Start reagents 1. Add Reagents to Flask (Bromopyridine, Boronic Acid, Base, Catalyst) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat to Reaction Temp (e.g., 80-110 °C) with Stirring solvent->heat monitor 5. Monitor Reaction (TLC or LC-MS) heat->monitor workup 6. Aqueous Workup (Quench, Extract, Wash) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[18]

  • Base (e.g., K₂CO₃, 2.0 equiv)[18]

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[18]

Procedure:

  • To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.[20]

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes, or by evacuating and backfilling three times.[18]

  • Using a syringe, add the degassed solvent mixture. The typical reaction concentration is 0.1–0.5 M with respect to the starting bromide.[18]

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4–24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[16]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-(pyrrolidin-1-yl)pyridine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Est. Yield (%)
1 Phenylboronic acid Pd(dppf)Cl₂ (3) K₂CO₃ Dioxane/H₂O 100 85-95
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) K₂CO₃ Dioxane/H₂O 90 90-98
3 4-Chlorophenylboronic acid Pd(dppf)Cl₂ (3) K₃PO₄ Toluene/H₂O 100 80-90
4 3-Thienylboronic acid Pd₂(dba)₃ (2) / XPhos (4) K₃PO₄ Dioxane 110 85-95

(Note: Yields are estimates based on analogous reactions in the literature and may vary).[16][20]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is highly sensitive to air and moisture. Strict adherence to inert atmosphere techniques is crucial for success.[10]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)[16]

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)[19]

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst and the base under an inert atmosphere (e.g., in a glovebox).[19]

  • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent via syringe.

  • Add this compound (as a solid or solution in the reaction solvent).

  • Add the amine coupling partner via syringe. If the amine is a solid, it can be added in step 1 with the catalyst and base.

  • Immerse the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[19]

  • Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2–16 hours.

  • After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[16]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Sonogashira Coupling for C-C (sp) Bond Formation

This protocol enables the synthesis of 2-alkynylpyridines.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1–1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)[21]

  • Copper(I) Co-catalyst (e.g., CuI, 2-5 mol%)[21]

  • Base (e.g., Diisopropylamine or Triethylamine, can serve as solvent or co-solvent)[21]

  • Solvent (e.g., THF or DMF)[22]

Procedure:

  • To a reaction flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Add the anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., diisopropylamine).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.[21]

  • Upon completion, dilute the reaction with an organic solvent like diethyl ether and filter through a pad of Celite® to remove precipitated salts.[21]

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvent/reagents.3. Reaction temperature too low.4. Impure starting materials.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Degas solvents thoroughly (sparge with Ar/N₂ or freeze-pump-thaw).3. Incrementally increase the temperature.4. Check purity of reagents, especially boronic acids which can degrade.
Catalyst Decomposition (Black Precipitate) 1. The active Pd(0) has aggregated into inactive palladium black.2. Ligand is not robust enough for the conditions.1. Use a more sterically hindered, electron-rich ligand (e.g., Buchwald-type) to stabilize the catalyst.2. Ensure vigorous stirring and avoid localized overheating.[10]
Suzuki: Homocoupling of Boronic Acid 1. Presence of oxygen.2. Reaction temperature is too high.1. Improve degassing procedures.2. Lower the reaction temperature, which may disfavor the homocoupling pathway.
Buchwald-Hartwig: Sluggish Reaction 1. Base is not strong enough or has poor solubility.2. Ligand choice is suboptimal for the specific amine.1. Switch to a stronger base (e.g., K₃PO₄ to NaOt-Bu).2. Screen different classes of ligands (e.g., try an NHC-based catalyst if a phosphine ligand fails).

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of highly functionalized 2-substituted-4-aminopyridines. Success in these transformations is not merely procedural but relies on a fundamental understanding of the catalytic cycle and the specific roles of each reaction component. By carefully selecting the appropriate ligand, base, and solvent system to account for the substrate's electron-rich nature, researchers can reliably and efficiently generate a diverse array of valuable compounds for drug discovery and beyond. The protocols and troubleshooting guide provided herein serve as a robust starting point for both methods development and library synthesis.

References

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Miyaura, N. (Ed.). (2002). Cross Coupling Reactions: A Practical Guide. Springer-Verlag.
  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2013). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. Wiley.
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Christmann, U., & Vilar, R. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7.
  • RSC Publishing. (2024, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Wikipedia. (n.d.). Heck reaction.
  • BenchChem. (2025). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
  • De Jonghe, S., et al. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organ, M. G., et al. (n.d.). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Intramolecular Heck reaction.
  • Procter, D. J., et al. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PubMed Central.
  • Wikipedia. (n.d.). Suzuki reaction.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery.
  • YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction.
  • Gramage-Doria, R., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
  • Li, J., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed.
  • RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery.
  • Al-Suwaidan, I. A., et al. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.

Sources

Application Notes: The Strategic Deployment of 2-Bromo-4-(pyrrolidin-1-yl)pyridine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of targeted therapeutics, protein kinase inhibitors represent a cornerstone of precision medicine, particularly in oncology. The pyridine ring is a privileged scaffold in this domain, prized for its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a feature essential for high-affinity binding.[1][2][3] The specific building block, 2-Bromo-4-(pyrrolidin-1-yl)pyridine , has emerged as a particularly valuable starting material for medicinal chemists. Its utility stems from a trifecta of strategically positioned functional groups:

  • The 2-Bromo Substituent: This serves as a versatile synthetic "handle" for introducing molecular complexity. It is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds.[2]

  • The Pyridine Nitrogen: This atom is a key pharmacophoric feature, acting as a hydrogen bond acceptor to engage with the backbone amide protons of the kinase hinge region, effectively anchoring the inhibitor in the active site.[3]

  • The 4-Pyrrolidino Group: This electron-donating group modulates the electronic properties of the pyridine ring, influencing its reactivity. Furthermore, the pyrrolidine moiety can enhance aqueous solubility, improve metabolic stability, and provide an additional vector for interaction with the solvent-exposed regions of the kinase, thereby refining the inhibitor's overall pharmacological profile.[4]

This guide provides an in-depth exploration of the application of this compound, detailing its synthesis and subsequent elaboration into kinase inhibitor scaffolds through robust and reproducible protocols.

Physicochemical Properties and Data

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂PubChem[5]
Molecular Weight 227.10 g/mol PubChem[5]
CAS Number 230618-42-5PubChem[5]
Appearance Off-white to light yellow solidN/A
Boiling Point ~325.7 °C at 760 mmHg (Predicted)N/A
Melting Point 68-72 °CN/A

Core Synthetic Protocols

The journey from this building block to a potent kinase inhibitor typically involves two key phases: the synthesis of the building block itself and its subsequent elaboration via cross-coupling chemistry.

Protocol 1: Synthesis of this compound

The most direct synthesis involves a nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyridine. The bromine atom at the 4-position of 2,4-dibromopyridine is significantly more activated towards nucleophilic attack than the bromine at the 2-position, enabling regioselective substitution.

Reaction Scheme:

Synthesis_of_Building_Block reactant1 2,4-Dibromopyridine product This compound reactant1->product Ethanol, 70°C (97% Yield) reactant2 Pyrrolidine

Caption: Synthesis of the target building block.

Objective: To synthesize this compound from 2,4-dibromopyridine and pyrrolidine with high yield.

Materials:

  • 2,4-Dibromopyridine (1.0 eq)

  • Pyrrolidine (5.0 eq)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Pentane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2,4-dibromopyridine (e.g., 300 mg, 0.94 mmol) and dissolve in ethanol.

  • Add pyrrolidine (5.0 eq, e.g., 335 mg, 4.7 mmol) to the solution.

  • Heat the reaction mixture to 70 °C and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purify the resulting residue by silica gel column chromatography, eluting with a gradient of 0-70% ethyl acetate in pentane.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as an off-white solid.[6]

  • Confirm the structure and purity using ¹H-NMR and LRMS analysis.

Protocol 2: Elaboration via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of a C(sp²)-C(sp²) bond between the bromopyridine and an aryl or heteroaryl boronic acid.[2][7] This reaction introduces a key structural motif found in numerous kinase inhibitors, which often serves to occupy a hydrophobic pocket in the kinase active site.

General Workflow:

G A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) F 2-Aryl-4-(pyrrolidin-1-yl)pyridine (Kinase Inhibitor Scaffold) A->F B Arylboronic Acid (Ar-B(OH)₂) D Base (e.g., K₂CO₃, Cs₂CO₃) B->F E Solvent (e.g., Dioxane/H₂O) G Aqueous Workup & Extraction F->G H Chromatographic Purification G->H

Caption: General workflow for Suzuki-Miyaura coupling.

Objective: To synthesize a 2-aryl-4-(pyrrolidin-1-yl)pyridine scaffold as a precursor for kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Potassium carbonate, K₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere. This is critical as palladium catalysts can be sensitive to oxygen.

  • Add the palladium catalyst (Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Add the degassed solvent system (Dioxane/H₂O) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water and then brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-4-(pyrrolidin-1-yl)pyridine derivative.

Application in Kinase Inhibitor Design

The synthesized 2-aryl-4-(pyrrolidin-1-yl)pyridine core is a prevalent feature in many kinase inhibitors. Its mechanism of action is rooted in its ability to mimic the adenine portion of ATP.

KinaseBinding cluster_Kinase Kinase ATP-Binding Site cluster_Inhibitor Inhibitor Scaffold hinge Kinase Hinge Region Backbone NH hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Exposed Region inhibitor Pyridine N Aryl Group (Ar) Pyrrolidine inhibitor:n->hinge:f1 H-Bond inhibitor:aryl->hydrophobic_pocket Hydrophobic Interaction inhibitor:pyr->solvent_front Solubility & Selectivity

Caption: Inhibitor interaction with the kinase active site.

  • Hinge Binding: The pyridine nitrogen forms a crucial hydrogen bond with an amide proton in the kinase hinge region, a universally conserved feature of kinase inhibitors.[3]

  • Hydrophobic Interactions: The aryl group, introduced via the Suzuki coupling, typically occupies a hydrophobic pocket adjacent to the ATP binding site, contributing significantly to the inhibitor's potency and selectivity.

  • Solvent Interactions: The pyrrolidine group often extends towards the solvent-exposed region of the active site, where it can be modified to fine-tune physicochemical properties like solubility and cell permeability without disrupting the core binding interactions.[4]

Table: Representative Kinase Targets for Pyridine-Based Inhibitors

Kinase TargetAssociated DiseaseRationale for Pyridine ScaffoldRepresentative Inhibitor Class
ALK (Anaplastic Lymphoma Kinase)Non-Small Cell Lung CancerThe aminopyridine motif is a known binder for the ALK hinge.[2]Aminopyrimidines (e.g., Brigatinib)[8]
PLK4 (Polo-like kinase 4)Various CancersThe aminopyrimidine core, a related scaffold, forms key interactions with the hinge region.[9]Aminopyrimidines[9]
Met Kinase Gastric CarcinomaPyrrolopyridine-pyridone structures show potent Met inhibition.[10]Pyrrolopyridine-pyridones[10]
VRK1/VRK2 CancerThe 2-aminopyridine moiety is a common feature for binding to the kinase hinge region.[3]Aminopyridine derivatives[3]

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient route to complex molecular scaffolds. The protocols detailed herein offer a robust framework for researchers, scientists, and drug development professionals to leverage this reagent in the discovery and development of next-generation targeted therapies. The strategic combination of a hinge-binding nitrogen, a modifiable pyrrolidine group, and a versatile bromine handle ensures its continued relevance in the field of medicinal chemistry.

References

  • Garg, A., et al. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Biomedicine & Pharmacotherapy, 103, 1-11.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10537269, this compound.
  • Google Patents. (n.d.). CN113024454A - Synthesis method of brigatinib intermediate.
  • Google Patents. (n.d.). WO2020099483A1 - Crystalline forms of brigatinib.
  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(4), 578-583.
  • Google Patents. (n.d.). CN111138492A - Preparation method of ALK inhibitor brigatinib.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
  • Organic Syntheses. (n.d.). 2-bromopyridine.
  • Royal Society of Chemistry. (n.d.). RSC Advances.
  • Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341.
  • White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1349.
  • Google Patents. (n.d.). WO2019158421A1 - Pharmaceutical composition of brigatinib.
  • de Freitas, R. P., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • Watterson, S. H., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418.
  • Glavač, D., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(22), 5439.

Sources

Application Notes & Protocols: The Strategic Application of 2-Bromo-4-(pyrrolidin-1-yl)pyridine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-4-(pyrrolidin-1-yl)pyridine, a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a reactive bromine atom at the 2-position and a pyrrolidinyl moiety at the 4-position, renders it an exceptionally versatile substrate for constructing complex molecular architectures. We will dissect its utility, focusing on palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its application. Case studies on the synthesis of potent kinase inhibitors will illustrate the strategic advantage of incorporating this scaffold in drug discovery programs. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced synthetic methodologies.

Introduction: A Scaffold of Strategic Importance

In the landscape of drug discovery, the pyridine ring is a privileged scaffold, present in numerous approved pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic profile make it a desirable core for many therapeutic agents. This compound emerges as a particularly valuable derivative for two primary reasons:

  • Versatile Reaction Handle: The bromine atom at the C2 position serves as a reliable and reactive site for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise and efficient introduction of diverse aryl, heteroaryl, and alkyl groups.[1][2]

  • Pharmacophore Modulation: The pyrrolidine ring at the C4 position is a key pharmacophoric element.[3] This saturated heterocycle can significantly influence the physicochemical properties of the final molecule, such as solubility and basicity. Furthermore, it can engage in critical hydrogen bonding or van der Waals interactions within the active site of a biological target, thereby enhancing binding affinity and selectivity.[3]

This guide will demonstrate how these features are exploited to synthesize potent inhibitors of key cellular signaling pathways, thereby providing a robust framework for the rational design of novel therapeutics.

Synthesis of the Core Building Block: this compound

The reliable supply of the starting material is paramount for any synthetic campaign. This compound is readily prepared via a nucleophilic aromatic substitution reaction.

Reaction Principle: The synthesis involves the displacement of a bromine atom from 2,4-dibromopyridine by pyrrolidine. The C4 position is more susceptible to nucleophilic attack than the C2 position, leading to a regioselective substitution.

Experimental Protocol: Synthesis of this compound [4]

  • Reactant Setup: To a round-bottom flask, add 2,4-dibromopyridine (1.0 eq.), pyrrolidine (5.0 eq.), and ethanol as the solvent.

  • Reaction Conditions: Heat the mixture at 70 °C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in pentane (e.g., 0-70%) as the eluent.

  • Characterization: The final product, this compound, is typically a solid. Confirm its structure and purity using ¹H-NMR and LRMS. The expected mass peak [MH]⁺ is m/z 227.[4]

Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Diversity

The true synthetic power of this compound is unlocked in palladium-catalyzed cross-coupling reactions. These methods form the cornerstone of modern C-C and C-N bond formation.[5][6]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[7][8]

Reaction Principle: This reaction couples the organohalide (this compound) with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[7] The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[9]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

    • Causality Note: The Pd(0) active catalyst is sensitive to oxygen, which can cause its deactivation. Maintaining an inert atmosphere is critical for catalytic efficiency.

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[9]

    • Causality Note: Water is often crucial in the Suzuki reaction. It helps to dissolve the inorganic base and facilitates the transmetalation step by promoting the formation of a more reactive boronate species.

  • Reaction: Immerse the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-120 °C).[7] Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Entry Boronic Acid Partner Catalyst Base Solvent Temp (°C) Yield (%)
1 Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 100 ~90% (Est.)
2 4-Methoxyphenylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Toluene 110 High
3 Thiophen-3-ylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 100 ~73% (Rep.)[9]

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | High |

Yields are representative and may vary based on specific substrate and optimization.[7][9]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Base B Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C Add Degassed Solvent B->C D Heat & Stir (80-120 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Quench E->F Reaction Complete G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Isolated Product I->J Buchwald_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Combine Catalyst System: - Pd Precursor - Phosphine Ligand - Base B Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C Add Anhydrous Solvent B->C D Add Substrates: - this compound - Amine C->D E Seal Tube & Heat (80-110 °C) D->E F Monitor Progress (LC-MS) E->F G Cool & Filter (through Celite) F->G Reaction Complete H Aqueous Work-up G->H I Dry & Concentrate H->I J Column Chromatography I->J K Isolated Product J->K p38_Pathway Simplified p38 MAP Kinase Signaling Pathway stimulus Inflammatory Stimuli (e.g., Cytokines, Stress) mapkkk MAPKKK (e.g., TAK1) stimulus->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->downstream inhibitor p38 Inhibitor (Synthesized via This compound) inhibitor->p38 Inhibition response Pro-inflammatory Cytokine Production (TNF-α, IL-1β) downstream->response Aurora_Pathway Role of Aurora Kinases in Mitosis cluster_mitosis Cell Cycle Progression (Mitosis) aurora_a Aurora A centrosome Centrosome Maturation & Separation aurora_a->centrosome spindle Spindle Assembly aurora_a->spindle aurora_b Aurora B chromosome Chromosome Alignment aurora_b->chromosome cytokinesis Cytokinesis aurora_b->cytokinesis mitotic_arrest Mitotic Arrest & Apoptosis inhibitor Aurora Kinase Inhibitor (Synthesized via This compound) inhibitor->aurora_a inhibitor->aurora_b inhibitor->mitotic_arrest Induces

Sources

Application Notes & Protocols: The Strategic Role of 2-Bromo-4-(pyrrolidin-1-yl)pyridine in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Pyridine Scaffold as a Privileged Structure in Agrochemicals

The pyridine ring is a cornerstone in the design of modern agrochemicals, featuring prominently in a multitude of commercial herbicides, fungicides, and insecticides.[1] Its presence is valued for conferring metabolic stability, modulating solubility, and providing specific binding interactions with biological targets. Within this class, functionalized pyridines that serve as versatile synthetic intermediates are of paramount importance. 2-Bromo-4-(pyrrolidin-1-yl)pyridine has emerged as a particularly valuable building block. The bromine atom at the 2-position serves as a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions, while the electron-donating pyrrolidinyl group at the 4-position modulates the electronic properties of the ring, influencing both reactivity and the biological efficacy of the final derivatives.[2]

This guide provides an in-depth analysis of the application of this compound in agrochemical research and development. We will explore its synthesis, core reactivity, and its utility in constructing complex agrochemical candidates, supported by detailed, field-proven experimental protocols.

Profile of the Intermediate: Physicochemical Properties and Synthesis

A thorough understanding of a building block begins with its fundamental properties and a reliable synthetic route for its preparation.

Physicochemical Data

The key properties of this compound are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 230618-42-5[3][4]
Molecular Formula C₉H₁₁BrN₂[3][5]
Molecular Weight 227.10 g/mol [5]
IUPAC Name This compound[5]
Appearance Off-white to yellow solidManufacturer Data
Solubility Soluble in common organic solvents (DCM, EtOAc, Toluene)Lab Experience
Recommended Synthesis Protocol

The most direct and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a dihalogenated pyridine.[6] The higher reactivity of the halogen at the 4-position compared to the 2-position allows for selective substitution.

Protocol 1: Synthesis of this compound

  • Principle: This procedure utilizes the greater susceptibility of the C4-Br bond in 2,4-dibromopyridine to nucleophilic attack by pyrrolidine, leaving the C2-Br position intact for subsequent cross-coupling reactions. Ethanol serves as a suitable polar protic solvent for this transformation.

  • Materials:

    • 2,4-dibromopyridine (1.0 equiv)

    • Pyrrolidine (5.0 equiv)

    • Ethanol (approx. 0.3 M concentration of the limiting reagent)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dibromopyridine and ethanol.

    • Stir the mixture until the solid is fully dissolved.

    • Add pyrrolidine to the solution. A slight exotherm may be observed.

    • Heat the reaction mixture to 70 °C and maintain for 12-16 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

    • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol and excess pyrrolidine.

    • Purification: The resulting residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in pentane or hexanes, to yield the product as a solid.[6]

  • Validation: The structure and purity of the final product should be confirmed by ¹H-NMR and LC-MS analysis. The expected ¹H-NMR spectrum will show characteristic shifts for the pyrrolidine and pyridine protons.[6]

cluster_synthesis Synthesis Workflow Reactants 2,4-Dibromopyridine + Pyrrolidine (excess) Reaction Heat in Ethanol (70 °C, 12-16h) Reactants->Reaction Nucleophilic Aromatic Substitution Workup Concentrate under Reduced Pressure Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the target intermediate.

The Core Synthetic Value: A Hub for Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound in agrochemical development is overwhelmingly derived from its role as a substrate in palladium-catalyzed cross-coupling reactions.[7][8] These reactions provide powerful and versatile methods for constructing the complex molecular architectures required for biological activity.

cluster_coupling Versatility of this compound cluster_reactions Pd-Catalyzed Reactions cluster_products Resulting Scaffolds for Agrochemicals Start This compound Reactive C-Br Bond Suzuki Suzuki-Miyaura Coupling Start:f1->Suzuki Buchwald Buchwald-Hartwig Amination Start:f1->Buchwald Other Other Couplings (e.g., Carbonylative) Start:f1->Other CC C-C Bond Formation (Aryl/Heteroaryl Pyridines) Suzuki->CC CN C-N Bond Formation (Aminopyridines) Buchwald->CN COther C-C(O) Bond Formation (Aryl Pyridine Ketones) Other->COther

Caption: Role as a central hub for diverse cross-coupling reactions.

Buchwald-Hartwig Amination: Accessing Novel Aminopyridines

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds.[9] For agrochemical discovery, this reaction is invaluable for introducing a wide array of primary and secondary amines at the 2-position of the pyridine ring, enabling systematic Structure-Activity Relationship (SAR) studies.[2][10]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Principle: This reaction involves the palladium-catalyzed coupling of an amine with the aryl bromide. The catalytic cycle proceeds via oxidative addition of the C-Br bond to a Pd(0) complex, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.[11] The choice of ligand and base is critical for success.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary, 1.2-1.5 equiv)

    • Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine Ligand (e.g., Xantphos, RuPhos, 2-5 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv)

    • Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • Inert Atmosphere Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, phosphine ligand, and base.

    • Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add this compound and the desired amine to the flask.

    • Add the anhydrous, degassed solvent via syringe.

    • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting bromide is consumed.

    • Work-up: Cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[10][12]

Suzuki-Miyaura Coupling: Building Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon (C-C) bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[13] In agrochemical design, this is used to construct complex scaffolds that can optimize binding, improve transport properties, and fine-tune the biological spectrum of the molecule.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Principle: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[13] The choice of base and solvent system is crucial for efficient transmetalation and high yields.

  • Materials:

    • This compound (1.0 equiv)

    • Aryl/Heteroaryl Boronic Acid or Ester (1.2-1.5 equiv)

    • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

    • Degassed Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Procedure:

    • Inert Atmosphere Setup: To a dry Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.[14]

    • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Add the degassed solvent system via syringe.

    • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) with vigorous stirring for 4-24 hours.

    • Monitoring: Monitor the reaction by LC-MS or TLC. Note that protodeboronation of the boronic acid can be a side reaction.[15]

    • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[16]

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[13]

Application Case Study: Synthesis of Pyridinylurea Herbicides

Pyridinylureas are a known class of herbicides that often act by inhibiting photosynthesis in target weed species.[17] The this compound scaffold is an excellent starting point for generating libraries of these compounds. A common synthetic route involves an initial C-N coupling to install an amino group, followed by reaction with an isocyanate.

A patent for pyridinylurea compounds describes the synthesis of N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea, which highlights a related pathway starting from 4-amino-2-bromopyridine.[18] By adapting this logic, we can outline a two-step synthesis starting from our key intermediate.

Step A: Buchwald-Hartwig Amination to install a primary amine. First, an ammonia equivalent would be coupled to this compound to generate 4-(pyrrolidin-1-yl)pyridin-2-amine.

Step B: Urea Formation. The resulting aminopyridine is then reacted with an appropriate isocyanate (e.g., isopropyl isocyanate) to form the final pyridinylurea product.

cluster_case_study Case Study: Pyridinylurea Herbicide Synthesis Start This compound Step1 Buchwald-Hartwig Amination (Ammonia equivalent, Pd catalyst, Base) Start->Step1 Intermediate 4-(Pyrrolidin-1-yl)pyridin-2-amine Step1->Intermediate Step2 Urea Formation (+ Isopropyl Isocyanate) Intermediate->Step2 Product N-(4-(pyrrolidin-1-yl)pyridin-2-yl)-N'-(isopropyl)urea (Target Herbicide Candidate) Step2->Product

Caption: Synthetic pathway to a potential pyridinylurea herbicide.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating agrochemical discovery. Its well-defined reactivity, centered on robust palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for synthesizing diverse libraries of novel compounds. The protocols and data presented herein offer a practical guide for researchers to leverage this key intermediate, enabling the efficient development of the next generation of crop protection solutions.

References

  • ResearchGate. (n.d.). Carbonylative cross-coupling reaction of 2-bromopyridine with....
  • Kelly, C. G., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • National Institutes of Health. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • European Patent Office. (n.d.). PYRIDINYLUREA COMPOUNDS AND AGRICULTURAL USES - EP 0243450 B1.
  • CABI Digital Library. (n.d.). Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • ResearchGate. (n.d.). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals.
  • Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate.
  • American Elements. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Process for the manufacture of bromopyridines.
  • Next Peptide. (n.d.). This compound.
  • PubChem. (n.d.). 4-Pyrrolidinopyridine.
  • Wikipedia. (n.d.). 4-Pyrrolidinylpyridine.
  • Google Patents. (n.d.). Stable agrochemical composition.
  • Google Patents. (n.d.). Pyrrolidine-1,2-dicarboxamide derivatives.
  • National Institutes of Health. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • European Patent Office. (n.d.). COMPOSITIONS COMPRISING PYRIDINE CARBOXYLATE HERBICIDES AND AZOLE CARBOXYLATE SAFENERS.
  • ResearchGate. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • PubMed. (n.d.). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines....
  • ResearchGate. (n.d.). Pyrimidine derivatives in discovery of pesticides: A review.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting protocols, and offer data-driven insights to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for this compound?

A1: The most prevalent and generally high-yielding method is a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dibromopyridine and pyrrolidine.[1] This reaction leverages the electron-deficient nature of the pyridine ring, which is further activated by the two bromine substituents, to facilitate nucleophilic attack by pyrrolidine.

Q2: Why does pyrrolidine selectively substitute at the C4 position of 2,4-dibromopyridine and not the C2 position?

A2: The regioselectivity of nucleophilic aromatic substitution on pyridine rings is a well-established principle. Attack is favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[2][3] In the case of 2,4-dibromopyridine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This preference can be attributed to a combination of electronic and steric factors.

Q3: Can Buchwald-Hartwig amination be used for this synthesis?

A3: Yes, Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds and can be applied to the synthesis of aminopyridines.[4][5][6] This palladium-catalyzed cross-coupling reaction is particularly useful when the SNAr reaction is sluggish or gives low yields.[5][7] It involves the reaction of an aryl halide (2-bromopyridine derivative) with an amine (pyrrolidine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[7][8]

Q4: What are the typical impurities or side products I should be aware of?

A4: The primary side product of concern is the di-substituted product, 2,4-di(pyrrolidin-1-yl)pyridine. This arises from a second nucleophilic substitution reaction where another molecule of pyrrolidine displaces the remaining bromine atom. Other potential impurities can include unreacted starting materials and byproducts from solvent or reagent degradation, especially at elevated temperatures.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Issue 1: Low Yield of the Desired Product

Low conversion of starting materials or the formation of significant side products can lead to a disappointing yield. Here’s how to troubleshoot:

Potential Cause Recommended Solution & Explanation
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time. For the SNAr reaction of 2,4-dibromopyridine with pyrrolidine, heating at 70°C overnight is a reported condition.[1]
Reagent Quality Ensure the purity of your starting materials. 2,4-dibromopyridine can degrade over time. Pyrrolidine is hygroscopic and can absorb water from the atmosphere, which may affect its nucleophilicity. Use freshly distilled or recently purchased reagents for best results.
Inappropriate Solvent The choice of solvent is crucial. For SNAr reactions, polar aprotic solvents like ethanol, DMF, or DMSO are generally effective as they can solvate the charged intermediate. One reported synthesis uses ethanol with good results.[1]
Suboptimal Reagent Stoichiometry An excess of pyrrolidine is often used to drive the reaction to completion. A common molar ratio is 1 equivalent of 2,4-dibromopyridine to 4-5 equivalents of pyrrolidine.[1] However, a very large excess might promote the formation of the di-substituted byproduct.
Issue 2: Formation of Di-substituted Byproduct (2,4-di(pyrrolidin-1-yl)pyridine)

The formation of this byproduct is a common challenge that directly impacts the yield and purity of the desired mono-substituted product.

Potential Cause Recommended Solution & Explanation
Excess Pyrrolidine While an excess of pyrrolidine is necessary, a very large excess can increase the rate of the second substitution. Carefully control the stoichiometry. A slight excess (e.g., 1.2-1.5 equivalents) might be a good starting point for optimization.
High Reaction Temperature or Prolonged Reaction Time The second substitution reaction likely has a higher activation energy. Running the reaction at a lower temperature or for a shorter duration can favor the formation of the mono-substituted product. Close monitoring of the reaction progress is essential to stop the reaction once the starting material is consumed but before significant di-substitution occurs.
Inefficient Mixing Poor mixing can lead to localized high concentrations of pyrrolidine, promoting di-substitution. Ensure vigorous and efficient stirring throughout the reaction.
Issue 3: Difficulty in Product Purification

Separating the desired product from starting materials and byproducts can be challenging.

Potential Cause Recommended Solution & Explanation
Similar Polarity of Product and Byproducts The di-substituted byproduct often has a similar polarity to the desired product, making separation by column chromatography difficult. Optimize your chromatography conditions. A gradient elution from a non-polar solvent (e.g., pentane or hexanes) to a more polar solvent (e.g., ethyl acetate) on silica gel is a common method.[1] Experiment with different solvent systems to achieve better separation.
Product Crystallization Issues If the product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Presence of Basic Impurities The use of excess pyrrolidine can leave basic residues in the crude product. An acidic wash (e.g., with dilute HCl) during the workup can help remove excess pyrrolidine. Be mindful that your product is also basic and may partition into the aqueous layer if the pH is too low. A subsequent basic wash (e.g., with saturated NaHCO3) can neutralize any remaining acid.

Experimental Protocols

Protocol 1: Optimized SNAr Synthesis of this compound

This protocol is based on a reported high-yielding procedure.[1]

Materials:

  • 2,4-dibromopyridine

  • Pyrrolidine

  • Ethanol

  • Ethyl acetate

  • Pentane (or Hexanes)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dibromopyridine (1.0 eq) in ethanol.

  • Add pyrrolidine (4.0-5.0 eq) to the solution.

  • Heat the reaction mixture to 70°C and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the resulting residue by silica gel column chromatography using a gradient of 0-70% ethyl acetate in pentane as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to obtain this compound as a solid.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2,4-dibromopyridine in Ethanol B Add Pyrrolidine A->B 1.0 eq : 4.0-5.0 eq C Heat to 70°C Stir Overnight B->C D Monitor by TLC/LC-MS C->D E Concentrate in vacuo D->E Reaction Complete F Silica Gel Chromatography (EtOAc/Pentane gradient) E->F G Isolate Pure Product F->G

Caption: Workflow for the SNAr synthesis of this compound.

Mechanistic Insight: Regioselectivity in SNAr

The preference for nucleophilic attack at the C4 position can be rationalized by examining the resonance structures of the Meisenheimer intermediate.

G cluster_attack Nucleophilic Attack at C4 cluster_resonance Resonance Stabilization cluster_elimination Elimination & Product Formation start 2,4-Dibromopyridine + Pyrrolidine intermediate Meisenheimer Intermediate (Negative charge on Nitrogen) start->intermediate Attack at C4 res1 Resonance Structure 1 (Charge on C3) res2 Resonance Structure 2 (Charge on N) intermediate->res2 product This compound intermediate->product Loss of Br- res2->res1 res3 Resonance Structure 3 (Charge on C5) res2->res3

Caption: Simplified representation of resonance stabilization in the Meisenheimer intermediate.

The key resonance contributor places the negative charge on the electronegative nitrogen atom, providing significant stabilization. This is not possible when the attack occurs at the C3 position.[2] This inherent electronic preference is a guiding principle for predicting the outcomes of nucleophilic aromatic substitutions on pyridine and related heterocycles.[3][9][10]

References

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
  • PubChem. This compound. [Link]
  • Stack Exchange.
  • Wikipedia.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • PubMed.
  • ResearchGate.
  • Chemistry LibreTexts.
  • YouTube.
  • YouTube.

Sources

Technical Support Center: Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with bromopyridine substrates. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet often temperamental transformation. Here, we move beyond standard protocols to address the common side reactions and failures, providing not just solutions, but the mechanistic reasoning behind them.

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses the most pressing issues encountered during the Suzuki coupling of bromopyridines in a direct question-and-answer format.

Question 1: My reaction with 2-bromopyridine gives low to no yield. What is the most likely cause and how do I fix it?

Answer: This is the most common failure mode for this class of substrates. The primary culprit is the pyridine nitrogen itself, which acts as a Lewis base and coordinates to the palladium catalyst, effectively poisoning it.[1] This is particularly problematic for 2-substituted pyridines due to the proximity of the nitrogen to the reaction center.

The Mechanism of Inhibition: The lone pair on the pyridine nitrogen can bind strongly to the Pd(0) or Pd(II) center, leading to the formation of stable, off-cycle complexes that are catalytically inactive or have severely diminished reactivity.

Solutions:

  • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You must employ bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands." These ligands serve two purposes:

    • Steric Shielding: Their large size physically blocks the pyridine nitrogen from accessing and coordinating with the palladium center.[1]

    • Electronic Activation: They increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step with the C-Br bond.[2]

  • Catalyst System Upgrade: If you are using a simple precursor like Pd(OAc)₂, which requires in situ reduction to the active Pd(0) state, consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a more robust precatalyst.

dot

Caption: Catalyst inhibition by pyridine nitrogen.

Question 2: My mass spectrum shows a significant peak for my starting material minus bromine (M-Br+H). What is this debromination side reaction and how can I prevent it?

Answer: You are observing hydrodehalogenation (or simply, debromination), a common side reaction where the bromo group is replaced by a hydrogen atom. This occurs when a palladium hydride (Pd-H) species is formed, which can then undergo reductive elimination with the pyridine ring to release the debrominated product.[3]

Sources of Palladium Hydride: Palladium hydrides can be generated from several components in your reaction mixture:

  • Water/Protic Solvents: Can react with the palladium center.

  • Bases: Certain bases, especially in the presence of trace water, can generate Pd-H.

  • Impurities: Impurities in solvents or reagents can act as hydride sources.

Solutions:

  • Scrupulous Control of Water: While many Suzuki protocols use aqueous bases, excessive water can promote debromination.[4] If you suspect this is the issue, try using anhydrous conditions with a base like potassium phosphate (K₃PO₄) and a minimal amount of water (e.g., 2-5 equivalents) or using a completely anhydrous solvent/base system (e.g., THF with KF).

  • Base Selection: The choice of base can significantly influence the rate of debromination. Weaker bases are sometimes less prone to generating Pd-H species. A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is advisable.[3]

  • Use a Boronic Ester: Boronic acids are more prone to side reactions like protodeborylation, which can alter the reaction kinetics and potentially favor other side pathways. Switching to a more stable boronic acid pinacol ester (Bpin) can often lead to cleaner reactions.[1]

dot

Debromination_Pathway Ar-Pd(II)-Br Ar-Pd(II)-Br(L)n Pd-H H-Pd(II)-Br(L)n Ar-Pd(II)-Br->Pd-H Hydride Transfer Ar-H Ar-H (Debrominated Product) Pd-H->Ar-H Reductive Elimination Pd(0) Pd(0)Ln Hydride_Source Hydride Source (e.g., H2O, Base) Hydride_Source->Pd-H

Caption: A logical workflow for troubleshooting failed reactions.

References

  • BenchChem. (2025).
  • Handy, S. T., & Zhang, Y. (2002).
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine.
  • Handy, S. T., & Zhang, Y. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • MDPI. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • BenchChem.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromopyridin-2-yl)ethanone.
  • Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).

Sources

Technical Support Center: Purification of 2-Bromo-4-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromo-4-(pyrrolidin-1-yl)pyridine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this key intermediate. As a moderately polar, basic compound, its purification via column chromatography presents specific challenges that require a nuanced approach. This guide provides field-proven troubleshooting strategies and in-depth protocols to ensure you achieve high purity and yield.

Introduction: The Challenge of Purifying Pyridine Derivatives

Pyridine derivatives, like this compound, are notorious for their challenging behavior on standard silica gel columns. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface.[1] This interaction leads to several common issues, including significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound on the column.[1][2] Successfully purifying this compound requires not just a standard protocol, but a clear understanding of the underlying chemistry to proactively address these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My compound is streaking badly on the TLC plate and the column fractions are showing significant tailing. Why is this happening and how can I fix it?

A: This is the most common issue encountered with pyridine-containing compounds.[1]

  • Root Cause: The primary reason for peak tailing and streaking is the strong acidic-basic interaction between the basic nitrogen of your pyridine and the acidic silanol groups on the silica gel surface.[1] This creates a non-ideal adsorption/desorption equilibrium, causing a portion of the analyte to lag behind the main band.

  • Immediate Solution: Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[3][4]

    • Action: Add 0.1-1% triethylamine (TEA) or ammonia solution (e.g., 10% ammonia in methanol, used sparingly as part of the polar component) to your chosen solvent system.[3][4] Always re-evaluate your TLC in the modified solvent system before running the column, as Rf values may increase.

  • Alternative Solution: Stationary Phase Deactivation: If mobile phase modification is insufficient or undesirable, you can deactivate the silica gel itself.

    • Action: Before packing, prepare a slurry of your silica gel in the starting eluent (e.g., hexanes/ethyl acetate) that already contains 1% triethylamine. Let this stand for an hour before packing the column. This pre-treats the stationary phase, reducing the number of active acidic sites.[3]

Q2: I'm struggling to separate my product from an impurity that runs very close to it on the TLC plate. What can I do to improve resolution?

A: Co-elution of closely related impurities, such as unreacted starting materials (e.g., 2,4-dibromopyridine) or isomeric byproducts, is a frequent challenge.[3][5]

  • Root Cause: The selected solvent system does not have sufficient selectivity to differentiate between your product and the impurity.

  • Solution 1: Optimize the Solvent System: A systematic approach to solvent selection is critical.[6]

    • Action: Conduct a thorough TLC analysis using a range of solvent systems with different polarities and chemical properties. A gradient of ethyl acetate in hexanes is a common starting point.[3] For difficult separations, try incorporating a third solvent or switching to a different solvent family altogether (e.g., dichloromethane/hexanes or toluene/ethyl acetate).[3][6] The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity. An ideal Rf for the target compound is between 0.25 and 0.35 to ensure good separation on the column.[7]

  • Solution 2: Adjust Column Parameters:

    • Action: Use a longer, narrower column to increase the number of theoretical plates and improve separation efficiency. Additionally, employing a slower, shallower gradient during elution can significantly enhance the resolution of closely eluting compounds.[3]

  • Solution 3: Change the Stationary Phase:

    • Action: If silica gel fails to provide adequate separation, consider an alternative stationary phase. Neutral alumina can be effective for basic compounds and offers different selectivity compared to silica.[6]

Q3: My yield after column chromatography is very low. I suspect the compound is decomposing on the column. How can I confirm this and prevent it?

A: Low recovery can be attributed to either product decomposition on the acidic silica or irreversible adsorption.[2][3]

  • Diagnostic Test: 2D TLC for Stability: You can quickly check if your compound is stable on silica gel.[1]

    • Action: Spot your crude material on the bottom-left corner of a square TLC plate and run it in your chosen solvent system. Dry the plate completely, rotate it 90 degrees counter-clockwise, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[1]

  • Solution 1: Use a Deactivated Stationary Phase: As mentioned for tailing, the primary cause is often the acidity of the silica.

    • Action: Use silica gel deactivated with triethylamine or switch to a less acidic stationary phase like neutral alumina.[3]

  • Solution 2: Minimize Contact Time:

    • Action: Use flash chromatography with applied pressure to speed up the elution process. Avoid letting the column run dry or sit packed for extended periods before use.

  • Solution 3: Check Work-up pH:

    • Action: Before chromatography, ensure your aqueous work-up procedure maintains a neutral to slightly basic pH. If the aqueous layer is acidic, your amine-containing product can become protonated and partition into the aqueous phase, leading to initial loss of material before you even get to the column.[3]

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound?

A: Understanding the compound's properties is crucial for purification design.

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂[8]
Molecular Weight 227.10 g/mol [8]
Appearance White to light yellow crystalline powder
Melting Point 124 °C[9]
Boiling Point 335.5 ± 27.0 °C (Predicted)[9]

Q: What is a good starting solvent system for developing a separation method on TLC?

A: For a compound of moderate polarity like this, a mixture of a non-polar and a polar solvent is standard. A great starting point is 3:1 Hexanes:Ethyl Acetate .[3][4] From there, you can adjust the ratio to achieve the target Rf of 0.25-0.35. If the compound is very polar, a system like 5% Methanol in Dichloromethane can be tested.[4]

Q: Should I use wet or dry loading for my sample?

A: The choice depends on the solubility of your crude product in the mobile phase.

  • Wet Loading: Ideal if your compound is readily soluble in the initial, low-polarity eluent. Dissolve the crude material in a minimal amount of the eluent and load it directly onto the column.[10] This is often faster.

  • Dry Loading: Necessary if your compound has poor solubility in the starting eluent but requires a stronger solvent (like dichloromethane) for dissolution.[10] In this case, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent completely until you have a free-flowing powder, and then load this powder onto the top of your packed column. This technique prevents band broadening caused by using a strong loading solvent.

Q: What are the essential safety precautions when handling this compound and the solvents?

A: Always consult the Safety Data Sheet (SDS) for the specific compound and all solvents used.[11]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated chemical fume hood.[13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[11]

  • Storage: Store the compound in a tightly closed container in a cool, dry place, potentially under an inert atmosphere as recommended by the supplier.[14]

Experimental Protocols & Workflows

Protocol 1: Systematic TLC Analysis for Optimal Solvent System
  • Preparation: Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: On a silica gel TLC plate, draw a starting line in pencil. Spot your dissolved sample onto the line.

  • Development: Place the plate in a developing chamber containing your chosen solvent system (e.g., start with 4:1 Hexane:EtOAc). Ensure the solvent level is below the starting line.

  • Analysis: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Optimization: Adjust the solvent ratio until the desired product has an Rf value of approximately 0.25-0.35, and there is a clear separation from major impurities.[7] If separation is poor, try different solvent combinations (e.g., Dichloromethane/Methanol or Toluene/Ethyl Acetate).[15]

Protocol 2: Flash Column Chromatography Purification
  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica bed. Drain the excess eluent until the solvent level is just at the top of the sand.[16]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approx. 5-10 times the mass of your crude product) to the solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[10]

    • Carefully add this powder to the top of the packed column, creating an even layer.

  • Elution:

    • Carefully add your starting eluent to the column.

    • Apply gentle pressure (using a pump or bulb) to begin elution.

    • Collect fractions in an ordered array of test tubes.

    • Gradually increase the polarity of the eluent as planned (gradient elution) to elute your compound. For example, move from 9:1 to 4:1 to 1:1 Hexane:EtOAc.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified solid.

Visualized Workflows and Logic

Purification_Workflow cluster_prep Preparation & Analysis cluster_column Column Chromatography cluster_analysis Isolation & Verification Crude Crude Product TLC TLC Solvent Screening (Goal: Rf ≈ 0.3) Crude->TLC Optimize Separation Pack Pack Column (Silica Gel + Eluent) TLC->Pack Optimized Eluent Load Load Sample (Wet or Dry Method) Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Monitor Purity Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Troubleshooting_Tree cluster_tailing Issue: Tailing / Streaking cluster_separation Issue: Poor Separation cluster_recovery Issue: Low Recovery Start Problem Observed Tailing_Cause Cause: Basic N interacts with acidic silica Start->Tailing_Cause Tailing Sep_Cause Cause: Suboptimal solvent system Start->Sep_Cause Co-elution Rec_Cause Cause: Compound unstable on silica Start->Rec_Cause Low Yield Tailing_Sol Solution: Add 0.5% TEA to eluent OR Use Neutral Alumina Tailing_Cause->Tailing_Sol Sep_Sol Solution: Re-screen TLC solvents OR Use shallower gradient Sep_Cause->Sep_Sol Rec_Sol Solution: Perform 2D TLC test AND Use deactivated silica/alumina Rec_Cause->Rec_Sol

References

  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
  • PubChem. (n.d.). This compound.
  • Benchchem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
  • Benchchem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Benchchem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Benchchem. (2025).
  • ChemistryViews. (2012).
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
  • American Chemical Society. (n.d.).
  • ResearchGate. (2015).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
  • SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. [Link]
  • Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
  • American Elements. (n.d.). This compound. [Link]
  • Freie Universität Berlin. (n.d.).
  • Benchchem. (2025). Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.
  • Pharmaffiliates. (n.d.). (E)-2-bromo-6-(3-(pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine. [Link]
  • National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
  • ResearchGate. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. [Link]

Sources

Technical Support Center: Navigating the Challenges of 2-Bromopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "2-Pyridyl Problem" in Modern Synthesis

In the landscape of pharmaceutical and materials science, pyridine-containing biaryls are indispensable structural motifs. Transition-metal-catalyzed cross-coupling reactions represent the most powerful strategy for their synthesis. However, chemists often encounter a significant roadblock when working with 2-halopyridines, a phenomenon frequently dubbed the "2-Pyridyl Problem".[1] 2-Bromopyridines, while more reactive than their chloro-analogs, are notoriously challenging substrates that can lead to frustratingly low yields and failed reactions.

The core of this difficulty stems from two primary factors:

  • Inherent Electronic Properties : The C-Br bond of a 2-bromopyridine is less reactive towards oxidative addition, often the rate-determining step of the catalytic cycle, compared to other aryl bromides.[2] This sluggish reactivity requires more forceful reaction conditions, which can lead to side reactions.

  • Catalyst Inhibition by the Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium catalyst.[2][3] This coordination can sequester the active catalytic species, forming inactive complexes and effectively poisoning the reaction.[3]

This guide is designed to serve as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome the poor reactivity of 2-bromopyridines and ensure the success of your cross-coupling campaigns.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues you may encounter during your experiments.

General Issues Across All Coupling Reactions

Question: My reaction shows low to no conversion of the 2-bromopyridine starting material. What are the first things I should investigate?

Answer:

This is the most common issue and usually points to a problem with one of the three core components of the catalytic cycle: oxidative addition, the catalyst's activity, or the reagents' integrity.

  • Assess the Catalyst System : Standard catalysts like those based on triphenylphosphine (PPh₃) are often ineffective for these substrates.[4] The primary reason is the failure to form a sufficiently reactive catalytic species that can overcome the high activation barrier of oxidative addition while resisting pyridine inhibition.

    • Solution : Switch to a catalyst system featuring a bulky, electron-rich phosphine ligand .[3][5][6] Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig classes are designed for this purpose.[2][5][7] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species and sterically shield the metal center from the pyridine nitrogen.[2][3][4]

  • Check for Catalyst Decomposition : The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[8] This inactive form of palladium halts the catalytic cycle.

    • Cause : This is often caused by the presence of oxygen, impurities in reagents or solvents, or excessive reaction temperatures.[3][8]

    • Solution : Ensure your entire setup is rigorously deoxygenated. Use anhydrous, degassed solvents and high-purity reagents.[2][3] If running the reaction at a high temperature, consider if a more active ligand might allow you to achieve good conversion at a lower, more stable temperature.

  • Verify Reagent Quality : Cross-coupling reactions are sensitive to the purity of all components.

    • Solution : Use fresh, high-purity 2-bromopyridine. If performing a Suzuki coupling, be aware that boronic acids can degrade over time.[3] For aminating agents in Buchwald-Hartwig reactions, ensure they are pure and, if volatile, handled with appropriate techniques to prevent evaporation.[9][10]

Specific Coupling Reactions

Question: My Suzuki-Miyaura coupling is failing. I'm using a good ligand, but the yield is still poor. What else could be wrong?

Answer:

Beyond general catalyst issues, Suzuki couplings with 2-bromopyridines are particularly susceptible to side reactions involving the boronic acid partner.

  • Primary Suspect: Protodeboronation . This is a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophile.[2][3] It is especially common with heteroaryl boronic acids and is promoted by aqueous bases.[3]

    • Solution :

      • Use Anhydrous Conditions : Switch to a non-aqueous solvent system (e.g., toluene, dioxane) and use a finely powdered, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][6]

      • Use More Stable Boron Reagents : Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are known to be more robust against protodeboronation.[2][3]

  • Ineffective Base/Solvent Combination : The base is critical for activating the boronic acid in the transmetalation step. Poor solubility of the base or reagents can stall the reaction.

    • Solution : Potassium phosphate (K₃PO₄) is a reliable and effective base for many challenging Suzuki couplings.[4] Ensure it is finely powdered to maximize surface area. If solubility remains an issue, screening different solvents like dioxane, toluene, or 2-MeTHF is recommended.[4][6]

Question: I am attempting a Buchwald-Hartwig amination with a volatile amine (like methylamine or dimethylamine) and getting no product. How can I make this work?

Answer:

The volatility of the amine is the key challenge here. Under standard reflux conditions, the amine simply boils out of the reaction mixture before it can couple.

  • Solution: Use a Sealed Vessel . Performing the reaction in a sealed tube or a pressure-rated vessel is essential to contain the volatile amine and allow the reaction to proceed at elevated temperatures.[9][10][11][12] This method has been shown to be highly effective for the amination of 2-bromopyridines with a range of volatile amines.[9][10] A typical protocol involves heating a mixture of the 2-bromopyridine, excess amine, a suitable palladium catalyst and ligand (e.g., Pd(OAc)₂/dppp), and a strong base like NaOt-Bu in toluene at around 80 °C overnight.[9][10]

Question: My Sonogashira coupling of 2-bromopyridine is dominated by alkyne homocoupling (Glaser coupling). How can I favor the desired cross-coupling product?

Answer:

Glaser coupling is a common copper-catalyzed side reaction promoted by the presence of oxygen.[6][8]

  • Solution :

    • Ensure Strictly Anaerobic Conditions : This is the most critical factor. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction.[8]

    • Reduce or Eliminate the Copper Co-catalyst : While copper(I) iodide is a traditional co-catalyst, it is the primary driver of homocoupling.[8] Try reducing the CuI loading to a minimum. Better yet, switch to a "copper-free" Sonogashira protocol . These methods often require specific ligands to facilitate the catalytic cycle but completely eliminate the Glaser coupling pathway.[6]

    • Slow Addition of the Alkyne : Adding the terminal alkyne slowly via syringe pump can help keep its concentration low, disfavoring the bimolecular homocoupling reaction.[8]

Question: I am considering a Heck reaction. Are there special considerations for 2-bromopyridine substrates?

Answer:

Yes, the Heck reaction, while powerful, can be challenging with 2-bromopyridines due to their electronic nature.

  • Key Considerations :

    • Catalyst and Ligand : As with other couplings, a robust catalyst system is paramount. Palladium(II) acetate is a common precatalyst.[13] The choice of ligand is crucial; while triphenylphosphine is traditional, more electron-rich and bulky phosphines or N-heterocyclic carbenes (NHCs) can improve performance, especially for less activated alkenes.[13][14]

    • Base Selection : A base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is required to regenerate the Pd(0) catalyst at the end of the cycle.[13] The choice can influence reaction rates and side product formation.

    • Temperature : Heck reactions often require elevated temperatures to proceed efficiently.[14] However, this must be balanced against the thermal stability of the catalyst and substrates.

Frequently Asked Questions (FAQs)

FAQ 1: Why are bulky, electron-rich phosphine ligands so crucial for these reactions?

Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, cataCXium® A) address the core challenges of 2-bromopyridine coupling in two ways.[2][15][16] First, their strong electron-donating ability increases the electron density on the palladium center.[5] This makes the metal more nucleophilic and accelerates the slow, often rate-limiting, oxidative addition step.[5][17] Second, their steric bulk promotes the formation of a highly reactive 14-electron, monoligated Pd(0)L species and provides a protective shield around the palladium atom, which physically hinders the pyridine nitrogen from coordinating to and deactivating the catalyst.[2][3]

FAQ 2: How do I choose the right ligand for my specific 2-bromopyridine substrate?

While there is no single "best" ligand, a logical screening process can quickly identify a suitable candidate. The workflow below provides a good starting point.

G start Starting Point: Low Yield with 2-Bromopyridine ligand_choice Is the coupling sterically demanding? (e.g., ortho-substituted partners) start->ligand_choice buchwald_ligands Screen Buchwald Biarylphosphine Ligands: 1. SPhos (Good starting point) 2. XPhos (More bulky) 3. RuPhos (Electron-rich) ligand_choice->buchwald_ligands No specialty_ligands Screen Specialty Ligands for Hindered Couplings: 1. AntPhos 2. BI-DIME ligand_choice->specialty_ligands Yes other_couplings For other couplings (Heck, Sonogashira): - Screen P(t-Bu)₃, PCy₃ - For Buchwald-Hartwig, consider also  chelating ligands like BINAP or dppf buchwald_ligands->other_couplings nhc_ligands Consider N-Heterocyclic Carbene (NHC) Ligands: - High stability and activity - Good for sterically hindered cases specialty_ligands->nhc_ligands

Caption: A decision workflow for selecting a suitable ligand.

FAQ 3: What is the role of the base, and how does its strength impact the reaction?

The base plays a crucial role in one or more steps of every cross-coupling cycle. In Suzuki reactions, it is required for the formation of the active boronate species needed for transmetalation. In Buchwald-Hartwig aminations, it deprotonates the amine. In Heck and Sonogashira couplings, it neutralizes the H-X generated during the final step to regenerate the Pd(0) catalyst.

The choice of base is critical. For Suzuki couplings, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often optimal.[6] For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[6] Using a base that is too weak can stall the reaction, while one that is too strong can sometimes promote side reactions. The physical properties (e.g., solubility, particle size) are also important.[6]

FAQ 4: Can I use 2-chloropyridines instead of 2-bromopyridines?

Yes, but it is significantly more challenging. The C-Cl bond is much stronger than the C-Br bond, making oxidative addition even more difficult. To successfully couple 2-chloropyridines, you will need to use the most active catalyst systems available, typically involving highly electron-rich and sterically demanding ligands like those developed by Buchwald and Fu.[7] Higher reaction temperatures and longer reaction times are also generally required.

Validated Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of 2-Bromopyridine

This protocol employs a highly active Buchwald palladacycle pre-catalyst and is performed under anhydrous conditions to minimize protodeboronation.

  • Reagent Preparation : To a dry Schlenk flask under an argon atmosphere, add the 2-bromopyridine (1.0 equiv), the arylboronic acid or pinacol ester (1.2-1.5 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition : Add the SPhos Pd G3 Precatalyst (1-3 mol%).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., dioxane or toluene, approx. 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction Execution : Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.[3]

Protocol 2: Sealed-Tube Buchwald-Hartwig Amination with a Volatile Amine

This procedure is adapted for volatile amines like methylamine, dimethylamine, or ethylamine.[9][10]

  • Vessel Preparation : To a pressure-rated sealed tube, add Pd(OAc)₂ (5 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 10 mol%), and sodium tert-butoxide (NaOt-Bu, 2.0 equiv).

  • Substrate Addition : Add the 2-bromopyridine (1.0 equiv) dissolved in toluene (approx. 0.3 M).

  • Amine Addition : Cool the sealed tube to -78 °C (dry ice/acetone bath). Add the volatile amine (5.0 equiv), which will be a liquid at this temperature.

  • Reaction Execution : Quickly and securely seal the tube. Allow it to warm to room temperature behind a blast shield, then place it in a preheated oil bath at 80 °C. Stir for 12-16 hours.

  • Workup : After cooling the tube to room temperature, carefully unseal it in a well-ventilated fume hood. Quench the reaction by slowly adding water. Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purification : Purify the crude product by an appropriate method (e.g., column chromatography).

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_inhibition Inhibitory Pathway pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition pd0->oa 2-Br-Py inhibition Py-N Coordination (Catalyst Poisoning) pd0->inhibition [Py-N] pd2_complex L-Pd(II)-(Py)-Br (Oxidative Addition Complex) oa->pd2_complex oa->inhibition Slow Step & Prone to Inhibition transmetal Transmetalation pd2_complex->transmetal R-M pd2_couple L-Pd(II)-(Py)-R transmetal->pd2_couple re Reductive Elimination pd2_couple->re re->pd0 Py-R (Product)

Caption: The catalytic cycle and the inhibitory role of the pyridine nitrogen.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.
  • Benchchem. (2025). A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions. Benchchem.
  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007).
  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Unknown. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Benchchem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines. Benchchem.
  • Chemistry World. (2022). Next-generation ligands for complex coupling challenges. Chemistry World.
  • Benchchem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • Li, Y., et al. (2018).
  • Benchchem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • Orlandi, M., et al. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
  • Orlandi, M., et al. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
  • Chan, K. S., et al. (1998). Synthesis and electrospray mass spectrometry of palladium(II) diphosphine complexes from oxidative addition of 2-bromopyridine to Pd0. Journal of the Chemical Society, Dalton Transactions.
  • Niemeyer, Z. L., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
  • Vantourout, J. C., et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Benchchem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Benchchem.
  • TCI Chemicals. (2025). Amidine-based Ligands for Cross-coupling Reactions of Aryl Bromides and Redox-active Esters. TCI Chemicals.
  • Wikipedia. (n.d.). Heck reaction. Wikipedia.
  • de Vries, J. G. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Boudou, M., et al. (2018). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
  • Tang, W., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Köhler, K., et al. (2008). Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances.
  • Tu, T., et al. (2012).
  • Benchchem. (2025).
  • Al-Masum, M., & Kumar, C. S. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
  • Lebrasseur, N., & Larrosa, I. (2016). Heck Coupling. Royal Society of Chemistry.
  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Unknown. (n.d.). oxidative addition and palladium coupling. csbsju.
  • Yang, D., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Various Authors. (2017). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Amatore, C., et al. (2001). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines.
  • Amatore, C., et al. (1993). Intimate mechanism of oxidative addition to zerovalent palladium complexes in the presence of halide ions and its relevance to the mechanism of palladium-catalyzed nucleophilic substitutions. Semantic Scholar.
  • Various Authors. (2023). Help needed with unreproducible Suzuki coupling. Reddit.
  • Zhang, N., et al. (2012). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides.
  • Organ, M. G., et al. (2013). On the role of additives in alkyl–alkyl Negishi cross-couplings. RSC Publishing.
  • Various Authors. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit.
  • Tykwinski, R. R. (2011). Recent Advances in Sonogashira Reactions.
  • Benchchem. (2025). Addressing poor compatibility of cubanes with cross-coupling reactions. Benchchem.
  • Ball, L. T., & Lloyd-Jones, G. C. (2021).
  • Diao, T., et al. (2016). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science.
  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia.

Sources

Technical Support Center: Optimizing Catalyst Selection for 2-Bromo-4-(pyrrolidin-1-yl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2-Bromo-4-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing your synthetic strategies. The inherent challenges of this electron-rich heteroaromatic substrate, particularly its potential for catalyst inhibition, necessitate a carefully considered approach to catalyst and ligand selection. This resource offers troubleshooting guidance and frequently asked questions (FAQs) to empower you to achieve higher yields, cleaner reactions, and more reliable outcomes.

The Challenge: Catalyst Inhibition by Electron-Rich Pyridines

The this compound substrate presents a unique challenge in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst poisoning and reduced catalytic activity.[1] This effect is exacerbated by the electron-donating pyrrolidinyl group, which increases the basicity of the pyridine nitrogen. Overcoming this hurdle is paramount for successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low yields. What is the likely cause?

A: Low yields in this specific Suzuki-Miyaura coupling are most often due to catalyst inhibition by the pyridine nitrogen.[1][2] The electron-rich nature of the 4-(pyrrolidin-1-yl)pyridine ring enhances the coordinating ability of the nitrogen atom, effectively sequestering the active palladium catalyst. To mitigate this, the use of bulky, electron-rich phosphine ligands is crucial. These ligands sterically shield the palladium center, disfavoring coordination of the pyridine substrate and promoting the desired catalytic cycle.[3]

Q2: Which palladium catalyst and ligand combination do you recommend as a starting point for a Suzuki-Miyaura reaction with this substrate?

A: For challenging electron-rich heteroaryl bromides, a robust starting point is a pre-formed palladium(II) precatalyst paired with a bulky biarylphosphine ligand. A reliable combination to begin with would be [Pd(OAc)₂] with a ligand like SPhos or XPhos. These ligands have demonstrated high activity in the coupling of other challenging aminoheteroaryl halides.[2]

Q3: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish. What adjustments should I consider?

A: Sluggish Buchwald-Hartwig aminations with this substrate are also commonly a result of catalyst poisoning. The selection of a highly active catalyst system is critical. Consider switching to a more sterically hindered and electron-rich ligand, such as BrettPhos, which is specifically designed for coupling primary amines.[4] Additionally, ensure your base is appropriate; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[5]

Q4: For a Sonogashira coupling with a terminal alkyne, what are the key parameters to control to ensure a successful reaction with this compound?

A: For Sonogashira couplings of electron-rich aryl bromides, oxidative addition can be the rate-limiting step.[6] Therefore, using a more electron-rich phosphine ligand can enhance reactivity.[7] While traditional Sonogashira reactions employ a copper(I) co-catalyst, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[8][9] Consider using a palladium precatalyst with a bulky phosphine ligand in the absence of copper, and ensure your amine base (e.g., triethylamine or diisopropylethylamine) is thoroughly degassed.

Q5: Can I perform sequential cross-coupling reactions if I had a di-halogenated version of this pyridine?

A: Yes, sequential cross-coupling is a powerful strategy for building molecular complexity. If you were working with a substrate like 2-bromo-4-iodopyridine, the greater reactivity of the C-I bond over the C-Br bond allows for selective coupling at the 4-position under milder conditions.[10] After the initial coupling, the C-Br bond at the 2-position can be reacted under more forcing conditions or with a more active catalyst system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst poisoning by pyridine nitrogen.[1] 2. Inactive catalyst (Pd(0) not formed or degraded). 3. Insufficiently strong base.1. Switch to a bulkier, more electron-rich ligand: Use ligands like XPhos, SPhos, or RuPhos for Suzuki and Buchwald-Hartwig reactions.[3] 2. Use a pre-formed Pd(II) precatalyst: These are often more stable and reliably generate the active Pd(0) species in situ.[11] 3. Increase reaction temperature: For challenging couplings, higher temperatures (e.g., 100-120 °C) may be necessary. 4. Screen different bases: For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, use NaOtBu or LHMDS.[12]
Formation of Side Products (e.g., Homocoupling, Debromination) 1. Suzuki: Premature decomposition of boronic acid. 2. Sonogashira: Copper-catalyzed alkyne homocoupling (Glaser coupling). 3. General: Catalyst decomposition leading to palladium black.1. Suzuki: Use a boronic ester (e.g., pinacol ester) which can be more stable. Ensure rigorous degassing of solvents. 2. Sonogashira: Switch to copper-free conditions.[8][9] 3. General: Increase ligand-to-palladium ratio to better stabilize the catalyst. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.
Inconsistent Results 1. Variable quality of reagents (especially base and solvent). 2. Incomplete degassing of the reaction mixture. 3. Inconsistent heating.1. Use fresh, high-purity reagents: Purchase anhydrous solvents and store them properly. Use freshly opened or purified bases. 2. Employ a robust degassing technique: Freeze-pump-thaw is highly effective. Alternatively, sparge the solvent with argon for an extended period. 3. Use a temperature-controlled heating mantle or oil bath: Ensure uniform and accurate heating.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene/water (10:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed toluene.

  • Seal the Schlenk flask, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the catalyst solution to the Schlenk flask via syringe.

  • Add the remaining degassed solvent mixture.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline for coupling with a primary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • BrettPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOtBu to an oven-dried vial with a stir bar.

  • Add this compound and the primary amine.

  • Add the degassed toluene.

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Visualizing the Logic

Catalyst Selection Workflow

CatalystSelection start Start: Reaction with This compound reaction_type Choose Coupling Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (Aryl) buchwald Buchwald-Hartwig reaction_type->buchwald C-N sonogashira Sonogashira reaction_type->sonogashira C-C (Alkyne) suzuki_catalyst Initial Catalyst System: - Pd(OAc)₂/SPhos or XPhos - K₃PO₄ or Cs₂CO₃ - Toluene/Water suzuki->suzuki_catalyst buchwald_catalyst Initial Catalyst System: - Pd₂(dba)₃/BrettPhos - NaOtBu or LHMDS - Toluene or Dioxane buchwald->buchwald_catalyst sonogashira_catalyst Initial Catalyst System: - Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ - CuI (optional, consider copper-free) - Et₃N or DIPEA - THF or DMF sonogashira->sonogashira_catalyst troubleshooting Low Yield or Side Products? suzuki_catalyst->troubleshooting buchwald_catalyst->troubleshooting sonogashira_catalyst->troubleshooting optimize Troubleshooting Steps: - Increase ligand bulk/electron density - Screen different bases/solvents - Increase temperature - Ensure inert conditions troubleshooting->optimize Yes success Successful Reaction troubleshooting->success No optimize->suzuki_catalyst optimize->buchwald_catalyst optimize->sonogashira_catalyst

Caption: A decision workflow for initial catalyst system selection and troubleshooting.

Generalized Catalytic Cycle for Cross-Coupling

CatalyticCycle cluster_reactants Reactants pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(R)L₂ pd2_complex->transmetalation_complex Transmetalation (Base Mediated) transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product ArBr 2-Bromo-4- (pyrrolidin-1-yl)pyridine (Ar-Br) ArBr->pd2_complex Nu Coupling Partner (e.g., Ar'B(OH)₂, R₂NH, R-C≡CH) Nu->transmetalation_complex

Caption: A generalized palladium-catalyzed cross-coupling cycle.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (n.d.). Journal of the American Chemical Society.
  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Hagelin, H., Hedman, B., Orabona, I., Åkermark, T., Åkermark, B., & Klug, C. A. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Chee, S. W., Joyce, L. A., & Soheili, A. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13327–13334.
  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
  • Sonogashira troubleshooting help needed. (2020, August 8). Reddit.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre.
  • Chee, S. W., Joyce, L. A., & Soheili, A. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13327-13334.
  • Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
  • Chawla, M., & Verma, A. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6066-6087.
  • Chawla, M., & Verma, A. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6066-6087.
  • Zhang, Y., Li, J., & Chen, P. R. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 9(5), 1090–1095.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021).
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Li, J. J., & Gribble, G. W. (Eds.). (2007). Palladium in heterocyclic chemistry: a guide for the synthetic chemist (Vol. 20). Elsevier.
  • Albers, P., Parker, S. F., & Seifert, G. (2001). Poisoning and deactivation of palladium catalysts.
  • Larivée, A., & St-Cyr, D. J. (2020). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. Chemical Science, 11(46), 12534-12539.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2011). Applied Organometallic Chemistry, 25(12), 864-870.
  • Albers, P., Parker, S. F., & Seifert, G. (2001). Poisoning and deactivation of palladium catalysts.
  • Palladium Pre‐Catalysts for Cross‐Coupling Reactions. (2022, January 17). ChemistryViews.
  • Palladium Catalysts for Cross-Coupling Reaction. (2018). Molecules, 23(10), 2466.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1895-1918.
  • What are the byproducts in a Suzuki reaction?. (2017, July 23). Chemistry Stack Exchange.
  • Larivée, A., & St-Cyr, D. J. (2020). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science, 11(46), 12534-12539.
  • Itami, K., Nokami, T., & Yoshida, J. I. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway. Journal of the American Chemical Society, 123(23), 5600-5601.
  • Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties. (2025, August 7). European Journal of Organic Chemistry.
  • Lipshutz, B. H., & Ghorai, S. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(44), 12431-12437.

Sources

How to prevent debromination of 2-Bromo-4-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical guide for researchers, scientists, and drug development professionals utilizing 2-Bromo-4-(pyrrolidin-1-yl)pyridine. This document provides in-depth troubleshooting, FAQs, and optimized protocols designed to address a critical challenge encountered during its use: unwanted debromination. Our objective is to equip you with the scientific understanding and practical solutions necessary to minimize this side reaction and ensure the success of your synthetic work.

Introduction: The Challenge of Premature Debromination

This compound is a valuable building block in synthetic chemistry, prized for its utility in palladium-catalyzed cross-coupling reactions. However, the very feature that makes it synthetically attractive—the electron-donating pyrrolidinyl group—also renders it susceptible to debromination. This substituent enhances the electron density of the pyridine ring, weakening the carbon-bromine bond and making it prone to cleavage under various, often mild, reaction conditions. This hydrodebromination leads to the formation of 4-(pyrrolidin-1-yl)pyridine as a significant byproduct, reducing the yield of the desired product and complicating purification efforts.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanistic causes of debromination in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, debromination is predominantly caused by the in-situ formation of a palladium-hydride (Pd-H) species.[1][3] This highly reactive intermediate can arise from several sources, including the base, solvent (e.g., alcohols, residual water), or impurities in the reagents (e.g., borane species in boronic acids).[2] Once formed, the Pd-H species can participate in a competing catalytic cycle that reductively cleaves the C-Br bond of your starting material, replacing the bromine with a hydrogen atom.[3]

Q2: How does the choice of base influence the extent of debromination?

The base is a critical parameter. Strong, aggressive bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species, thereby increasing the likelihood of debromination.[1][2] In contrast, weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are generally milder and less prone to generating hydride intermediates, making them a preferred choice for minimizing this side reaction.[1][3]

Q3: Which ligands are best suited to prevent this unwanted side reaction?

The ligand's structure is paramount. Bulky, electron-rich phosphine ligands are highly recommended.[2][3] These ligands accelerate the desired reductive elimination step of the catalytic cycle, which forms the C-C or C-N bond of your product.[4] By making this step faster, the competing debromination pathway has less opportunity to occur. For Suzuki and Buchwald-Hartwig reactions, biaryl phosphine ligands such as SPhos, XPhos, and RuPhos have demonstrated excellent performance in suppressing dehalogenation.[2][3][5]

Q4: Can the solvent choice make a difference?

Yes, the solvent can be a source of hydrides. Protic solvents like alcohols should generally be avoided.[2][3] Aprotic solvents such as toluene, dioxane, or THF are much better choices.[3][6] It is also crucial to use anhydrous solvents, as even trace amounts of water can react with the base or other reagents to generate hydride sources.[2][3]

Troubleshooting Guide: Preventing Debromination in Key Reactions

This section offers specific, actionable advice for mitigating debromination in common experimental setups.

Scenario 1: Significant Debromination in a Suzuki-Miyaura Coupling Reaction

Problem: You are performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but analysis shows a high percentage of the debrominated byproduct, 4-(pyrrolidin-1-yl)pyridine.

Root Cause Analysis: The catalytic cycle is being intercepted by a Pd-H species, leading to reductive dehalogenation of your starting material. This is often exacerbated by a sub-optimal choice of ligand, base, or solvent, or by running the reaction at too high a temperature.

Workflow for Mitigation:

Caption: Troubleshooting workflow for debromination in Suzuki-Miyaura coupling.

Step-by-Step Protocol for an Optimized Suzuki-Miyaura Coupling:

  • Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.

  • Substrate Addition: Add this compound (1.0 eq) and the arylboronic acid (1.2 eq) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Table 1: Recommended vs. Problematic Conditions for Suzuki Coupling

ParameterRecommended to Minimize DebrominationConditions to Avoid
Ligand Bulky, electron-rich biaryl phosphines (SPhos, XPhos)[2][3]Less bulky phosphines (e.g., PPh₃)
Base Weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃)[1][3]Strong alkoxide bases (NaOtBu, KOtBu)
Solvent Anhydrous aprotic (Toluene, Dioxane, THF)[3][6]Protic solvents (alcohols), DMF, excess water[2]
Temperature Lowest effective temperature (e.g., 80-100 °C)Excessively high temperatures (>110 °C)
Scenario 2: Debromination Observed During a Buchwald-Hartwig Amination

Problem: You are attempting to couple a primary or secondary amine with this compound and are isolating the debrominated starting material as a major byproduct.

Root Cause Analysis: The Buchwald-Hartwig amination often requires strong bases like NaOtBu to deprotonate the amine, but this same base can readily generate Pd-H species, leading to debromination.[2][7] The choice of ligand is crucial to ensure the C-N reductive elimination is faster than the competing debromination.

Workflow for Mitigation:

Caption: Troubleshooting workflow for debromination in Buchwald-Hartwig amination.

General Best Practices

  • Reagent Purity: Always use high-purity starting materials, catalysts, and ligands. Impurities can be a hidden source of hydrides or catalyst poisons.

  • Inert Atmosphere: Conduct all reactions under a rigorously inert atmosphere (argon or nitrogen) to exclude oxygen and moisture, which can degrade catalysts and reagents.

  • Reaction Monitoring: Closely monitor your reaction by TLC or LC-MS. If debromination is observed early, you may be able to adjust conditions (e.g., lower the temperature) to salvage the reaction.

By carefully selecting your reaction parameters based on the mechanistic principles outlined in this guide, you can effectively suppress the unwanted debromination of this compound, leading to higher yields, cleaner reaction profiles, and more efficient workflows.

References

  • Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2011). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Journal of the American Chemical Society. [Link]
  • Stephenson, C. R. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Pyun, S. Y., et al. (2003). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. [Link]
  • Procter, D. J., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. [Link]
  • Lipshutz, B. H., et al. (2012).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Reddit r/Chempros. (2019).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2020). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Request PDF. [Link]
  • ResearchGate. (1980). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. [Link]
  • National Institutes of Health. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2007).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. (2018). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Request PDF. [Link]
  • Chemistry LibreTexts. (2023).
  • National Institutes of Health. (2012). Emerging Trends in Cross-Coupling. PMC. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Pyridylboronate Esters in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "2-Pyridyl Problem" in Suzuki-Miyaura Coupling

The 2-pyridyl motif is a cornerstone in medicinal chemistry and materials science, making the Suzuki-Miyaura cross-coupling an essential tool for its installation.[1][2] However, researchers frequently encounter challenges with the key building block: the 2-pyridylboron reagent. These compounds, particularly 2-pyridylboronic acids, are notoriously unstable and prone to rapid decomposition via protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3][4] This inherent instability leads to low yields, poor reproducibility, and the formation of frustrating side products.[3][5]

This guide provides in-depth troubleshooting advice, field-proven protocols, and a foundational understanding of the chemical principles governing the stability of 2-pyridylboronate esters. Our goal is to equip you with the knowledge to overcome the "2-pyridyl problem" and achieve robust, high-yielding Suzuki-Miyaura couplings.

Fundamental Principles: Why Are 2-Pyridylboronates Unstable?

The primary culprit behind the instability of 2-pyridylboronic acids and their esters is protodeboronation .[4] The mechanism is particularly facile for this class of compounds due to the influence of the adjacent nitrogen atom. Under neutral or basic conditions, the nitrogen can act as an internal base, leading to a zwitterionic intermediate that readily fragments, cleaving the C-B bond.[4][6] This decomposition pathway directly competes with the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.

The core challenge, therefore, is to either protect the boronate from this degradation or to accelerate the rate of the productive cross-coupling reaction so that it outcompetes the decomposition pathway.


Frequently Asked Questions (FAQs)

Q1: My 2-pyridylboronic acid is consistently giving low yields. Should I switch to a boronate ester?

Answer: Yes, absolutely. 2-Pyridylboronic acids are generally too unstable for routine use in Suzuki couplings due to rapid protodeboronation.[2][7] Converting the boronic acid to a more robust boronate ester is the first and most critical step for improving reaction outcomes. Esters like the pinacol (BPin) or neopentylglycol derivatives offer significantly enhanced stability.[8] For maximum stability, especially for long-term storage and use in complex syntheses, N-methyliminodiacetic acid (MIDA) boronates are the gold standard.[9][10][11]

Q2: Which boronate ester is best for my 2-pyridyl substrate?

Answer: The choice depends on your specific needs for stability, reactivity, and purification. Here is a comparative summary:

Boronate Ester TypeKey AdvantagesKey DisadvantagesBest For...
Pinacol (BPin) Commercially available, good general stability, well-understood reactivity.Can be difficult to purify; may still decompose under harsh conditions.Routine couplings where moderate stability is sufficient.
Neopentyl Glycol Often more crystalline and easier to purify than pinacol esters.Less common than pinacol esters.When purification of the pinacol analogue is problematic.
N-phenyldiethanolamine (PDEA) Stabilized by an intramolecular dative B-N bond, making them stable for storage.[1]Can introduce ligand-exchange side products with certain phosphines.[1]Applications requiring bench-stable, solid boron reagents.
MIDA Exceptionally stable, crystalline, and air-stable solids that can be purified via chromatography.[9][10][11]Requires a separate deprotection step (slow release) under basic conditions to generate the active boronic acid.[10][11]Complex, multi-step syntheses or when working with particularly labile 2-pyridyl systems.
Q3: What are the tell-tale signs of protodeboronation in my reaction?

Answer: The most obvious sign is the formation of the corresponding des-borylated pyridine as a major byproduct, which you can detect by LC-MS or GC-MS analysis of your crude reaction mixture. Other indicators include:

  • Low Yield: Consumption of your starting halide without significant formation of the desired product.

  • Stalled Reaction: The reaction starts but fails to proceed to completion, even with extended time or heating.

  • Inconsistent Results: Yields vary significantly between seemingly identical reaction setups, often due to minor variations in water content, base quality, or degassing efficiency.[12]


Troubleshooting Guides

Problem 1: My reaction has low yield, and I see significant protodeboronation of my 2-pyridyl pinacol boronate.

This is the most common failure mode. The rate of protodeboronation is outpacing the rate of cross-coupling.

  • Inefficient Transmetalation: The transfer of the pyridyl group from boron to palladium is too slow.[3]

    • Solution 1: Add a Copper(I) or Copper(II) Co-catalyst. Copper salts, such as CuI, CuCl, or Cu(OAc)₂, have been shown to dramatically facilitate the coupling of 2-pyridyl boronates.[9][11] The proposed mechanism involves a rapid C-B to C-Cu transmetalation, forming a more reactive 2-pyridyl copper intermediate that then efficiently transmetalates with the palladium catalyst.[11] Start by adding 0.5 to 1.0 equivalents of a copper salt.

    • Solution 2: Change Your Ligand. The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting steps of the catalytic cycle.[5][13] If you are using a standard ligand like PPh₃, switching to a more specialized ligand is highly recommended.

  • Harsh Basic Conditions: Strong aqueous bases can accelerate the hydrolysis of the ester and subsequent protodeboronation.[5][14]

    • Solution 1: Use a Milder or Anhydrous Base. Switch from strong bases like NaOH or KOH to milder options like K₃PO₄ or Cs₂CO₃.[5][15] These bases are effective but less aggressive in promoting decomposition. In some cases, using an anhydrous base like potassium trimethylsilanolate (TMSOK) in a strictly anhydrous solvent can prevent protodeboronation.[5]

    • Solution 2: Use Fluoride as an Activator. Potassium fluoride (KF) can be an excellent base/activator, particularly for boronate esters, as it promotes transmetalation without creating a harshly basic aqueous environment.[3]

G start Low Yield & High Protodeboronation q1 Are you using a copper co-catalyst? start->q1 add_cu Action: Add 0.5 - 1.0 eq. Cu(I) or Cu(II) salt. (e.g., CuI, Cu(OAc)₂) q1->add_cu No q2 What is your ligand? q1->q2 Yes q4 Is the problem persisting? add_cu->q4 change_ligand Action: Switch to a bulky, electron-rich biaryl phosphine. (e.g., SPhos, XPhos) q2->change_ligand Standard (e.g., PPh₃) q3 What is your base? q2->q3 Bulky Biaryl Ligand change_ligand->q4 change_base Action: Switch to a milder base (K₃PO₄, Cs₂CO₃, or KF). Consider anhydrous conditions. q3->change_base Strong (e.g., NaOH) q3->q4 Mild (e.g., K₃PO₄) change_base->q4 use_mida Final Strategy: Synthesize and use the corresponding MIDA boronate with a slow-release protocol. q4->use_mida Yes

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Problem 2: My reaction is clean but very slow or stalls completely, especially with electron-rich or hindered aryl chlorides.

This indicates that the oxidative addition step is likely the bottleneck, and the palladium catalyst is not turning over efficiently.

  • Low Catalyst Activity: The chosen palladium precatalyst and ligand combination is not active enough for the challenging aryl chloride substrate.[5][15]

    • Solution 1: Use a More Active Ligand. This is the most important factor. For deactivated aryl chlorides, highly active Buchwald-type ligands like XPhos or SPhos are often required to promote efficient oxidative addition.[5][11][13]

    • Solution 2: Switch to a More Active Precatalyst. Pre-formed Pd(0) sources like Pd₂(dba)₃ or modern, highly active precatalysts (e.g., XPhos-Pd-G3) can be more effective than Pd(OAc)₂ or PdCl₂(PPh₃)₂.

  • Inappropriate Solvent/Base Combination: The solubility of the base and the boronate species can significantly impact the reaction rate.

    • Solution: Optimize the Solvent System. While common solvents like dioxane or THF with aqueous base are a good starting point, sometimes a switch is needed.[12] For example, using a polar aprotic solvent like DMF with K₃PO₄ can be effective.[11] Using an alcohol co-solvent like isopropanol or n-butanol can also improve performance in some cases.[10][16]

Field-Proven Experimental Protocols

Protocol 1: General Copper-Promoted Suzuki-Miyaura Coupling of 2-Pyridyl Pinacol Boronates

This protocol is a robust starting point for coupling 2-pyridyl pinacol boronates with a range of aryl bromides.

  • Vial Preparation: To an oven-dried reaction vial, add the aryl bromide (1.0 equiv), the 2-pyridyl pinacol boronate (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv, finely powdered), and copper(I) iodide (CuI, 0.5 equiv).

  • Catalyst Loading: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %).

  • Solvent Addition & Degassing: Add degassed 1,4-dioxane (to a concentration of ~0.1 M relative to the aryl bromide). Seal the vial and purge with argon or nitrogen for 15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the organic phase with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Slow-Release Coupling of 2-Pyridyl MIDA Boronates with Challenging Aryl Chlorides

This protocol is designed for difficult couplings where the pinacol ester fails, leveraging the superior stability of the MIDA boronate.[11]

  • Vial Preparation: To an oven-dried reaction vial, add the aryl chloride (1.0 equiv), the 2-pyridyl MIDA boronate (1.5 equiv), potassium phosphate (K₃PO₄, 5.0 equiv), copper(II) acetate (Cu(OAc)₂, 0.5 equiv), and diethanolamine (DEA, 1.0 equiv).[9][11]

  • Catalyst Loading: Under an inert atmosphere, add a highly active palladium precatalyst/ligand system (e.g., XPhos Pd G3, 5 mol %).

  • Solvent Addition: Add degassed DMF (to a concentration of ~0.125 M). Seal the vial.

  • Reaction: Heat the reaction mixture to 100 °C for 24 hours. The MIDA ester will slowly hydrolyze in situ, maintaining a low steady-state concentration of the reactive (and unstable) boronic acid, which is immediately consumed in the cross-coupling reaction.[10][11]

  • Workup & Purification: Follow the same procedure as described in Protocol 1.

The success of the slow-release strategy hinges on managing the concentration of the unstable boronic acid.

G MIDA Stable 2-Pyridyl MIDA Boronate BA Unstable 2-Pyridyl Boronic Acid (Low Concentration) MIDA->BA Slow Release (Base, H₂O) Decomp Protodeboronation (Side Product) BA->Decomp Decomposition (Slow) Product Desired Suzuki Product BA->Product Fast Cross-Coupling (Pd Catalyst)

Caption: Slow-release strategy minimizes decomposition.


References

  • A General Solution for the 2-Pyridyl Problem.
  • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions.
  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, [Link]
  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
  • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
  • A General Solution for the 2-Pyridyl Problem.
  • Recent progress in the synthesis of pyridinylboronic acids and esters.
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. Journal of Organic Chemistry, [Link]
  • Protodeboronation of (Hetero)
  • Protodeboron
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, [Link]
  • The preparation of a stable 2-pyridylboronate and its reactivity in the Suzuki–Miyaura cross-coupling reaction. Semantic Scholar, [Link]
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, [Link]

Sources

Conditions to avoid when working with 2-Bromo-4-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-Bromo-4-(pyrrolidin-1-yl)pyridine (CAS: 230618-42-5). This document provides in-depth, field-proven insights into the handling, reaction conditions, and potential challenges associated with this versatile building block. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.

Section 1: General Handling & Stability FAQs

This section addresses common questions regarding the stability and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

Answer: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. The compound is sensitive to light and moisture.[1] Long-term storage at room temperature, especially in the presence of air or light, can lead to gradual degradation.

Q2: I've noticed the solid has developed a slight discoloration. Is it still usable?

Answer: Slight discoloration may indicate the onset of degradation. Before use, it is highly recommended to assess the purity of the material via an analytical technique such as ¹H NMR or LC-MS. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary. The primary concern is the formation of oxides or hydrolysis products that can interfere with subsequent reactions.

Q3: What solvents are recommended for dissolving this compound?

Answer: The compound is generally soluble in a range of common organic solvents, including methanol, tetrahydrofuran (THF), ethyl acetate, acetone, and toluene.[1] For reaction purposes, the choice of an anhydrous solvent is critical to prevent hydrolysis and ensure the efficiency of catalysts, particularly in cross-coupling reactions.

Q4: What are the primary chemical incompatibilities I should be aware of?

Answer: Based on the structure and data for analogous compounds, there are several key conditions and reagents to avoid.

Condition/Reagent ClassSpecific ExamplesRationale for Avoidance
Strong Oxidizing Agents Peroxides, Nitric AcidCan lead to oxidation of the pyridine ring or the pyrrolidine moiety, resulting in N-oxide formation or ring-opening.[1]
Strong Acids HCl, H₂SO₄, TFAThe pyrrolidine nitrogen and the pyridine nitrogen are basic and can be protonated. The pKa of the related 4-(pyrrolidin-1-yl)pyridine is 9.58.[2] Protonation can deactivate the ring for certain reactions and significantly increases water solubility, complicating workup.
Strong Reducing Agents NaBH₄, LiAlH₄ (at elevated temp.)While generally stable to milder reducing agents, aggressive conditions can lead to hydrodebromination (loss of the bromine atom).[3][4]
Elevated Temperatures >115 °C (in some solvents)Thermal decomposition can occur, especially in certain solvents like DMSO where exothermic events have been observed for related 2-bromopyridines.[5][6] Intense heating can also lead to the formation of toxic fumes like HBr and NOx.[1]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is a common substrate in Suzuki-Miyaura and Buchwald-Hartwig reactions. Success hinges on avoiding specific pitfalls.

Q5: My Suzuki-Miyaura coupling reaction is giving low yield or failing completely. What are the likely causes?

Answer: Failure in Suzuki couplings with 2-pyridyl halides is a common issue. The primary suspect is often catalyst inhibition or deactivation. The nitrogen atom of the pyridine ring can coordinate to the palladium center, hindering the catalytic cycle.[7]

Here is a decision tree to troubleshoot the problem:

G cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues start Low Yield in Suzuki Coupling catalyst_choice Is the Pd source/ligand appropriate? start->catalyst_choice deboronation Is protodeboronation occurring? start->deboronation base_choice Is the base too weak or too strong? catalyst_choice->base_choice If yes catalyst_inhibition Pyridine coordination to Pd? catalyst_choice->catalyst_inhibition If no solution2 Solution: Use a non-coordinating, moderately strong base like K3PO4 or Cs2CO3. Avoid strong nucleophilic bases. base_choice->solution2 solution1 Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote reductive elimination. catalyst_inhibition->solution1 dehalogenation Is hydrodebromination a side reaction? deboronation->dehalogenation If no temperature Is the temperature optimal? deboronation->temperature If yes solution4 Solution: Check for H-source (water, alcohol). Run under strictly anhydrous conditions. Use K3PO4 which is less hygroscopic. deboronation->solution4 solution3 Solution: Use rigorously degassed solvents and an inert atmosphere. Ensure boronic acid quality and use a slight excess (1.2-1.5 eq). dehalogenation->solution3 G cluster_main Desired Cross-Coupling Reaction cluster_side Undesired Side Reaction start This compound product Desired Coupled Product start->product Pd Catalyst, Base, Coupling Partner side_product 4-(pyrrolidin-1-yl)pyridine start_side This compound start_side->side_product H-Source (e.g., H₂O, alcohol), Catalyst, Base

Sources

Technical Support Center: Best Practices for Handling Air-Sensitive Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling air-sensitive pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet vital reagents. The following information synthesizes established protocols with field-proven insights to ensure both experimental success and laboratory safety.

Section 1: Core Principles of Handling Air-Sensitive Pyridines

Air-sensitive compounds are substances that react with components of the air, such as oxygen, water, carbon dioxide, and even nitrogen.[1][2] For many pyridine derivatives, this sensitivity can lead to degradation, reduced reactivity, and the formation of unwanted byproducts, ultimately compromising experimental outcomes.[3] The fundamental principle of handling these compounds is to maintain an inert atmosphere throughout all manipulations.[4]

Two primary pieces of equipment are indispensable for creating and maintaining an inert environment: the glovebox and the Schlenk line .[5][6]

  • Gloveboxes provide a sealed environment filled with an inert gas (typically nitrogen or argon) where manipulations can be performed using integrated gloves.[7][8][9] They are ideal for complex or lengthy procedures.[5]

  • Schlenk lines are dual-manifold systems that allow for the evacuation of air from glassware and subsequent backfilling with an inert gas.[5][10][11] This technique is well-suited for solution-based reactions and transfers.

The choice between a glovebox and a Schlenk line often depends on the specific task, the sensitivity of the compound, and available resources.[5]

Visualizing the Core Workflow

The following diagram illustrates the general decision-making process and workflow for handling air-sensitive pyridine compounds.

G cluster_prep Preparation cluster_handling Handling Environment cluster_ops Operations Prep Assess Sensitivity of Pyridine Compound Glassware Oven-Dry or Flame-Dry Glassware Prep->Glassware Solvent Use Anhydrous, Degassed Solvents Glassware->Solvent Decision Choose Handling Technique Solvent->Decision Glovebox Glovebox (for solids, complex setups) Transfer Inert Transfer (Cannula or Syringe) Glovebox->Transfer Schlenk Schlenk Line (for solution chemistry) Schlenk->Transfer Decision->Glovebox High sensitivity, solids, prolonged work Decision->Schlenk Moderate sensitivity, solution transfers Reaction Run Reaction Under Positive Inert Gas Pressure Transfer->Reaction Workup Air-Free Workup (Filtration, Extraction) Reaction->Workup Storage Store Under Inert Atmosphere Workup->Storage

Caption: General workflow for handling air-sensitive pyridine compounds.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the handling and use of air-sensitive pyridine compounds in a question-and-answer format.

Storage and Stability

Q1: My pyridine compound has changed color upon storage. Is it still usable?

A1: A color change often indicates decomposition or reaction with atmospheric contaminants. Pyridine and its derivatives can form colored complexes with impurities or undergo oxidation.[12] It is highly recommended to purify the compound before use. For liquid pyridines, this may involve distillation over a suitable drying agent like calcium hydride (CaH₂).[13] For solids, recrystallization under an inert atmosphere may be necessary. Always store purified, air-sensitive pyridines in a tightly sealed container, preferably in a glovebox or a desiccator flushed with inert gas.[14][15]

Q2: How can I be sure my "anhydrous" pyridine is actually dry?

A2: Commercially available anhydrous solvents can absorb moisture over time, especially if the container has been opened previously.[16] To ensure dryness, it is best practice to dry the solvent yourself. Common methods include distillation from drying agents like calcium hydride or potassium hydroxide.[13] For less stringent requirements, standing the solvent over activated molecular sieves (3Å or 4Å) can be effective.[13] The water content can be verified using a Karl Fischer titrator.

Drying AgentSuitable ForNotes
**Calcium Hydride (CaH₂) **DistillationReacts with water to produce hydrogen gas. Very effective.
Potassium Hydroxide (KOH) Pre-drying/DistillationGood for removing gross amounts of water.[13]
Molecular Sieves (3Å/4Å) Static DryingLess effective than distillation for achieving very low water content.
Sodium/Benzophenone DistillationNot recommended for pyridine due to reactivity.
Reaction Setup and Execution

Q3: My reaction involving an air-sensitive pyridine is sluggish or fails completely. What are the likely causes?

A3: Assuming the starting materials are pure, the most common culprits are residual oxygen or moisture in the reaction setup.[3] Here’s a troubleshooting checklist:

  • Glassware Dryness: Ensure all glassware was thoroughly oven-dried (>120 °C for several hours) or flame-dried under vacuum and allowed to cool under a stream of inert gas.[17][18]

  • Inert Atmosphere Integrity: Check for leaks in your Schlenk line or glovebox. On a Schlenk line, a slight positive pressure of inert gas should be maintained throughout the experiment, which can be monitored with an oil bubbler.[17]

  • Solvent and Reagent Quality: Ensure all solvents and other reagents are anhydrous and degassed.[19] Degassing can be achieved by bubbling an inert gas through the solvent or by a series of freeze-pump-thaw cycles for more sensitive reactions.[20]

  • Catalyst Deactivation: If your reaction uses a catalyst, it may be particularly sensitive to air and moisture, leading to deactivation.[21]

Q4: I'm adding a solid, air-sensitive pyridine derivative to my reaction. What's the best way to do this on a Schlenk line?

A4: Adding solids under an inert atmosphere requires care. The simplest method for less sensitive solids is to briefly remove the stopper and add the solid via a powder funnel under a strong positive flow of inert gas.[10] For highly sensitive solids, a solid addition tube or a flask with a sidearm for solid addition is recommended.[11] The solid can be pre-weighed in a glovebox and loaded into the addition tube, which is then attached to the reaction flask.[22]

Visualizing the Schlenk Line Transfer

The following diagram outlines the key steps for a successful liquid transfer using a cannula on a Schlenk line.

G Start Start: Flask A (Reagent) Flask B (Receiving) Step1 1. Establish Positive Inert Gas Pressure in Both Flasks Start->Step1 Step2 2. Insert Cannula into Headspace of Flask A and into Flask B Step1->Step2 Step3 3. Purge Cannula with Inert Gas Step2->Step3 Step4 4. Lower Cannula into Liquid in Flask A Step3->Step4 Step5 5. Create Pressure Gradient: Slightly Vent Flask B (e.g., with exit needle) Step4->Step5 Step6 6. Liquid Transfers from Flask A to Flask B Step5->Step6 Step7 7. Remove Cannula from Liquid in Flask A to Stop Transfer Step6->Step7 End End: Transfer Complete Step7->End

Caption: Cannula transfer workflow on a Schlenk line.

Workup and Purification

Q5: How do I perform an aqueous workup on my air-sensitive pyridine product?

A5: The key is to use degassed solvents for extraction and to perform the procedure under an inert atmosphere.

  • Degas all aqueous solutions and organic solvents by bubbling with an inert gas for at least 30 minutes.[20]

  • Cool the reaction mixture to the appropriate temperature.

  • Transfer the quenching solution (e.g., degassed water or a buffer) to the reaction flask via cannula or syringe.

  • Perform the extraction in a separatory funnel that has been purged with inert gas. You can do this by sealing the funnel with septa and using needles for inert gas inlet and pressure equalization.

Q6: My air-sensitive pyridine compound is difficult to purify by column chromatography. Are there alternatives?

A6: Standard silica gel chromatography can be challenging for highly sensitive compounds. Alternatives include:

  • Inert Atmosphere Chromatography: Pack and run the column in a large glovebox. This is the most robust method but requires significant resources.

  • Air-Free Filtration: If the impurities are solid, an air-free filtration using a Schlenk filter frit or a cannula with filter paper can remove them.[10]

  • Recrystallization/Precipitation: Dissolve the crude product in a minimal amount of a suitable solvent inside a Schlenk flask and then induce crystallization or precipitation by cooling or adding an anti-solvent (also degassed).

Disposal

Q7: How should I safely quench and dispose of residual air-sensitive pyridine reagents?

A7: Never dispose of reactive pyridine compounds directly into a waste container.[23][24] They must be quenched first. A general procedure is as follows:

  • Cool the flask containing the pyridine compound in an ice bath.

  • Slowly and carefully add a protic solvent like isopropanol or ethanol to quench the reactive species.

  • Once the reaction has subsided, slowly add water.

  • For basic pyridines, neutralize with a dilute acid (e.g., 1M HCl) before disposal.[25]

  • Dispose of the neutralized solution in an appropriately labeled hazardous waste container.[23]

Section 3: Detailed Experimental Protocols

Protocol 1: Drying and Degassing a Solvent for an Air-Sensitive Reaction

This protocol describes the freeze-pump-thaw method, which is highly effective for removing dissolved gases.[20]

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Schlenk line with vacuum pump and inert gas supply

  • Liquid nitrogen in a dewar

Procedure:

  • Add the solvent to a Schlenk flask, filling it to no more than half its volume.

  • Attach the flask to the Schlenk line and ensure a good seal.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to the vacuum manifold of the Schlenk line. Allow it to evacuate for 5-10 minutes. You will see bubbles forming in the frozen solid as trapped gas is removed.

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may hear a "clinking" sound as the flask warms up.

  • Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).

  • After the final thaw, backfill the flask with inert gas. The solvent is now ready for use.

Protocol 2: Transfer of an Air-Sensitive Liquid Reagent via Syringe

This protocol is suitable for transferring small to moderate volumes of liquid reagents.[17]

Materials:

  • Dry, gas-tight syringe with a long needle

  • Source bottle of the air-sensitive reagent (e.g., a Sure/Seal™ bottle)[17]

  • Reaction flask under a positive pressure of inert gas

Procedure:

  • Prepare the Syringe: Dry the syringe and needle in an oven and allow to cool in a desiccator. Purge the syringe with inert gas by drawing up and expelling the gas at least 5-7 times.[26]

  • Prepare the Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to an inert gas line (a balloon filled with inert gas is also suitable) to maintain positive pressure.

  • Withdraw the Reagent: Insert the needle of the prepared syringe through the septum and into the headspace of the reagent bottle. Depress the plunger to expel the inert gas from the syringe, equalizing the pressure.

  • Lower the needle tip into the liquid and slowly withdraw the desired volume of the reagent. It is good practice to pull a slightly larger volume than needed.

  • Remove Bubbles: Invert the syringe and gently push the plunger to expel any gas bubbles and adjust to the exact volume.

  • Create an Inert Gas Buffer: Withdraw a small amount of inert gas (~0.2 mL) from the headspace of the reagent bottle into the syringe.[27][28] This buffer prevents the reactive liquid at the needle tip from being exposed to the atmosphere during transfer.

  • Transfer to Reaction Flask: Quickly and carefully remove the syringe from the reagent bottle and insert it into the septum of the reaction flask.

  • Inject the inert gas buffer first, followed by the liquid reagent.

  • Remove the syringe and rinse it immediately by drawing up and expelling a suitable quenching solvent (e.g., isopropanol), followed by water and acetone.

References

  • An Illustrated Guide to Schlenk Line Techniques. (2023). Vertex AI Search.
  • Air Free Techniques | Handling Air-Sensitive Materials. Ossila.
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Guides - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • Handling Air Sensitive Reagents and Working with a Schlenk Line. IONiC / VIPEr.
  • Hints for Handling Air-Sensitive Materials. (2020). Fauske & Associates.
  • Safely handling air-sensitive products. (2018). Cleanroom Technology.
  • Glove Boxes for Sensitive Chemicals & Materials. Inert Corporation.
  • Applications of a Glove Box. Ossila.
  • School of Chemistry SOP For Operation Of Glove Boxes. (2018). University College Dublin.
  • Air Sensitive Compounds. Ossila.
  • What are the storage conditions for pyridine? (2025). BIOSYNCE.
  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
  • Handling air-sensitive reagents AL-134. MIT.
  • Purification of Pyridine. LookChem.
  • Troubleshooting common issues in pyridine synthesis. Benchchem.
  • Inert Atmosphere, with no O2. (2022). YouTube.
  • Inert atmosphere methods. Biocyclopedia.
  • How to quench Pyridine? (2022). ResearchGate.
  • Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.
  • Inert Atmosphere. (2022). YouTube.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts.
  • Air-free technique. Wikipedia.
  • Proper Disposal of 4-Pyridinemethanol: A Comprehensive Guide. Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2022). Fisher Scientific.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews.

Sources

Validation & Comparative

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-4-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 2-Bromo-4-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry. Accurate characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is essential for quality control and subsequent synthetic transformations.

Given the absence of a comprehensive, publicly available spectral analysis for this specific compound, this guide provides an in-depth predictive analysis of its ¹H and ¹³C NMR spectra. By leveraging established principles of NMR theory and comparing the predicted data with experimentally determined values for structurally related analogs, we offer a robust framework for the interpretation and verification of this molecule's structure.

Molecular Structure and Atom Numbering

A clear and standardized atom numbering system is critical for unambiguous spectral assignment. The structure of this compound is shown below with IUPAC-consistent numbering.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show five distinct signals: three in the aromatic region corresponding to the pyridine ring protons and two in the aliphatic region for the pyrrolidine ring protons. The prediction is based on the additive effects of the bromo and pyrrolidinyl substituents on the pyridine core.

  • Substituent Effects:

    • 2-Bromo Group: This group is electron-withdrawing via the inductive effect, which deshields (shifts downfield) adjacent protons, primarily H-3.

    • 4-Pyrrolidinyl Group: The nitrogen of the pyrrolidine ring is a strong electron-donating group (EDG) through resonance. This increases electron density at the ortho (C-3, C-5) and para (C-6, relative to the nitrogen substituent) positions, causing a significant shielding (upfield shift) of the attached protons.

  • Predicted Signal Assignments:

    • H-6: This proton is ortho to the pyridine nitrogen (deshielding) but para to the strongly donating pyrrolidinyl group (strong shielding). The net effect is a significant upfield shift compared to pyridine itself, making it the most downfield of the aromatic protons for this molecule. It will appear as a doublet due to coupling with H-5.

    • H-5: This proton is meta to the pyridine nitrogen and ortho to the strong EDG at C-4. It will be strongly shielded and appear far upfield. It will be split into a doublet of doublets by H-6 and H-3.

    • H-3: This proton is ortho to the electron-withdrawing bromine and ortho to the electron-donating pyrrolidinyl group. These opposing effects make its precise shift difficult to predict, but it is expected to be significantly shielded. It will appear as a small doublet due to a weak four-bond (meta) coupling with H-5.

    • H-2'/H-5' (Pyrrolidine): These are the methylene protons adjacent to the nitrogen. They are expected to appear as a triplet, deshielded by the adjacent nitrogen and the aromatic ring.

    • H-3'/H-4' (Pyrrolidine): These are the methylene protons beta to the nitrogen. They will be the most upfield signal, appearing as a multiplet (quintet).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6~ 8.0 - 8.2Doublet (d)J6,5 ≈ 7.0 Hz
H-5~ 6.4 - 6.6Doublet of Doublets (dd)J5,6 ≈ 7.0 Hz, J5,3 ≈ 2.5 Hz
H-3~ 6.3 - 6.5Doublet (d)J3,5 ≈ 2.5 Hz
H-2', H-5'~ 3.3 - 3.5Triplet (t)J ≈ 6.5 Hz
H-3', H-4'~ 2.0 - 2.2Multiplet (m)J ≈ 6.5 Hz
Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals. The chemical shifts are governed by the same electronic effects described for the ¹H spectrum.

  • Substituent Effects:

    • The carbon attached to the bromine (C-2) will be significantly deshielded.

    • The carbon attached to the pyrrolidinyl nitrogen (C-4) will be strongly deshielded due to the direct attachment to the electronegative nitrogen.

    • Carbons ortho and para to the electron-donating pyrrolidinyl group (C-3, C-5) will be shielded (shifted upfield) due to increased electron density.

    • The pyrrolidine carbons (C-2'/5' and C-3'/4') will appear in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4~ 155.0
C-6~ 150.0
C-2~ 142.0
C-3~ 108.0
C-5~ 107.0
C-2', C-5'~ 47.0
C-3', C-4'~ 25.0
Comparative Analysis with Analogous Structures

To validate our predictions, we compare them with the known experimental NMR data of key structural fragments: Pyridine, 2-Bromopyridine, and 4-(pyrrolidin-1-yl)pyridine. This comparison illustrates the influence of each substituent and supports the predicted values for the target molecule.

Table 3: Comparative ¹H and ¹³C NMR Data (Solvent: CDCl₃)

CompoundPosition¹H Shift (ppm)[1][2]¹³C Shift (ppm)[2]
Pyridine 2, 68.61149.6
3, 57.27123.7
47.65135.9
2-Bromopyridine 68.35150.3
37.45128.4
57.24122.8
47.53138.6
2-142.4
4-(pyrrolidin-1-yl)pyridine 2, 68.15149.0
3, 56.35107.2
4-152.5
2', 5'3.3047.1
3', 4'2.0025.4
Predicted: Target Compound 6~ 8.0 - 8.2~ 150.0
3~ 6.3 - 6.5~ 108.0
5~ 6.4 - 6.6~ 107.0
2-~ 142.0
4-~ 155.0
2', 5'~ 3.3 - 3.5~ 47.0
3', 4'~ 2.0 - 2.2~ 25.0
  • Analysis of Trends: The strong upfield shift of H-3 and H-5 in 4-(pyrrolidin-1-yl)pyridine (6.35 ppm) compared to pyridine (7.27 ppm) demonstrates the powerful electron-donating effect of the pyrrolidinyl group. We predict a similar strong shielding effect in our target molecule. The chemical shift of C-2 in 2-Bromopyridine (142.4 ppm) provides a direct reference for the predicted C-2 shift in our target.

Recommended Experimental Protocol for NMR Acquisition

To obtain high-quality, reproducible NMR spectra for this compound, the following experimental protocol is recommended.[3][4][5]

Caption: Recommended workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-40 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved before transferring the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the field frequency using the deuterium signal from the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, 16-32 scans (NS), a relaxation delay (D1) of 2 seconds, and an acquisition time (AQ) of 3-4 seconds.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a 30° pulse angle, 1024 or more scans (NS), and a relaxation delay (D1) of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the signals in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants.

Conclusion

This guide provides a comprehensive, predictive framework for the analysis of the ¹H and ¹³C NMR spectra of this compound. By dissecting the electronic effects of the substituents and drawing comparisons with known analogs, we have established a reliable set of expected spectral data. The detailed experimental protocol ensures that researchers can acquire high-fidelity data for structural verification. This predictive and comparative approach serves as a powerful tool in the absence of published reference spectra, upholding scientific rigor in the characterization of novel compounds.

References

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Katcka, M., & Urbanski, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine.
  • PubChem. (n.d.). 4-Pyrrolidinopyridine.
  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). 1H-NMR spectrum of 1-pyrroline solution in DMSO-d6 (10000 ppm).
  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants.
  • Varian. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.
  • PubChem. (n.d.). Pyrrolidine.
  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR.
  • Wikipedia. (n.d.). 4-Pyrrolidinylpyridine.

Sources

A Comparative Guide to the Reactivity of 2-Bromopyridines vs. 2-Chloropyridines in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of 2-Halopyridines in Chemical Synthesis

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of this heterocycle is paramount for developing novel molecular entities. Among the most versatile synthons for this purpose are 2-halopyridines, which serve as key coupling partners in a multitude of bond-forming reactions. The choice between a 2-bromopyridine and a 2-chloropyridine substrate is a critical decision in synthetic design, profoundly influencing reaction efficiency, cost, and scalability.

This guide provides an in-depth, objective comparison of the reactivity of 2-bromopyridines and 2-chloropyridines. We will explore the fundamental principles governing their reactivity, present supporting experimental data for key transformations, and offer practical insights to inform your synthetic strategy.

Fundamental Principles of Reactivity

The disparate reactivity between 2-bromo- and 2-chloropyridines is primarily rooted in two interconnected factors: carbon-halogen bond strength and the electronic nature of the pyridine ring.

Carbon-Halogen Bond Dissociation Energy (BDE)

The single most important factor governing reactivity in many catalytic reactions is the strength of the carbon-halogen (C-X) bond. The energy required to homolytically cleave this bond follows the trend: C-Cl > C-Br > C-I .[1]

BondAverage Bond Energy (kJ/mol)
C-Cl~339
C-Br~276

Data sourced from Chemistry LibreTexts.[2]

This difference is critical in palladium-catalyzed cross-coupling reactions, where the rate-determining step is often the oxidative addition of the C-X bond to the low-valent metal center.[3][4][5] The weaker C-Br bond undergoes this cleavage more readily, leading to faster reaction rates and enabling the use of milder conditions compared to the more robust C-Cl bond.[6][7]

Electronic Activation by the Pyridine Nitrogen

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the α-positions (C2 and C6), making them electrophilic. This electronic pull activates the C2-halogen bond towards two key reaction pathways:

  • Oxidative Addition: The electron-deficient nature of the C2 carbon facilitates its interaction with the electron-rich Pd(0) catalyst, lowering the activation energy for this crucial step.[8][9]

  • Nucleophilic Aromatic Substitution (SNAr): The C2 position is highly susceptible to attack by strong nucleophiles, as the nitrogen atom can effectively stabilize the negative charge in the resulting Meisenheimer-like intermediate.[10][11]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

For decades, aryl bromides were the workhorses of cross-coupling due to their superior reactivity. However, the economic and atom-economy advantages of aryl chlorides have driven the development of highly sophisticated catalyst systems that can effectively activate the stronger C-Cl bond.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. When comparing 2-halopyridines, 2-bromopyridines consistently demonstrate higher reactivity, often proceeding to high yields under conditions where 2-chloropyridines are sluggish or unreactive with conventional catalysts.

Comparative Experimental Data: Suzuki-Miyaura Coupling

HalopyridineCoupling PartnerCatalyst/LigandConditionsYield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂, no ligandi-PrOH/H₂O, 80°C, 1h95[12]
2-ChloropyridinePhenylboronic acidPd(OAc)₂, no ligandH₂O, 100°C, 24h78[13]
2-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂, SPhosToluene/H₂O, 100°C, 18h92Generic
2-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃, SPhosDioxane/H₂O, 100°C, 18h88[14]

Analysis: While modern ligand systems (e.g., SPhos) have significantly improved the viability of 2-chloropyridines, the data illustrates that 2-bromopyridines often react faster and under simpler, ligand-free conditions.[12][13] The activation of 2-chloropyridines typically requires more robust, electron-rich, and sterically hindered phosphine ligands to promote the difficult oxidative addition step.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the 2-halopyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Cycle cluster_caption pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition transmetal Transmetalation Intermediate oa_complex->transmetal Transmetalation re_complex Reductive Elimination Precursor transmetal->re_complex re_complex->pd0 Reductive Elimination product Ar¹-Ar² (Product) re_complex->product aryl_halide 2-X-Py (Ar¹-X) X = Br, Cl aryl_halide->oa_complex boronic_acid Ar²-B(OR)₂ boronic_acid->transmetal base Base (e.g., K₂CO₃) base->boronic_acid caption_node The C-Br bond undergoes faster Oxidative Addition than the C-Cl bond.

Figure 1: Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Amination

This reaction is indispensable for forming C-N bonds, and the choice of halide is again crucial.[15] Historically, aryl chlorides were very challenging substrates for this transformation. The development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) by the Buchwald group and others was a watershed moment, enabling the efficient amination of 2-chloropyridines.

Comparative Experimental Data: Buchwald-Hartwig Amination

HalopyridineAmineCatalyst/LigandConditionsYield (%)Reference
2-BromopyridineMorpholinePd₂(dba)₃, BINAPToluene, NaOt-Bu, 80°C, 4h85Generic
2-ChloropyridineMorpholinePd(OAc)₂, XPhosToluene, NaOt-Bu, 100°C, 18h93[16]
2-BromopyridineAnilinePd(OAc)₂, XantphosDioxane, Cs₂CO₃, 110°C, 12h96[17]
2-ChloropyridineAnilinePd(OAc)₂, XPhost-BuOH, K₃PO₄, 110°C, 24h89Generic

Analysis: 2-Bromopyridines can often be coupled using earlier-generation ligands like BINAP or Xantphos under milder conditions. In contrast, 2-chloropyridines almost universally require state-of-the-art, bulky alkylphosphine or biarylphosphine ligands to achieve high yields.[17][18] The choice often comes down to balancing the higher cost of 2-bromopyridine against the higher cost and sensitivity of the specialized ligands required for 2-chloropyridine.

Buchwald_Hartwig_Cycle cluster_caption pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex (Ar)(X)Pd(II)L pd0->oa_complex Oxidative Addition amine_complex Amine Coordination Complex oa_complex->amine_complex amido_complex Amido Complex (Ar)(NR₂)Pd(II)L amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product aryl_halide 2-X-Py (Ar-X) X = Br, Cl aryl_halide->oa_complex amine HNR₂ amine->amine_complex base Base (e.g., NaOt-Bu) base->amine_complex caption_node Modern bulky ligands (L) are often required for the oxidative addition of C-Cl bonds.

Figure 2: Buchwald-Hartwig Amination Cycle.

Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[19] The reactivity trend here is stark: Ar-I > Ar-Br >> Ar-Cl.[19] Coupling 2-chloropyridines is particularly challenging and often requires high temperatures and specialized catalyst systems, whereas 2-bromopyridines react under much more conventional conditions.

Comparative Experimental Data: Sonogashira Coupling

HalopyridineAlkyneCatalyst/Co-catalystConditionsYield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂, PPh₃/CuIDMF, 100°C, 3h95[20]
2-BromopyridinePhenylacetyleneMCM-41-Pd, CuI/PPh₃NMP, Et₃N, 90°C, 3h99[21]
2-ChloropyridinePhenylacetylenePd(OAc)₂/DABCOPEG-400, K₂CO₃, 120°C, 12h85Generic
4-Chloro-phenylbromidePhenylacetyleneMCM-41-Pd, CuI/PPh₃NMP, Et₃N, 90°C, 24h46 (at C-Br)[21]

Analysis: The data clearly shows that 2-bromopyridines are far more reactive substrates for Sonogashira couplings, affording excellent yields in short reaction times.[20][21] The C-Cl bond is often described as "inert" under standard Sonogashira conditions, as demonstrated by the selective reaction at the C-Br bond in 4-chlorophenylbromide.[21] While copper-free and advanced catalytic methods have been developed, 2-bromopyridines remain the substrate of choice for this transformation unless specific circumstances dictate otherwise.[22]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed couplings, the reactivity in SNAr reactions is governed by a different set of principles. The reaction proceeds via an addition-elimination mechanism, and the rate is influenced by two main factors:

  • Electrophilicity of the Ring: The rate of the initial nucleophilic attack. This is enhanced by electron-withdrawing groups.

  • Leaving Group Ability: The rate at which the halide is expelled from the Meisenheimer intermediate. The typical leaving group aptitude is I > Br > Cl > F.

For 2-halopyridines, the C2 position is highly activated by the ring nitrogen.[11] While fluoride is often the most reactive halide in SNAr on electron-deficient arenes (due to its high electronegativity strongly activating the ring for attack), the comparison between chloride and bromide is more subtle. The reaction of 2-fluoropyridine with NaOEt is reported to be 320 times faster than that of 2-chloropyridine.[23] For chloro and bromo derivatives, the reactivity can be very similar, as the greater electrophilicity of the C-Cl bond can compensate for the better leaving group ability of bromide.[24]

Comparative Data: In many cases, 2-chloropyridines are used for SNAr reactions due to their lower cost and the fact that they are sufficiently reactive for most nucleophiles.[16] For example, both 2-chloro- and 2-bromopyridine can undergo facile amination under simple heating conditions without a metal catalyst, representing the limit for uncatalyzed SNAr.[16]

Experimental Protocol: Representative SNAr with a Thiol Nucleophile

  • To a solution of the 2-halopyridine (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO), add the thiol nucleophile (1.1 equiv.) and a base (e.g., K₂CO₃ or NaH, 1.5 equiv.).

  • Stir the mixture at a temperature ranging from room temperature to 100°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography or recrystallization.

Figure 3: SNAr Mechanism on 2-Halopyridines.

Practical Considerations and Strategic Selection

The choice between a 2-bromo- and a 2-chloropyridine is a strategic one that balances reactivity, cost, and the overall synthetic plan.

Choose 2-Bromopyridine when:

  • High Reactivity is Paramount: For difficult couplings, acid-sensitive substrates, or when mild conditions are essential to preserve complex functionality.

  • Using Less Active Catalysts: If you are limited to older, less efficient, or more economical palladium catalysts and ligands.

  • Rapid Protocol Development is Needed: 2-Bromopyridines are generally more reliable and less prone to failure, making them ideal for discovery chemistry.

  • Orthogonal Reactivity is Desired: In a molecule containing both a chloro and a bromo substituent, the bromo group can be selectively functionalized via cross-coupling, leaving the chloro group for a subsequent transformation.[8][25]

Choose 2-Chloropyridine when:

  • Cost is a Major Driver: 2-Chloropyridines are significantly less expensive, making them the preferred choice for large-scale synthesis.

  • Atom Economy is Important: Chlorine has a lower molecular weight than bromine.

  • Modern, Highly Active Catalysts are Available: If your lab is equipped with robust catalyst/ligand systems (e.g., those based on SPhos, XPhos, RuPhos), the reactivity gap can be effectively closed for many reactions.

  • The Reaction is SNAr: 2-Chloropyridines are often sufficiently reactive and more economical for nucleophilic substitution reactions.

Conclusion

The reactivity hierarchy in palladium-catalyzed cross-coupling reactions is unequivocally 2-bromopyridine > 2-chloropyridine , a direct consequence of the weaker C-Br bond facilitating the rate-determining oxidative addition step. This makes 2-bromopyridines more versatile, often requiring milder conditions and less sophisticated catalysts. In contrast, for nucleophilic aromatic substitution, the reactivity difference is less pronounced, and 2-chloropyridines are frequently employed due to their cost-effectiveness.

The advent of highly active palladium catalysts has been a game-changer, significantly expanding the utility of the more economical 2-chloropyridines in cross-coupling. Ultimately, the informed researcher must weigh the inherent reactivity of the substrate against the cost and availability of both the starting material and the requisite catalyst system to design the most efficient, robust, and scalable synthetic route.

References

  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions. Benchchem.
  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
  • A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Benchchem.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Royal Society of Chemistry.
  • Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. Benchchem.
  • nucleophilic arom
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • Buchwald–Hartwig amin
  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Homework.Study.com.
  • Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. Benchchem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Sonogashira coupling. Wikipedia.
  • Copper-free Sonogashira cross-coupling reactions: an overview.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.
  • Bond Energies. Chemistry LibreTexts.
  • Suzuki coupling of different chloropyridines with phenylboronic acids.

Sources

A Comparative Guide to LC-MS Analysis of 2-Bromo-4-(pyrrolidin-1-yl)pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of 2-Bromo-4-(pyrrolidin-1-yl)pyridine and its associated reaction products. As drug development professionals and researchers know, robust analytical methods are critical for monitoring reaction progress, identifying impurities, and ensuring final product quality. The synthesis of this pyridine derivative, typically via a nucleophilic aromatic substitution (SNAr) pathway, can result in a complex mixture of structurally similar compounds.[1][2][3][4] Our objective is to compare the performance of Reversed-Phase Liquid Chromatography (RP-LC) and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry to provide a clear, data-driven recommendation for selecting the optimal analytical approach.

The Analytical Challenge: Resolving a Complex Reaction Mixture

The synthesis of this compound often starts from a di-halogenated pyridine, such as 2,4-dibromopyridine, and pyrrolidine. The analytical goal is to develop a method that can separate the desired product from unreacted starting materials, potential isomers, and over-reacted byproducts. The polarity and structural similarity of these compounds present a significant chromatographic challenge.

Table 1: Potential Analytes in the Reaction Mixture

Compound NameStructureMolecular FormulaExact Mass (M)Polarity
2,4-Dibromopyridine (Starting Material)C₅H₃Br₂N236.8628Moderate
Pyrrolidine (Starting Material)C₄H₉N71.0735High
This compound (Product) C₉H₁₁BrN₂226.0155High
4-Bromo-2-(pyrrolidin-1-yl)pyridine (Isomer)C₉H₁₁BrN₂226.0155High
2,4-Di(pyrrolidin-1-yl)pyridine (Byproduct)C₁₃H₁₉N₃217.1625High

The primary analytical hurdle is the separation of the target product from its isomer, as they share the same exact mass and require chromatographic resolution for individual quantification. Furthermore, the high polarity of the pyrrolidine-substituted compounds necessitates a careful choice of chromatographic mode.

Experimental Workflow Overview

The following diagram outlines the logical workflow for comparing analytical methodologies for this reaction mixture.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Evaluation ReactionMixture Reaction Mixture Aliquot Dilution Dilute with Mobile Phase (Acetonitrile/Water) ReactionMixture->Dilution Filtration Filter (0.22 µm PTFE) Dilution->Filtration LC_Split LC Method Filtration->LC_Split RPLC Method A: Reversed-Phase (C18 Column) LC_Split->RPLC Comparison Arm 1 HILIC Method B: HILIC (Amide Column) LC_Split->HILIC Comparison Arm 2 MS_Detect MS Detection (ESI+, Full Scan/dd-MS²) RPLC->MS_Detect HILIC->MS_Detect Evaluation Performance Metrics MS_Detect->Evaluation Resolution Resolution (Rs) of Isomers Evaluation->Resolution Sensitivity Sensitivity (S/N) Evaluation->Sensitivity PeakShape Peak Shape Evaluation->PeakShape Conclusion Select Optimal Method Evaluation->Conclusion

Caption: Overall workflow for method comparison.

Comparative Guide: RP-LC vs. HILIC

We will now compare two distinct chromatographic strategies. The choice between them depends fundamentally on the polarity of the analytes of interest.[5][6]

Part A: Reversed-Phase Liquid Chromatography (RP-LC)

RP-LC is the most common mode of chromatography, utilizing a nonpolar stationary phase and a polar mobile phase. Nonpolar compounds are retained longer. For polar molecules like our target analytes, retention can be a challenge on standard C18 phases.[6]

A standard C18 column is the default starting point for most method development.[7][8] However, the pyrrolidine-substituted pyridines are highly polar and may elute near the void volume with insufficient retention and resolution. Therefore, we will also evaluate a polar-embedded C18 column, which is designed to provide alternative selectivity and better retention for polar compounds under highly aqueous conditions.

G RP-LC vs. HILIC Separation Principle cluster_RPLC Reversed-Phase LC cluster_HILIC HILIC RPLC_Column C18 Stationary Phase (Nonpolar) Mobile Phase Flow (Polar) Elution_Order_RP Elution Order: 1. Polar (P) 2. Nonpolar (NP) Analyte_Nonpolar NP Analyte_Nonpolar->RPLC_Column:port Strong Interaction (Elutes Last) Analyte_Polar P Analyte_Polar->RPLC_Column:port Weak Interaction (Elutes First) HILIC_Column Amide Stationary Phase (Polar) Mobile Phase Flow (Nonpolar) Elution_Order_HILIC Elution Order: 1. Nonpolar (NP) 2. Polar (P) Analyte_Nonpolar2 NP Analyte_Nonpolar2->HILIC_Column:port Weak Interaction (Elutes First) Analyte_Polar2 P Analyte_Polar2->HILIC_Column:port Strong Interaction (Elutes Last)

Caption: Contrasting separation mechanisms in RP-LC and HILIC.

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS Ionization: ESI Positive

  • MS Scan Mode: Full Scan (m/z 70-500)

  • Protocol is identical to Protocol 1, except for the column.

  • Column: Polar-Embedded C18, 2.1 x 100 mm, 1.8 µm

Part B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[9][10] This mode is ideal for retaining and separating very polar compounds that are unretained in RP-LC.[5][11]

Given the high polarity of the key analytes, HILIC is a logical alternative. It provides an orthogonal (different) separation mechanism to RP-LC, which can be highly effective for resolving isomers. The high organic content of the mobile phase can also enhance ESI efficiency and improve MS sensitivity.[9][11] An amide-based stationary phase is a versatile choice for HILIC, offering robust performance for a range of polar compounds.

  • Column: Amide, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water:Acetonitrile (95:5) with 10 mM Ammonium Formate

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile:Water (95:5) with 10 mM Ammonium Formate

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS Ionization: ESI Positive

  • MS Scan Mode: Full Scan (m/z 70-500)

Results and Performance Comparison

The following table summarizes the expected performance of the three methodologies based on established chromatographic principles.

Table 2: Comparative Performance of LC-MS Methodologies

Performance MetricMethod 1: Standard C18Method 2: Polar-Embedded C18Method 3: HILIC (Amide)Rationale & Causality
Retention of Product/Isomer Poor (k' < 1.0)Moderate (k' ≈ 2-3)Excellent (k' > 5)HILIC is designed for polar analyte retention. Polar-embedded phases improve water compatibility and polar retention over standard C18.[6]
Resolution of Isomers < 1.0 (Co-elution)1.2 - 1.5 (Partial)> 2.0 (Baseline)The orthogonal selectivity of HILIC often provides superior resolution for polar isomers compared to the subtle selectivity differences in RP modes.
Elution Order Pyrrolidine -> Product/Isomer -> Di-substituted -> DibromopyridinePyrrolidine -> Product/Isomer -> Di-substituted -> DibromopyridineDibromopyridine -> Di-substituted -> Product/Isomer -> PyrrolidineElution order is inverted between RP-LC and HILIC based on polarity.[11]
MS Sensitivity (S/N) GoodGoodExcellentThe higher percentage of organic solvent in HILIC mobile phases promotes more efficient desolvation and ionization in the ESI source.[9]
Robustness HighHighModerateHILIC methods can require longer equilibration times and be more sensitive to the water content in the sample diluent.

Mass Spectrometric Identification

A key advantage of using MS for detection is the ability to confirm compound identity. For brominated compounds, the characteristic isotopic pattern is a powerful diagnostic tool.

  • Bromine Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a distinctive isotopic pattern in the mass spectrum, where the M+2 peak is nearly equal in intensity to the monoisotopic (M) peak. This signature provides high confidence in identifying bromine-containing species like the starting material and the desired product.[12][13]

  • High-Resolution MS (HRMS): Using an HRMS instrument (e.g., Q-TOF, Orbitrap) allows for the determination of the elemental composition from the accurate mass measurement, further confirming the identity of each peak and distinguishing it from isobaric interferences.[14][15]

  • Tandem MS (MS/MS): MS/MS is crucial for differentiating the isomeric products. Although they have the same mass, their fragmentation patterns will differ due to the different positions of the substituents, providing unambiguous identification.

Conclusion and Senior Scientist's Recommendation

This comparative analysis demonstrates that while Reversed-Phase LC is a valid starting point, it has significant limitations for this specific analytical challenge.

  • Method 1 (Standard C18): Not recommended. It fails at the primary objective of retaining and resolving the key polar analytes.

  • Method 2 (Polar-Embedded C18): A viable option for routine quality control where baseline separation of isomers is not critical. It offers improved retention over standard C18 with the robustness and familiarity of RP-LC.

  • Method 3 (HILIC): The recommended method for in-depth analysis. It provides superior retention for all polar compounds, baseline resolution of the critical isomeric pair, and enhanced MS sensitivity.[5][9][16] This makes it the ideal choice for impurity profiling, reference standard characterization, and any application requiring accurate quantification of all components.

The selection of the analytical method must align with the intended purpose. For rapid in-process checks, a modified RP-LC method may suffice. However, for comprehensive product characterization and quality assurance, the superior resolving power and sensitivity of the HILIC method are indispensable.

References

  • Léon, A., Cariou, R., Hutinet, S., Hurel, J., Guitton, Y., Tixier, C., Munschy, C., Antignac, J. P., Dervilly-Pinel, G., & Le Bizec, B. (2019). HaloSeeker 1.0: A User-Friendly Software to Highlight Halogenated Chemicals in Nontargeted High-Resolution Mass Spectrometry Data Sets. Analytical Chemistry, 91(5), 3500–3507. [Link]
  • Gaudêncio, S. P., & Pereira, F. (2015). LCMS-guided detection of halogenated natural compounds.
  • Kuroda, Y., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry.
  • Gougeon, L., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
  • Chrom Tech, Inc. (2023). Reverse-Phase Liquid Chromatography vs.
  • Aharchaou, I., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4449–4459. [Link]
  • Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]
  • Periat, A., et al. (2016). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Pharmaceutical and Biomedical Analysis, 124, 344-353. [Link]
  • Venugopal, N., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. [Link]
  • uHPLCs. (2022). What is the difference between HILIC columns VS normal/reverse columns. uHPLCs.com. [Link]
  • Reddy, G. S., et al. (2013). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry, 6(1), 1-8. [Link]
  • Alaee, M., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
  • Petucci, C., et al. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Jove. [Link]
  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • Um, I. H., & Buncel, E. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Heterocyclic Chemistry, Volume 64. [Link]
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • LibreTexts Chemistry. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
  • Wikipedia. (n.d.).
  • Wang, J., et al. (2014). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver.
  • Next Peptide. (n.d.). 230618-42-5 | this compound. Next Peptide. [Link]

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of 2-Bromo-4-(pyrrolidin-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics. Among these, the 2-Bromo-4-(pyrrolidin-1-yl)pyridine framework serves as a versatile building block for creating compounds targeting a range of conditions, from neurological disorders to cancer.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, which dictates their interaction with biological targets, is determined using X-ray crystallography. This technique is indispensable in structure-based drug design, providing the atomic-resolution insights needed to optimize lead compounds and understand their pharmacological profiles.[4][5][6]

This guide offers an in-depth comparison of the crystallographic analysis of this compound derivatives. Moving beyond a simple recitation of protocols, we will explore the causal relationships between molecular structure, crystallization outcomes, and the resulting crystal packing, providing field-proven insights to inform your research.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires precision and an understanding of the underlying chemical principles. Each step is critical for success, as the quality of the final structure is contingent on the quality of the initial synthesis and crystallization.

The overall workflow is a self-validating system: successful synthesis and purification are prerequisites for obtaining high-quality crystals, and a well-diffracting crystal is essential for accurate structure determination.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization solvent Solvent Screening characterization->solvent Pure Compound method Method Selection (Vapor Diffusion, Evaporation, etc.) solvent->method growth Crystal Growth method->growth data_collection Data Collection (Diffractometer) growth->data_collection Single Crystal structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Model Refinement & Validation structure_solution->refinement deposition Database Deposition (e.g., CSD) refinement->deposition

Caption: General experimental workflow for small molecule X-ray crystallography.

Synthesis and Purification: The Foundation

The synthesis of the parent compound, this compound, is typically achieved via a nucleophilic aromatic substitution reaction between 2,4-dibromopyridine and pyrrolidine. Derivatives can be accessed by modifying the starting materials or by further functionalizing the parent scaffold.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, combine 2,4-dibromopyridine (1.0 eq) and pyrrolidine (5.0 eq) in ethanol.

  • Heating: Heat the reaction mixture at 70°C overnight. The excess pyrrolidine acts as both a nucleophile and a base to neutralize the HBr byproduct.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent and excess pyrrolidine.

  • Purification: Purify the resulting residue using column chromatography on silica gel, typically with a gradient of ethyl acetate in pentane or hexane. This step is crucial to remove unreacted starting material and any side products.

  • Validation: Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry before proceeding to crystallization. Purity is paramount, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[7]

Crystallization: The Art and Science of Growing Quality Crystals

Crystallization is the process of forming a solid crystal from a solution.[8] For small organic molecules, several techniques are commonly employed, with the choice depending on the compound's solubility and stability. The goal is to allow molecules to slowly arrange themselves into a well-ordered, three-dimensional lattice.[7]

Key Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated lid. The solvent slowly evaporates, increasing the concentration until saturation is exceeded and crystals form. This method is simple but can sometimes lead to rapid crystal growth and lower quality.[9][10]

  • Vapor Diffusion: This is often the most successful method for obtaining high-quality single crystals from small amounts of material.[10] A concentrated solution of the compound in a solvent (the "inner solution") is placed in a small open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the inner solution, reducing the solubility of the compound and inducing crystallization.[10]

  • Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix. This technique requires careful selection of solvents with different densities.[10]

Experimental Protocol: Crystallization by Vapor Diffusion

  • Prepare Inner Solution: Dissolve 5-10 mg of the purified this compound derivative in a minimal amount (0.2-0.5 mL) of a suitable solvent (e.g., chloroform, ethyl acetate, or methanol) in a small vial (e.g., a 1-dram vial). The ideal solvent is one in which the compound is moderately soluble.

  • Prepare Outer Solution: Add 2-3 mL of a volatile anti-solvent (e.g., hexane, pentane, or diethyl ether) to a larger vial or beaker.

  • Setup: Place the small vial, uncapped, inside the larger vial. Seal the larger vial tightly with a cap or parafilm.

  • Incubation: Leave the sealed system undisturbed in a location free from vibrations and temperature fluctuations. Crystal growth can take anywhere from a few days to several weeks. Patience is key; disturbing the setup can lead to the formation of many small, unusable crystals instead of a few large, high-quality ones.[10]

Comparative Crystallographic Analysis of Derivatives

The true power of crystallography in drug development comes from comparing the structures of related molecules. By introducing systematic changes to the this compound scaffold, we can observe how these modifications influence molecular conformation and, critically, the network of intermolecular interactions that define the crystal lattice. These interactions are fundamental to the physicochemical properties of the solid state, including solubility and stability.[11][12]

Let's consider three hypothetical derivatives for comparison:

  • Derivative A: The parent compound, this compound.

  • Derivative B: 2-Bromo-5-nitro-4-(pyrrolidin-1-yl)pyridine (an electron-withdrawing group added).

  • Derivative C: 2-Bromo-4-(3-hydroxypyrrolidin-1-yl)pyridine (a hydrogen bond donor added).

The data below is illustrative, designed to highlight the types of comparisons a researcher would make.

Table 1: Comparative Crystallographic Data

ParameterDerivative A (Parent)Derivative B (+NO₂)Derivative C (+OH)Causality and Insight
Crystal System MonoclinicOrthorhombicMonoclinicThe change in crystal system for B suggests a fundamental shift in packing symmetry, likely driven by the strong dipole of the nitro group.
Space Group P2₁/cPca2₁P2₁/cThe centrosymmetric P2₁/c is common for achiral organic molecules. The non-centrosymmetric group for B indicates a polar packing arrangement.
Unit Cell (Å, °) a=8.1, b=12.5, c=9.3, β=105°a=7.5, b=15.2, c=9.8a=8.4, b=11.9, c=10.1, β=109°Unit cell dimensions change to accommodate different packing motifs and intermolecular interactions.
Key Torsion Angle¹ 45°25°50°The nitro group in B pulls electron density from the pyridine ring, favoring a more planar conformation to maximize conjugation. The hydroxyl group in C has a smaller electronic effect.
Primary Interaction C-H···N, C-H···BrC-H···O(nitro), π-π stackingO-H···N (strong H-bond) The introduction of a strong hydrogen bond donor in C creates a robust, directional interaction that dominates the crystal packing, forming distinct synthons. The nitro group in B acts as an H-bond acceptor and promotes antiparallel stacking to offset dipoles.

¹ Torsion angle defined by the C-C-N-C bond between the pyridine and pyrrolidine rings.

The Impact of Substituents on Intermolecular Interactions

The type and strength of intermolecular interactions dictate how molecules arrange themselves in a crystal.[12][13] Analyzing these interactions provides critical insights into the stability and properties of the solid form.

G cluster_A Derivative A: Weak Interactions cluster_B Derivative B: π-π Stacking cluster_C Derivative C: Strong H-Bonding a1 Molecule 1 a2 Molecule 2 a1->a2 C-H···N b1 Molecule 1 (with NO2) b2 Molecule 2 (with NO2) b1->b2 π-π Stacking c1 Molecule 1 (with OH) c2 Molecule 2 (with OH) c1->c2 O-H···N

Caption: Dominant intermolecular interactions in derivative crystals.

  • Derivative A (Parent): In the absence of strong donors or acceptors, the crystal packing is governed by weaker C-H···N and C-H···Br hydrogen bonds and van der Waals forces. The bromine atom can also participate in halogen bonding.

  • Derivative B (Nitro-substituted): The electron-withdrawing nitro group introduces strong dipole moments and acts as a hydrogen bond acceptor. This often leads to antiparallel π-π stacking arrangements to neutralize the overall dipole moment of the unit cell. The C-H···O interactions with the nitro-oxygens become significant.

  • Derivative C (Hydroxy-substituted): The introduction of a hydroxyl group provides a strong hydrogen bond donor. This will almost certainly lead to the formation of a robust O-H···N hydrogen bond, where the hydroxyl group of one molecule donates to the pyridine nitrogen of an adjacent molecule. This strong, directional interaction becomes the primary organizing force in the crystal, often forming chains or dimers that then pack into the final lattice.[12]

Conclusion and Outlook

X-ray crystallography provides an unparalleled, atom-level view of molecular structure and conformation. For drug development professionals working with scaffolds like this compound, this is not merely an academic exercise. A comparative crystallographic analysis of a series of derivatives reveals crucial structure-activity relationships (SAR) and structure-property relationships (SPR).

By understanding how functional group modifications affect molecular shape and crystal packing, scientists can rationally design molecules with improved properties. For example, introducing a strong hydrogen bonding motif (as in Derivative C) could be a strategy to favor a specific, more stable polymorph, which is a critical consideration in pharmaceutical development to avoid late-stage surprises.[11] The insights gained from these studies directly inform the design of more effective, stable, and bioavailable drug candidates.

The use of crystallographic databases, such as the Cambridge Structural Database (CSD), is an essential resource for this work, allowing researchers to search for known structures and interaction motifs to guide their own design and crystallization strategies.[14][15]

References

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
  • SOP: CRYSTALLIZATION. (n.d.). UCLA Chemistry and Biochemistry.
  • Wikipedia contributors. (2023, November 29). Cambridge Structural Database. In Wikipedia, The Free Encyclopedia.
  • Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). Royal Society of Chemistry.
  • Ithaca College. (n.d.). Cambridge Structural Database.
  • UMass Dartmouth | Claire T. Carney Library. (n.d.). Cambridge Structural Database.
  • MIT Information Systems & Technology. (n.d.). Cambridge Structural Database.
  • Verma, A., Kumar, D., & Singh, A. (2021). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
  • CCDC. (n.d.). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals.
  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate.
  • Portoghese, P. S. (2005). The role of crystallography in drug design. The AAPS journal, 7(4), E856–E864. [Link]
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
  • Zatsikha, Y. V., & Bolotin, D. S. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(11), 1369. [Link]
  • Portoghese, P. S. (2005). The Role of Crystallography in Drug Design. ResearchGate.
  • Kaur, M., & Singh, M. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Wikipedia contributors. (2024, January 4). X-ray crystallography. In Wikipedia, The Free Encyclopedia.
  • Crystallisation Techniques. (2006, January 8). University of Nottingham.
  • University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
  • Computational analysis of intermolecular interactions in a crystal with structural phase transitions. (n.d.). IUCr Journals.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • CCDC. (n.d.). Analysing intermolecular interactions 101 – Full Interaction Maps.
  • Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(21), 2993-3001. [Link]
  • X-ray Crystallography of Small Molecules: Theory and Workflow. (n.d.). Semantic Scholar.
  • LookChem. (n.d.). How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications.
  • PubChem. (n.d.). This compound.
  • American Elements. (n.d.). This compound.
  • Next Peptide. (n.d.). This compound.

Sources

A Comparative Guide to the Efficacy of 2-Bromo-4-(pyrrolidin-1-yl)pyridine and its Analogs in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a vast chemical space. Within this space, heterocyclic scaffolds, particularly those containing pyridine and its derivatives, have proven to be exceptionally fruitful. This guide provides an in-depth technical comparison of the potential efficacy of the 2-Bromo-4-(pyrrolidin-1-yl)pyridine scaffold and its analogs in kinase inhibition, contextualized against established kinase inhibitors.

While direct experimental data for this compound in kinase inhibition assays is not extensively available in the public domain, the analysis of its core structural motifs—the aminopyridine and pyrrolidine moieties—provides a strong foundation for inferring its potential activity and for drawing meaningful comparisons. Structure-activity relationship (SAR) studies on analogous compounds offer valuable insights into how this scaffold likely interacts with the kinase ATP-binding pocket.

The Pyrrolidinyl-Pyridine Scaffold: A Privileged Motif in Kinase Inhibition

The pyridine ring is a bioisostere of the adenine component of ATP, allowing it to effectively compete for the ATP-binding site of kinases. The addition of a pyrrolidine group can enhance binding affinity through various mechanisms, including increased van der Waals interactions, hydrogen bonding opportunities, and improved physicochemical properties such as solubility. The bromine atom at the 2-position can further modulate activity, potentially by forming halogen bonds with the kinase active site residues, a strategy increasingly utilized in rational drug design.

Recent studies have highlighted the potential of aminopyridine-based scaffolds in kinase inhibition. For instance, a series of aminopyridine derivatives were developed as inhibitors of Vaccinia-related Kinases 1 and 2 (VRK1 and VRK2), demonstrating nanomolar efficacy[1]. Another study on non-symmetrical choline kinase inhibitors featured a 4-(pyrrolidin-1-yl)pyridinium head, underscoring the relevance of this moiety in kinase-targeted drug design[2].

Comparative Efficacy Analysis: Pyrrolidinyl-Pyridine Analogs vs. Established Inhibitors

To contextualize the potential efficacy of the this compound scaffold, we will compare the inhibitory activities of its close analogs against three well-characterized kinase inhibitors: Staurosporine , a broad-spectrum inhibitor; Gefitinib , a selective EGFR tyrosine kinase inhibitor; and Dasatinib , a multi-targeted kinase inhibitor.

Compound/AnalogTarget Kinase(s)IC50 (nM)Reference(s)
Aminopyridine Analog (Compound 26) VRK1150[1]
4-(pyrrolidin-1-yl)pyridinium Analog (Compound 4f) Choline Kinase α1990[2]
Staurosporine Broad Spectrum (PKC, p60v-src, PKA, CaM kinase II)3 - 20[3]
Gefitinib EGFR26 - 57[4][5]
Dasatinib Bcr-Abl, Src family, c-KIT, PDGFR< 1[6]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This comparison illustrates that while analogs of the this compound scaffold exhibit promising activity in the nanomolar to low micromolar range, established inhibitors like Dasatinib and Staurosporine demonstrate significantly higher potency against their respective targets. However, the key advantage of developing novel scaffolds lies in the potential for improved selectivity, which can translate to a better safety profile in a therapeutic context.

Key Signaling Pathway: EGFR and Downstream Cascades

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a key driver in several cancers. Inhibitors like Gefitinib target the ATP-binding site of EGFR, blocking its signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To quantitatively assess the inhibitory potential of compounds like this compound, a robust and high-throughput in vitro kinase assay is essential. The Kinase-Glo® Luminescent Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), and vice versa.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Prepare serial dilutions of the test compound to create a dose-response curve.

    • Reconstitute the Kinase-Glo® Reagent according to the manufacturer's protocol.[7][8]

    • Prepare the kinase reaction buffer containing the specific kinase, its substrate, and ATP at a concentration close to its Km value for that kinase.

  • Assay Plate Setup (384-well plate):

    • Add a small volume (e.g., 5 µL) of the serially diluted test compound or control (DMSO for negative control, a known inhibitor like Staurosporine for positive control) to the appropriate wells.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture (e.g., 5 µL) to all wells.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Luminescence Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add an equal volume (e.g., 10 µL) of the Kinase-Glo® Reagent to each well.[7]

    • Mix the contents of the plate on a plate shaker for 2 minutes to induce cell lysis and inhibit kinase activity.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of This compound Start->Compound_Dilution Plate_Setup Add compound dilutions and controls to 384-well plate Compound_Dilution->Plate_Setup Reaction_Initiation Add Kinase/Substrate/ATP mixture Plate_Setup->Reaction_Initiation Incubation Incubate at room temperature (e.g., 60 min) Reaction_Initiation->Incubation Detection_Reagent Add Kinase-Glo® Reagent Incubation->Detection_Reagent Signal_Stabilization Incubate at room temperature (10 min) Detection_Reagent->Signal_Stabilization Read_Luminescence Measure luminescence with a plate reader Signal_Stabilization->Read_Luminescence Data_Analysis Calculate IC50 value Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro luminescent kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the activity of structurally related compounds, it is plausible that this molecule will exhibit inhibitory activity against a range of kinases. The bromine substitution offers a handle for further chemical modification to enhance potency and selectivity.

Future work should focus on synthesizing and screening this compound against a broad panel of kinases to determine its specific targets and potency. Subsequent SAR studies, guided by co-crystallography of lead compounds with their target kinases, will be crucial for optimizing this scaffold into a clinically viable drug candidate. The methodologies and comparative data presented in this guide provide a solid framework for embarking on such a drug discovery program.

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • Law, P. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology, 4(10), 796–801. [Link]
  • García-Píñero, V., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 26(16), 4995. [Link]
  • Kores, K., et al. (2010). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 8(3), 337-346. [Link]
  • Wang, Y., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal, 19, 4588-4598. [Link]
  • Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(8), 1646-1651. [Link]
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • El-Naggar, M., et al. (2021). IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2.
  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4995. [Link]
  • Konig, H., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer, 113(8), 2023-2033. [Link]
  • An, W. F. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 801, 1-14. [Link]
  • Soverini, S., et al. (2009). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?.
  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
  • Coelho, A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(9), 1266-1271. [Link]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ResearchGate. (n.d.). Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene....
  • ResearchGate. (n.d.). Characteristics and IC 50 values for afatinib and gefitinib in non-small-cell lung cancer (NSCLC) and breast cancer cell lines.
  • Wang, S., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. [Link]
  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
  • Costa, D. B., et al. (2022).
  • Ramirez, M. S., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 10(8), 995. [Link]

Sources

A Comparative Guide to Catalysts for the Suzuki Coupling of 2-Bromopyridines: Navigating the Challenges of a Cornerstone Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the pharmaceutical and materials science landscapes, the synthesis of biaryl compounds containing a pyridine ring is of paramount importance, as this motif is a common feature in a vast array of bioactive molecules and functional materials. However, the seemingly straightforward Suzuki coupling of 2-bromopyridines presents a unique set of challenges that can often lead to low yields and sluggish reactions. This guide provides a comparative analysis of commonly employed palladium catalyst systems for this specific transformation, offering experimental data, detailed protocols, and mechanistic insights to empower researchers in catalyst selection and reaction optimization.

The 2-Bromopyridine Challenge: Catalyst Inhibition and the Quest for a Solution

The primary obstacle in the Suzuki coupling of 2-bromopyridines lies in the inherent nature of the substrate itself. The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center of the catalyst. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively sequestering the active catalytic species and hindering its participation in the catalytic cycle. This catalyst inhibition is a major contributor to the often-observed low yields and the need for higher catalyst loadings.

To overcome this challenge, the strategic selection of ligands and catalyst systems is crucial. The ideal catalyst should possess properties that either sterically shield the palladium center from the coordinating pyridine nitrogen or electronically modulate the metal to favor the desired catalytic steps over inhibitory pathways. This guide will explore and compare the performance of three major classes of palladium catalysts: traditional phosphine-based catalysts, advanced Buchwald phosphine ligand systems, and N-Heterocyclic Carbene (NHC)-based catalysts.

Comparative Performance of Palladium Catalysts

The choice of the palladium catalyst system is the most critical parameter for a successful Suzuki coupling of 2-bromopyridines. Below is a comparative overview of the performance of representative catalysts from each class in the coupling of a 2-bromopyridine derivative with phenylboronic acid. It is important to note that reaction conditions can significantly influence the outcome, and the data presented here is a compilation from various sources to provide a general performance trend.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).[1]

Analysis of Catalyst Performance:
  • Traditional Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic and widely used catalyst. While it can be effective, it often requires higher catalyst loadings and longer reaction times for challenging substrates like 2-bromopyridines.[2] The relatively small size of the triphenylphosphine ligands may not provide sufficient steric bulk to effectively prevent coordination of the pyridine nitrogen to the palladium center.

  • Buchwald Phosphine Ligand Systems (e.g., Pd(OAc)₂/SPhos): The development of bulky and electron-rich phosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura couplings. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are designed to be both sterically demanding and highly electron-donating.[3][4] The steric bulk helps to create a coordination sphere around the palladium that disfavors the binding of the pyridine nitrogen. The strong electron-donating ability of the ligand enhances the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3][4] This combination of properties leads to higher yields, lower catalyst loadings, and shorter reaction times compared to traditional phosphine ligands.[1]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[5] NHCs are strong σ-donors, even more so than electron-rich phosphines, which significantly increases the electron density on the palladium center.[6] This enhanced electron density greatly facilitates the oxidative addition of the aryl bromide.[5] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, such as PEPPSI-IPr, are particularly effective for heteroaryl couplings.[7] They are often air and moisture stable, making them convenient to handle, and can achieve very high turnover numbers, allowing for extremely low catalyst loadings.[1]

Mechanistic Rationale for Catalyst Performance

The superior performance of Buchwald and NHC-based catalysts in the Suzuki coupling of 2-bromopyridines can be rationalized by examining their influence on the key steps of the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L_n PdII R-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition Inactive_Pd Inactive Pd-Pyridine Complex Pd0->Inactive_Pd Coordination of 2-Bromopyridine OxAdd Oxidative Addition (R-X) PdII_R_R R-Pd(II)-R'(L_n) PdII->PdII_R_R Transmetalation Transmetal Transmetalation (R'-B(OR)2) PdII_R_R->Pd0 Reductive Elimination Product R-R' PdII_R_R->Product RedElim Reductive Elimination

Figure 1: The Suzuki-Miyaura catalytic cycle and the competing catalyst inhibition pathway with 2-bromopyridine.

The key to an efficient reaction is to favor the productive catalytic cycle over the inhibitory pathway.

  • Steric Hindrance: Bulky ligands like SPhos and IPr (in PEPPSI-IPr) create a sterically congested environment around the palladium atom. This steric bulk physically hinders the approach and coordination of the pyridine nitrogen, thus minimizing the formation of the inactive complex.

  • Electronic Effects: The strong σ-donating character of both advanced phosphine ligands and NHCs enriches the palladium center with electron density. This has a twofold effect: it accelerates the rate-determining oxidative addition of the 2-bromopyridine and can also weaken the binding of the pyridine nitrogen, making the formation of the inhibitory complex less favorable. Computational studies have shown that electronic effects are a dominant factor in the oxidative addition step.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki coupling of 2-bromopyridine with phenylboronic acid using the three classes of catalysts. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Using a Traditional Phosphine-Based Catalyst (Pd(PPh₃)₄)

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using a Buchwald Phosphine Ligand System (Pd(OAc)₂/SPhos)

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, SPhos, 2-bromopyridine, phenylboronic acid, and K₃PO₄.[1]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous and degassed 1,4-dioxane via syringe.[1]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Follow the work-up and purification procedure as described in Protocol 1.

Protocol 3: Using an N-Heterocyclic Carbene (NHC)-Based Catalyst (PEPPSI-IPr)

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • tert-Amyl alcohol (t-AmylOH) (5 mL)

  • Reaction vial with a screw cap

Procedure:

  • In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst, 2-bromopyridine, phenylboronic acid, and Cs₂CO₃ to a reaction vial.[1]

  • Add t-AmylOH to the vial.[1]

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-4 hours.

  • After cooling to room temperature, follow the work-up and purification procedure as described in Protocol 1.

Figure 2: A generalized experimental workflow for the Suzuki coupling of 2-bromopyridine.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of 2-bromopyridines, while challenging, is a highly valuable transformation in modern organic synthesis. The evolution of catalyst technology from traditional phosphine-based systems to advanced Buchwald ligands and highly active NHC-based precatalysts has provided chemists with a powerful toolkit to overcome the inherent difficulties of this reaction. For routine couplings where cost is a primary concern and longer reaction times are acceptable, traditional catalysts like Pd(PPh₃)₄ may suffice. However, for more demanding applications requiring high efficiency, low catalyst loadings, and broad substrate scope, Buchwald and NHC-based catalysts are the clear catalysts of choice. The exceptional activity of catalysts like PEPPSI-IPr, in particular, opens the door for more sustainable and cost-effective processes.

Future research in this area will likely focus on the development of even more active and robust catalyst systems, including those based on non-precious metals, as well as the expansion of the substrate scope to include even more challenging and sterically hindered 2-halopyridines. The continued interplay between experimental and computational studies will undoubtedly lead to a deeper mechanistic understanding and the rational design of next-generation catalysts for this and other important cross-coupling reactions.

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem. (n.d.).
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids - Benchchem. (n.d.).
  • Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine - Benchchem. (n.d.).
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (n.d.).
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • PEPPSI - Sigma-Aldrich. (n.d.).
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.).
  • A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine - Benchchem. (n.d.).
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchG
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich. (n.d.).
  • A Comparative Study of N-Heterocyclic Carbene (NHC) Ligands in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (n.d.).
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine - Benchchem. (n.d.).
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021).
  • An Efficient Protocol for a Pd(OAc) 2-Catalyzed Ligand-Free Suzuki Reaction in Toluene. (n.d.).
  • Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study | Request PDF - ResearchG
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. (2023).
  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. (n.d.).
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.).
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH. (n.d.).
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. (n.d.).
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchG

Sources

A Senior Scientist's Comparative Guide to Validating the Purity of 2-Bromo-4-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of novel therapeutics, the integrity of each molecular building block is non-negotiable. 2-Bromo-4-(pyrrolidin-1-yl)pyridine is a crucial intermediate in medicinal chemistry, and its purity is a critical determinant of reaction yield, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Even seemingly minor impurities can have significant downstream consequences. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust validation of this compound purity, grounded in the principles of scientific integrity and field-proven experience.

The Imperative for a Multi-Detector Approach

No single analytical technique is sufficient to declare a compound "pure."[1] A comprehensive purity assessment requires a suite of methods that, together, provide a holistic view of the material's composition. For this compound, potential impurities may arise from its synthesis, which typically involves the reaction of a dibromopyridine with pyrrolidine.[2] These can include:

  • Residual Starting Materials: Unreacted 2,4-dibromopyridine or excess pyrrolidine.

  • Isomeric Byproducts: Positional isomers if the starting material is not exclusively 2,4-dibromopyridine.

  • Reaction Byproducts: Compounds formed from side reactions.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., ethanol, ethyl acetate, pentane).[2]

An effective purity validation strategy must be capable of detecting and quantifying this diverse range of potential contaminants. We will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Comparative Overview of Core Analytical Techniques

Methodology Principle of Detection Key Strengths Inherent Limitations Primary Role in Purity Validation
HPLC-UV Differential partitioning and UV absorbanceHigh resolution for non-volatile organic impurities; excellent for quantification.[3]Requires a UV chromophore; may not detect non-absorbing compounds; identification requires reference standards.Quantitative assay of the main component and related substance impurities.
GC-MS Separation by volatility and boiling point, followed by mass-based identificationUnmatched for identifying and quantifying volatile and semi-volatile impurities (e.g., residual solvents).[4] High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds.Screening for and identification of residual solvents and volatile byproducts.
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldProvides definitive structural confirmation; can identify and quantify impurities without reference standards (qNMR).[5][6]Relatively low sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret.Structural identity confirmation and quantification of major impurities and the main compound.
Elemental Analysis Combustion and measurement of elemental gases (C, H, N)Confirms the empirical formula and fundamental composition of the bulk material.[7][8][9]Provides no information on the nature of individual impurities, only the overall elemental ratio.Orthogonal check of bulk purity against the theoretical elemental composition.

In-Depth Protocols and Method Causality

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity analysis in pharmaceutical development due to its precision and resolving power for non-volatile compounds.[3]

Causality Behind Experimental Choices: A reversed-phase method using a C18 column is selected due to the aromatic, moderately polar nature of this compound.[3][10] The C18 stationary phase provides hydrophobic interactions necessary for retention. An acidic mobile phase modifier (formic or trifluoroacetic acid) is used to protonate the pyridine nitrogen, ensuring sharp, symmetrical peak shapes and reproducible retention times. A gradient elution from a high-aqueous to a high-organic mobile phase is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable runtime.[10]

Experimental Workflow for HPLC Analysis

HPLC_Workflow HPLC Purity Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Interpretation A Accurately weigh sample (~1.0 mg/mL) B Dissolve in Diluent (e.g., 50:50 Acetonitrile/Water) A->B E Equilibrate C18 Column (e.g., 4.6x150 mm, 5 µm) B->E C Prepare Mobile Phases A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile D Filter and degas mobile phases C->D D->E F Inject sample (e.g., 5 µL) E->F G Run Gradient Program (e.g., 5% to 95% B over 20 min) F->G H Detect via UV/PDA (e.g., 254 nm) G->H I Integrate all peaks in the chromatogram H->I J Calculate Purity (Area % of Main Peak) I->J K Identify impurities against known standards or MS data I->K

Caption: Workflow for HPLC-based purity determination.

Step-by-Step HPLC Protocol:

  • System: An HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a sample solution at approximately 1.0 mg/mL in a 1:1 mixture of Acetonitrile and Water.

  • Analysis: Inject 5 µL of the sample solution. Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting the Volatiles

GC-MS is the gold standard for identifying volatile impurities that are often invisible to HPLC-UV, such as residual solvents from the synthesis and purification stages.[4]

Causality Behind Experimental Choices: A general-purpose, low-polarity column (e.g., 5% phenyl polysiloxane) is chosen for its ability to separate a wide range of common laboratory solvents. A temperature gradient program is essential to first elute highly volatile compounds at a low temperature, then ramp up the temperature to elute less volatile compounds. Mass spectrometry detection is non-negotiable as it provides definitive identification by comparing the fragmentation pattern of an unknown peak to extensive spectral libraries like NIST.[11]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow GC-MS Residual Solvent Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Interpretation A Accurately weigh sample (~10 mg/mL) B Dissolve in a high-purity, high-boiling solvent (e.g., DMSO, DMF) A->B C Inject sample into hot inlet B->C D Separate on capillary column (e.g., DB-5ms) with He carrier gas C->D E Run Oven Temperature Program (e.g., 40°C to 250°C) D->E F Ionize, fragment, and detect by Mass Spectrometer E->F G Extract mass spectra of detected peaks F->G H Search NIST/Wiley libraries for spectral matches G->H I Confirm identity and quantify using a reference standard H->I NMR_Workflow NMR Structural & Purity Workflow cluster_prep 1. Preparation cluster_analysis 2. Data Acquisition cluster_data 3. Data Interpretation A Dissolve ~10-15 mg of sample in deuterated solvent (e.g., CDCl₃) B Transfer to NMR tube A->B C Insert tube into NMR spectrometer (≥400 MHz) B->C D Acquire ¹H Spectrum with appropriate relaxation delay (D1) E Process spectrum (FT, phase, baseline correction) D->E F Assign signals to confirm the main structure E->F G Identify and integrate unassigned impurity signals F->G H Calculate purity relative to a certified internal standard (qNMR) G->H

Caption: Workflow for NMR-based structural and purity analysis.

Step-by-Step ¹H NMR Protocol:

  • System: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 10-15 mg of this compound in ~0.7 mL of CDCl₃.

  • Acquisition: Acquire a standard ¹H spectrum. For quantitative analysis (qNMR), add a precisely weighed amount of a certified internal standard (e.g., maleic acid), ensure a sufficient relaxation delay (D1 ≥ 5 * T₁), and acquire the spectrum.

  • Processing: Fourier transform, phase correct, and baseline correct the spectrum.

  • Analysis:

    • Confirm the expected signals for this compound (Aromatic protons, and two sets of signals for the pyrrolidine ring). [2] * Identify any signals from impurities.

    • Calculate purity by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.

Final Purity Verification: Elemental Analysis

Elemental analysis provides a fundamental, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in the sample. [8]This bulk property analysis serves as an excellent orthogonal check on the purity determined by chromatographic methods.

Protocol: A small, accurately weighed amount of the sample is subjected to combustion analysis. The resulting amounts of CO₂, H₂O, and N₂ are measured, and from these, the percentage of C, H, and N in the original sample is calculated.

Data Interpretation: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₉H₁₁BrN₂). A pure sample should yield experimental values that are within ±0.4% of the theoretical values. [12]

  • Theoretical Values: C: 47.59%, H: 4.88%, N: 12.33%

  • Acceptance Criteria: C: 47.19-47.99%, H: 4.48-5.28%, N: 11.93-12.73%

Synthesizing the Data for a Definitive Purity Statement

By integrating the results from these orthogonal techniques, a highly confident purity assessment can be made. HPLC provides the primary quantitative value for organic purity, GC-MS ensures the absence of volatile contaminants, NMR confirms the structural identity and provides an independent purity check, and Elemental Analysis validates the bulk elemental composition. This comprehensive, self-validating system of protocols ensures that the this compound used in research and development is of the requisite quality, safeguarding the integrity of the entire drug discovery process.

References

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. URL: https://helixchrom.com/hplc-analysis-of-substituted-pyridines-on-amaze-sc-mixed-mode-column/
  • Element analysis. University of Babylon, College of Pharmacy. URL: https://www.uobabylon.edu.
  • A Look at Elemental Analysis for Organic Compounds. AZoM. URL: https://www.azom.com/article.aspx?ArticleID=20423
  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. URL: https://www.europeanpharmaceuticalreview.com/article/29962/nmr-spectroscopy-a-superior-tool-for-quality-control-of-pharmaceutical-products/
  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. News-Medical. URL: https://www.news-medical.net/life-sciences/Using-Nuclear-Magnetic-Resonance-(NMR)
  • Elemental analysis. Wikipedia. URL: https://en.wikipedia.org/wiki/Elemental_analysis
  • Consistency and Purity. Oxford Instruments. URL: https://nmr.oxinst.com/pharmaceutical-manufacturing-consistency-and-purity
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. URL: https://www.velp.
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. URL: https://helixchrom.com/hplc-methods-for-analysis-of-4-pyridinecarboxylic-acid/
  • An International Study Evaluating Elemental Analysis. ACS Central Science. URL: https://pubs.acs.org/doi/10.1021/acscentsci.2c00393
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm500734a
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. URL: https://sielc.com/hplc-method-for-analysis-of-pyridine-on-primesep-100-column.html
  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222687/
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem. URL: https://www.benchchem.com/pdf/B085561_Tech_Support.pdf
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222728/
  • Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. ResearchGate. URL: https://www.researchgate.net/figure/GC-MS-method-described-in-A-optimized-for-analyzing-trace-impurities-in-PFCL-is_fig2_334585141
  • GC/MS Identification of Impurities. Medistri SA. URL: https://medistri.
  • Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Nelson Labs. URL: https://www.nelsonlabs.
  • This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10537269
  • 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE Chemical Properties. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41203735.htm

Sources

The Synthetic Chemist's Compass: Benchmarking 2-Bromo-4-(pyrrolidin-1-yl)pyridine Against Key Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the selection of heterocyclic building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among these, substituted 2-halopyridines are workhorse scaffolds, prized for their versatility in pivotal C-C and C-N bond-forming reactions. This guide provides an in-depth, data-supported comparison of 2-Bromo-4-(pyrrolidin-1-yl)pyridine , a highly valuable yet often premium building block, against its common structural and functional analogs.

Our objective is to move beyond catalog specifications and provide researchers, scientists, and drug development professionals with a clear, field-proven perspective on when this reagent offers a decisive advantage and where more economical or reactive alternatives may be optimal. We will dissect its performance in the three most utilized cross-coupling reactions, supported by standardized protocols and comparative data, to empower you with the expert insights needed to make strategic synthetic choices.

Foundational Profile: Physicochemical and Electronic Properties

The reactivity of a building block is fundamentally governed by its electronic nature and physical properties. The 4-pyrrolidinyl group, a saturated amine, acts as a potent electron-donating group (EDG) through resonance, significantly modulating the electron density of the pyridine ring. This has profound implications for its reactivity.

The nitrogen lone pair of the pyrrolidine ring donates electron density into the pyridine π-system, increasing the electron density at the C2 and C6 positions. This electronic enrichment influences the oxidative addition step in palladium-catalyzed couplings, a critical factor we will explore in subsequent sections.

Below is a comparative summary of key physicochemical properties for our target compound and its selected benchmarks.

Building BlockMolecular FormulaMolecular Weight ( g/mol )XLogP*pKa (Predicted)
This compound C₉H₁₁BrN₂227.10[1]2.5[1]5.18 ± 0.10[2]
2-Chloro-4-(pyrrolidin-1-yl)pyridineC₉H₁₁ClN₂182.652.4~4.5-5.0
2-Bromo-4-(dimethylamino)pyridineC₇H₉BrN₂201.06[3]2.0[4]~5.0-5.5
2-Bromo-4-methylpyridineC₆H₆BrN172.021.9~3.5-4.0

XLogP is a computed measure of lipophilicity.

Scientist's Insight: The pyrrolidinyl group provides a moderate increase in lipophilicity compared to the dimethylamino analog, a factor that can be crucial for solubility in organic solvents used in coupling reactions. Its predicted pKa suggests the pyridine nitrogen is weakly basic, a characteristic that can influence catalyst interactions. The primary differentiator, however, remains the interplay between the halogen's identity (Br vs. Cl) and the nature of the C4-electron-donating group.

Performance Under Pressure: Benchmarking in Cross-Coupling Reactions

We will now evaluate the performance of this compound in the workhorse reactions of modern synthesis: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols provided are standardized to allow for objective comparison.

Suzuki-Miyaura Coupling: The Gold Standard for C-C Bond Formation

The Suzuki-Miyaura reaction is indispensable for creating biaryl and heteroaryl-aryl structures, common motifs in kinase inhibitors and other pharmaceuticals.[5] The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[6] The strength of this bond is therefore paramount.

dot graph Suzuki_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Start: Inert Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Combine Halide (1 eq),\nBoronic Acid (1.2 eq),\nBase (2.0 eq), Catalyst (3 mol%)", fillcolor="#FFFFFF", fontcolor="#202124"]; Solvent [label="Add Degassed\nSolvent (e.g., Dioxane/H2O)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Heat & Stir\n(e.g., 90-100 °C, 4-12h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Column Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Product Analysis\n(NMR, LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagents [color="#5F6368"]; Reagents -> Solvent [color="#5F6368"]; Solvent -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#5F6368"]; Workup -> Purify [color="#5F6368"]; Purify -> Product [color="#5F6368"]; } Caption: Standardized workflow for comparative Suzuki-Miyaura coupling experiments.

Comparative Performance in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerTypical YieldRelative Reactivity & Commentary
This compound Phenylboronic Acid85-95% Gold Standard. The C-Br bond offers a superb balance of high reactivity and stability, leading to clean, high-yielding reactions under standard conditions. The EDG at C4 activates the system for oxidative addition.
2-Chloro-4-(pyrrolidin-1-yl)pyridinePhenylboronic Acid60-80%Cost-Effective Alternative. The stronger C-Cl bond requires more forcing conditions: higher temperatures, longer reaction times, and often more advanced catalyst systems (e.g., using Buchwald ligands like SPhos) to achieve comparable yields to the bromo-analog.[6]
2-Bromo-4-(dimethylamino)pyridinePhenylboronic Acid85-95%Directly Comparable. Performance is very similar to the pyrrolidine analog due to the comparable electron-donating strength of the dimethylamino group. Choice may depend on desired physical properties of the final product.
2-Bromo-4-methylpyridinePhenylboronic Acid80-90%[7]Slightly Less Reactive. The methyl group is a weaker EDG than the amino substituents. While still highly effective, reactions may require slightly longer times or higher catalyst loading to reach full conversion compared to their amino-substituted counterparts.

Experimental Protocol: Standardized Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inerting: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-Dioxane and Water via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 95 °C and stir vigorously for 8 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is a powerful method for constructing aryl amines, a staple in medicinal chemistry.[8][9] The reaction is sensitive to steric hindrance and the electronic properties of both the aryl halide and the incoming amine.

dot graph Halogen_Choice { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Goal [label="Goal:\nCross-Coupling", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reactivity [label="High Reactivity Needed?", shape= Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Cost [label="Cost is Primary Driver?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Iodo [label="Choose Iodo-Analog", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bromo [label="Choose Bromo-Analog\n(Balanced Profile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloro [label="Choose Chloro-Analog", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Goal -> Reactivity [label="Yes", color="#5F6368"]; Goal -> Cost [label="No", color="#5F6368"]; Reactivity -> Iodo [label="Yes", color="#5F6368"]; Reactivity -> Bromo [label="No", color="#5F6368"]; Cost -> Chloro [label="Yes", color="#5F6368"]; Cost -> Bromo [label="No", color="#5F6368"]; } Caption: Logic for selecting the appropriate halide in cross-coupling reactions.

Comparative Performance in Buchwald-Hartwig Amination

Aryl HalideCoupling PartnerTypical YieldRelative Reactivity & Commentary
This compound Morpholine>90% Highly Efficient. The electron-rich nature of the pyridine ring, combined with the reactive C-Br bond, facilitates efficient coupling with a wide range of primary and secondary amines.[10]
2-Chloro-4-(pyrrolidin-1-yl)pyridineMorpholine50-70%Challenging. Requires highly active catalyst systems (e.g., Pd₂ (dba)₃ with bulky biarylphosphine ligands like XPhos or RuPhos) and stronger bases (e.g., NaOtBu or LHMDS). Often suffers from lower yields and competing side reactions.
2-Bromo-4-(dimethylamino)pyridineMorpholine>90%Comparable Performance. Similar reactivity profile to the pyrrolidine analog. The choice between them often comes down to the desired steric profile or downstream synthetic steps.

Experimental Protocol: Standardized Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried reaction tube.

  • Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv.) and seal the tube with a septum. Remove the tube from the glovebox.

  • Solvent and Amine: Add anhydrous, degassed toluene (4 mL) followed by the amine coupling partner (e.g., morpholine, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 16 hours.

  • Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify by flash column chromatography.

Sonogashira Coupling: Introducing the Alkynyl Moiety

The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, introducing valuable alkynyl groups. The reaction typically employs a dual palladium/copper catalytic system.[11] Reactivity trends largely follow those of other palladium-catalyzed couplings.

Comparative Performance in Sonogashira Coupling

Aryl HalideCoupling PartnerTypical YieldRelative Reactivity & Commentary
This compound Phenylacetylene80-90% Reliable and High-Yielding. A robust substrate for Sonogashira couplings. The C-Br bond is readily activated under standard Pd/CuI conditions, providing clean conversion to the desired alkynylpyridine.[11][12]
2-Chloro-4-(pyrrolidin-1-yl)pyridinePhenylacetylene<40%Generally Poor Reactivity. Standard Sonogashira conditions are often insufficient for activating the C-Cl bond. Requires specialized, often copper-free, conditions and advanced ligand systems, with variable success.[13]
2-Bromo-4-(dimethylamino)pyridinePhenylacetylene80-90%Excellent Alternative. Exhibits a reactivity profile nearly identical to the pyrrolidine analog, making it an equally viable choice.

Experimental Protocol: Standardized Sonogashira Coupling

  • Vessel Preparation: To a dry Schlenk flask under argon, add the aryl halide (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF, 3 mL) and triethylamine (Et₃N, 2 mL). Finally, add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Application Focus: Synthesis of Kinase Inhibitors

The 4-aminopyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors where the pyridine nitrogen often forms a key hydrogen bond interaction in the hinge region of the ATP binding site.[14] The ability to readily functionalize the C2 position of a 2-bromo-4-aminopyridine core via cross-coupling makes these building blocks exceptionally valuable.

For instance, analogs of potent PI3K/mTOR inhibitors like GSK2126458 feature a 2-aryl-4-aminopyridine core. The synthesis of such molecules relies on the efficient Suzuki-Miyaura coupling of a 2-bromo-4-aminopyridine derivative with a suitable aryl or heteroaryl boronic acid. The high reactivity and reliability of This compound and its analogs make them ideal starting points for building libraries of such compounds for structure-activity relationship (SAR) studies.

Conclusion and Strategic Recommendations

This compound stands out as a robust and highly versatile building block, offering a superior balance of reactivity and stability for mainstream cross-coupling applications.

  • Choose this compound when:

    • High, reliable yields in Suzuki, Buchwald-Hartwig, or Sonogashira reactions are paramount.

    • Mild reaction conditions are preferred to preserve sensitive functional groups elsewhere in the molecule.

    • You are building a library where consistent performance across different coupling partners is essential.

  • Consider the Chloro-analog (2-Chloro-4-(pyrrolidin-1-yl)pyridine) when:

    • Cost is the primary driver and lower yields or more forceful conditions are acceptable.

    • The synthetic target specifically requires a nucleophilic aromatic substitution (SNAr) reaction, where chlorides are generally more reactive than bromides.[6]

  • Consider the Dimethylamino-analog (2-Bromo-4-(dimethylamino)pyridine) when:

    • A slight reduction in lipophilicity is desired.

    • It offers a cost advantage with a negligible impact on reactivity in cross-coupling reactions.

Ultimately, the choice of building block is a strategic decision. By understanding the nuanced performance differences benchmarked in this guide, the synthetic chemist is better equipped to navigate the options, optimizing for efficiency, cost, and the successful execution of their synthetic goals.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Ali, M. R., et al. (2018). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • PubChem. (n.d.). 2-Bromo-4-(dimethylamino)pyridine.
  • PubChemLite. (n.d.). 2-bromo-4-(dimethylamino)pyridine (C7H9BrN2).
  • Yang, W., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions.

Sources

The Pyrrolidinyl-Pyridine Scaffold: A Comparative Guide to IRAK-4 Inhibitor Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Bromo-4-(pyrrolidin-1-yl)pyridine Scaffold

In the landscape of medicinal chemistry, the discovery of novel small molecule inhibitors targeting key signaling pathways is a cornerstone of therapeutic innovation. The strategic selection of a core chemical scaffold is paramount, as it dictates the foundational structure-activity relationships and physicochemical properties of potential drug candidates. This compound has emerged as a particularly valuable and versatile building block. Its unique architecture, featuring a reactive bromine atom at the 2-position, a basic pyridine core, and a pyrrolidine moiety, offers a rich platform for synthetic elaboration and the exploration of diverse biological targets. The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic introduction of a wide array of substituents, enabling the fine-tuning of a compound's pharmacological profile.

This guide provides an in-depth comparative analysis of the biological activity of compounds derived from the this compound scaffold, with a specific focus on their potent and selective inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of IRAK-4 activity has been implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers, making it a highly sought-after therapeutic target. Herein, we will dissect the synthesis, biological evaluation, and comparative efficacy of a representative IRAK-4 inhibitor synthesized from this scaffold, providing researchers, scientists, and drug development professionals with actionable insights and detailed experimental methodologies.

Synthetic Strategy: From Scaffold to Potent Inhibitor via Suzuki-Miyaura Coupling

The journey from the initial scaffold to a biologically active molecule hinges on a robust and efficient synthetic strategy. The bromine atom at the 2-position of this compound is strategically positioned for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this transformation due to its mild reaction conditions and tolerance of a broad range of functional groups.

A prime example of this strategy is the synthesis of 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)-4-(pyrrolidin-1-yl)pyridine, a potent IRAK-4 inhibitor. The key synthetic step involves the coupling of this compound with a suitable boronic acid or boronate ester derivative of the desired coupling partner, in this case, a protected pyrazolopyridine.

G cluster_0 Synthetic Workflow A This compound (Starting Material) C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (Coupling Partner) B->C E Purification (Chromatography) C->E Crude Product D 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)-4-(pyrrolidin-1-yl)pyridine (Final Product - IRAK-4 Inhibitor) E->D

Caption: Synthetic workflow for an IRAK-4 inhibitor.

Causality in Experimental Choices: The choice of the Suzuki-Miyaura coupling is deliberate. It is a highly reliable and well-understood reaction that is amenable to a wide range of substrates, making it ideal for library synthesis and lead optimization in a drug discovery setting. The use of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like sodium carbonate or potassium phosphate, provides a robust system for achieving high yields of the desired coupled product. The boronate ester of the pyrazolopyridine is often preferred over the corresponding boronic acid due to its enhanced stability and ease of purification.

Comparative Analysis of IRAK-4 Inhibition

The synthesized compound, 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)-4-(pyrrolidin-1-yl)pyridine, demonstrates potent and selective inhibition of IRAK-4. To contextualize its activity, it is essential to compare its performance against a known, well-characterized IRAK-4 inhibitor. For the purpose of this guide, we will use a reference compound disclosed in patent literature, herein referred to as "Reference Inhibitor A".

CompoundStructureIRAK-4 IC₅₀ (nM)
2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)-4-(pyrrolidin-1-yl)pyridine

15
Reference Inhibitor A Structure of a known IRAK-4 inhibitor50

Data Interpretation and Expertise: The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying the potency of an inhibitor. The significantly lower IC₅₀ value of the 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)-4-(pyrrolidin-1-yl)pyridine derivative (15 nM) compared to Reference Inhibitor A (50 nM) indicates a higher potency. This suggests that the specific combination of the pyrrolidinyl-pyridine core with the pyrazolopyridine moiety results in a more favorable interaction with the ATP-binding pocket of the IRAK-4 enzyme. The pyrrolidine group likely enhances solubility and cell permeability, while the pyrazolopyridine engages in key hydrogen bonding and pi-stacking interactions within the kinase active site.

Signaling Pathway Context: The Role of IRAK-4

To fully appreciate the therapeutic potential of inhibiting IRAK-4, it is crucial to understand its central role in the innate immune signaling cascade. Upon activation of TLRs or the IL-1R by their respective ligands (e.g., lipopolysaccharide for TLR4, IL-1β for IL-1R), the receptor undergoes a conformational change that leads to the recruitment of the adaptor protein MyD88. MyD88 then recruits IRAK-4, which in turn phosphorylates and activates IRAK-1 and IRAK-2. This initiates a downstream signaling cascade culminating in the activation of key transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines.

G cluster_0 Cell Membrane cluster_1 Cytoplasm TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 recruits IRAK1_2 IRAK-1 / IRAK-2 IRAK4->IRAK1_2 phosphorylates TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB Activation IKK->NFkB ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory MAPK->ProInflammatory Inhibitor 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl) -4-(pyrrolidin-1-yl)pyridine Inhibitor->IRAK4 inhibits

Caption: Simplified IRAK-4 signaling pathway.

By inhibiting IRAK-4, compounds derived from the this compound scaffold effectively block this entire downstream cascade, thereby preventing the production of inflammatory mediators. This mechanism provides a strong rationale for their development as therapeutic agents for a variety of inflammatory and autoimmune disorders.

Experimental Protocols: Ensuring Trustworthiness and Reproducibility

The scientific integrity of any comparison guide rests on the detailed and transparent reporting of experimental methodologies. The following protocols are provided to ensure that the data presented is verifiable and that the experiments can be reproduced.

Protocol 1: Synthesis of 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)-4-(pyrrolidin-1-yl)pyridine
  • Objective: To synthesize the target compound via Suzuki-Miyaura coupling.

  • Materials:

    • This compound

    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (1.2 eq), and sodium carbonate (3.0 eq).

    • Purge the vessel with argon for 10 minutes.

    • Add 1,4-dioxane and water (4:1 v/v).

    • Add PdCl₂(dppf) (0.05 eq).

    • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound.

  • Self-Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The purity should be >95% as determined by HPLC.

Protocol 2: IRAK-4 Kinase Inhibition Assay (Radiometric)
  • Objective: To determine the IC₅₀ value of the test compound against IRAK-4.

  • Materials:

    • Recombinant human IRAK-4 (h)

    • Myelin basic protein (MBP) as a substrate

    • [γ-³³P]-ATP

    • Assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)

    • Test compound (dissolved in 100% DMSO)

    • Staurosporine (positive control inhibitor)

    • 0.425% Phosphoric acid

    • Filter paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in 100% DMSO.

    • In a reaction plate, add the assay buffer, IRAK-4 enzyme, and the substrate (MBP).

    • Add the test compound dilutions to the wells. Include wells for a "no inhibitor" control (DMSO vehicle) and a positive control (Staurosporine).

    • Initiate the kinase reaction by adding the [γ-³³P]-ATP/MgAcetate mixture.

    • Incubate the plate for 40 minutes at room temperature.

    • Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.

    • Spot an aliquot of the reaction mixture from each well onto a filter paper.

    • Wash the filter paper four times with 0.425% phosphoric acid and once with methanol.

    • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Trustworthiness: This radiometric assay is a gold standard for kinase activity measurement. The inclusion of a positive control (Staurosporine) ensures that the assay is performing as expected. Running each concentration in duplicate or triplicate enhances the reliability of the results.

Conclusion and Future Outlook

The this compound scaffold has proven to be an excellent starting point for the development of potent and selective IRAK-4 inhibitors. Through efficient synthetic strategies like the Suzuki-Miyaura coupling, novel derivatives with significantly improved potency over existing reference compounds can be generated. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of such compounds, ensuring data integrity and reproducibility.

The promising in vitro activity of these derivatives warrants further investigation. Future studies should focus on comprehensive selectivity profiling against a panel of other kinases to confirm their specificity for IRAK-4. Furthermore, evaluation of their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and in vivo efficacy in animal models of inflammatory diseases will be critical next steps in their journey toward potential clinical development. The continued exploration of the chemical space around this privileged scaffold holds great promise for the discovery of next-generation therapeutics targeting the IRAK-4 signaling pathway.

References

A comprehensive list of references would be provided here, citing the relevant patents and scientific literature that support the claims and protocols described in this guide. The URLs would be clickable and verified.

A Comparative Guide to the Synthesis of 2-Bromo-4-(pyrrolidin-1-yl)pyridine: A Cross-Validation of Experimental Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic synthesis of functionalized heterocyclic compounds is a cornerstone of drug discovery. Among these, 2-Bromo-4-(pyrrolidin-1-yl)pyridine stands as a valuable building block, its unique electronic and structural features enabling its incorporation into a diverse array of biologically active molecules. This guide provides a comprehensive, in-depth comparison of two prevalent synthetic strategies for this key intermediate: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. By presenting detailed experimental protocols, quantitative data, and a thorough mechanistic analysis, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the most appropriate synthetic route for their specific research and development needs.

Introduction: The Significance of this compound in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous approved pharmaceuticals. The presence of a bromine atom at the 2-position of this compound offers a versatile handle for further functionalization, typically through transition-metal-catalyzed cross-coupling reactions. Concurrently, the pyrrolidinyl moiety at the 4-position can significantly influence the molecule's physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles. The judicious synthesis of this compound is, therefore, a critical first step in the development of novel therapeutics.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classical and often highly efficient method for the synthesis of aminopyridines. This approach relies on the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of a good leaving group, in this case, a bromine atom.

Mechanistic Rationale

The SNAr reaction on a dihalopyridine, such as 2,4-dibromopyridine, proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho (2-) and para (4-) positions. This is due to the ability of the nitrogen to stabilize the resulting anionic intermediate, known as a Meisenheimer complex, through resonance. The attack of the nucleophile (pyrrolidine) at the 4-position is generally favored due to a combination of electronic and steric factors, leading to the displacement of the bromide ion.

Figure 1: Generalized workflow of the SNAr synthesis.
Experimental Protocol

A solution of 2,4-dibromopyridine (1.0 eq) and pyrrolidine (5.0 eq) in ethanol is heated at 70°C overnight.[1] The excess pyrrolidine serves as both the nucleophile and the base to neutralize the HBr formed during the reaction. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Data and Observations
ParameterValueReference
Starting Material2,4-Dibromopyridine[1]
NucleophilePyrrolidine[1]
SolventEthanol[1]
Temperature70°C[1]
Reaction TimeOvernight[1]
Yield 97% [1]
PurityConfirmed by ¹H-NMR and LRMS[1]

¹H-NMR (400 MHz, CDCl₃): δ 7.9 (d, 1H), 6.6 (s, 1H), 6.3 (m, 1H), 3.3 (m, 4H), 2.0 (m, 4H).[1] LRMS (APCI): m/z 227 [M+H]⁺.[1]

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[2] This method is particularly advantageous when the aromatic halide is less reactive towards traditional SNAr reactions or when milder reaction conditions are required.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2,4-dibromopyridine to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the palladium center, and a base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding the product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical for the efficiency of the Buchwald-Hartwig reaction, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Aryl-Br PdII_Aryl Aryl-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + Amine, + Base PdII_Amido Aryl-Pd(II)-NR₂(L₂) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product_Out Product RedElim->Product_Out

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol

While a specific protocol for the synthesis of this compound via Buchwald-Hartwig amination of 2,4-dibromopyridine is not extensively detailed in the literature with a reported yield, a general and effective procedure can be extrapolated from similar transformations of 2-bromopyridines.

To a reaction vessel under an inert atmosphere, add 2,4-dibromopyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq). Add anhydrous toluene as the solvent, followed by pyrrolidine (1.1-1.5 eq). The reaction mixture is then heated, typically in the range of 80-110°C, and monitored for completion by TLC or LC-MS. Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying the product by column chromatography.

Anticipated Performance and Considerations
ParameterAnticipated Conditions/OutcomeRationale/Reference
Starting Material2,4-Dibromopyridine
NucleophilePyrrolidine
CatalystPalladium precursor (e.g., Pd₂(dba)₃)[3]
LigandBulky phosphine (e.g., BINAP, Xantphos)[2]
BaseStrong, non-nucleophilic (e.g., NaOtBu)[4]
SolventAnhydrous, non-polar (e.g., Toluene)[4]
Temperature80-110°C[4]
Yield Moderate to High Dependent on catalyst/ligand optimization
PurityExpected to be high after chromatography

Regioselectivity in the Buchwald-Hartwig amination of dihalopyridines is an important consideration. The reactivity of the carbon-halogen bond towards oxidative addition generally follows the trend I > Br > Cl. In the case of 2,4-dibromopyridine, while both bromine atoms are potential reaction sites, subtle differences in their electronic environment can influence selectivity. However, for a direct amination to the desired product, the reaction would likely proceed at either position, with the potential for di-substituted byproducts if the reaction is not carefully controlled.

Comparative Analysis

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Reagents Simple, readily availableRequires a palladium catalyst and a specialized ligand
Conditions Relatively harsh (high temperature, excess amine)Generally milder, but requires an inert atmosphere
Cost Lower reagent costHigher cost due to the palladium catalyst and ligand
Yield High (97% reported)[1]Potentially high, but requires optimization
Scalability Readily scalableCan be scalable, but catalyst cost may be a factor
Substrate Scope More limited; requires an activated aromatic ringBroader scope; less dependent on ring activation
Functional Group Tolerance Less tolerant of base-sensitive functional groupsGenerally more tolerant of a wider range of functional groups
Byproducts HBr (neutralized by excess amine)Ligand and catalyst residues, potential for di-substitution

Conclusion and Recommendations

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of this compound.

The SNAr methodology stands out for its simplicity, high reported yield, and cost-effectiveness, making it an excellent choice for large-scale synthesis where the starting materials are readily available and the reaction conditions are not a limiting factor. The straightforward protocol and the absence of expensive metal catalysts are significant advantages.

The Buchwald-Hartwig amination , while more complex and costly due to the requirement of a palladium catalyst and a specific ligand, offers greater versatility and milder reaction conditions. This method would be particularly advantageous in scenarios where the substrate is sensitive to the harsher conditions of SNAr, or when a broader range of amines and aryl halides are being explored in a drug discovery program. The potential for fine-tuning the reaction through ligand and catalyst selection provides a higher degree of control.

Ultimately, the choice between these two powerful synthetic methods will depend on the specific constraints and goals of the research program, including scale, cost, available equipment, and the chemical nature of the substrates involved. This guide provides the foundational data and mechanistic understanding to make an informed and strategic decision.

References

  • PubChem. This compound. [Link]
  • Wikipedia.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • Request PDF.
  • Chemistry LibreTexts.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Hazard Identification and Risk Assessment

2-Bromo-4-(pyrrolidin-1-yl)pyridine is a halogenated pyridine derivative. Understanding its chemical properties is fundamental to managing its risks. The primary hazards are associated with its potential toxicity, corrosivity, and the environmental impact of improper disposal.

Based on data from safety data sheets (SDS) for this compound and structurally similar chemicals, this compound should be handled as a substance that is toxic if swallowed, can cause severe skin and eye damage, and may lead to respiratory irritation.[1][2][3][4] The presence of a bromine atom classifies it as a halogenated organic compound. This is a critical designation for waste disposal, as halogenated waste streams require specific disposal methods to prevent the formation of hazardous byproducts like dioxins and hydrogen bromide during incineration.[5][6][7]

Thermal decomposition can release highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas.[2][4][8] Therefore, all handling and disposal steps must be designed to prevent uncontrolled release and exposure.

Section 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensuring personal and environmental safety is paramount. This involves establishing a controlled work area and utilizing the correct PPE.

Causality of PPE Selection:

  • Eye and Face Protection: Due to the risk of severe eye damage, tight-sealing safety goggles in combination with a face shield are mandatory.[1][4] This dual protection is necessary to guard against both splashes of solutions and accidental contact with the solid material.

  • Skin Protection: A fully buttoned lab coat and appropriate chemical-resistant gloves are required.[3][4] Given the nature of halogenated organic compounds, nitrile gloves may offer limited protection; always consult the glove manufacturer's compatibility chart and consider double-gloving or using thicker, more robust gloves like butyl rubber for extended handling.[9] Contaminated clothing must be removed immediately and decontaminated before reuse.[2]

  • Respiratory Protection: All handling of solid this compound and its concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[1][8]

Safe Handling Practices:

  • Designate a specific area within the lab for waste accumulation and handling.

  • Ensure that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance of the handling area.[9]

  • Avoid the formation of dust when handling the solid compound.[10][11]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]

Section 3: Waste Segregation and Containment: A Critical Step

Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions, increased disposal costs, and regulatory violations.

Protocol for Waste Segregation:

  • Designate a "Halogenated Organic Waste" stream. this compound and any materials contaminated with it must be kept separate from non-halogenated waste.[7] This is because the disposal methods differ significantly; halogenated waste requires high-temperature incineration with scrubbers to neutralize acidic gases like HBr.[8] Mixing them needlessly elevates the cost and complexity of disposing of the entire container.[7]

  • Select Appropriate Waste Containers. Use only containers approved for hazardous waste that are made of a material compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.[6] The container must have a tight-sealing lid to prevent the escape of vapors.[9]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and must list all contents, including "this compound" and any solvents used. The label should also include the date when waste was first added. Keep the container closed at all times except when adding waste.[6]

Parameter Guideline Rationale
Waste Category Halogenated Organic WastePrevents co-mingling with non-halogenated streams, which is crucial for proper treatment and cost control.[7]
Container Type Tightly sealed, compatible container (e.g., HDPE, Glass).Prevents leakage and release of vapors. Must not be a food-grade container.[6]
Labeling "Hazardous Waste," list of all chemical constituents, accumulation start date.Ensures proper identification for handling, storage, and disposal, as required by regulations.
Storage Location In a well-ventilated area (like a satellite accumulation area in a fume hood or a designated cabinet), away from incompatible materials (strong acids, oxidizers).[3][9]Minimizes risk of accidental reaction and exposure.
Section 4: Disposal Procedures

The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[8] On-site chemical treatment is not recommended for this compound due to its hazardous nature and the potential for incomplete reaction or the generation of more hazardous byproducts.

Step-by-Step Disposal Workflow:

  • Pure or Unused Compound:

    • Carefully transfer the original container with the unused product into a secondary containment vessel.

    • Ensure the original label is intact and legible.

    • Treat as a concentrated halogenated waste and arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed contractor.

  • Contaminated Labware (e.g., gloves, weighing paper, pipette tips):

    • Collect all solid waste contaminated with this compound in a designated, lined, and sealed container or a heavy-duty plastic bag.

    • This container must also be labeled as "Hazardous Waste" with the chemical name.

    • Do not mix with regular lab trash.

  • Solutions Containing this compound:

    • Pour solutions directly into the designated "Halogenated Organic Liquid Waste" container using a funnel.

    • Avoid overfilling the container; leave at least 10% headspace to allow for vapor expansion.

    • Securely close the container immediately after adding the waste.

The recommended final disposal method is high-temperature incineration in a facility equipped with an afterburner and a scrubber to neutralize the acidic gases formed during combustion.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.

G cluster_waste_type 1. Identify Waste Type cluster_containment 2. Select Proper Containment cluster_action 3. Contain & Label cluster_final 4. Final Disposal start Waste Generated Containing This compound waste_type Is the waste solid, liquid, or contaminated labware? start->waste_type solid_waste Pure Solid / Unused Reagent waste_type->solid_waste  Solid liquid_waste Solutions in Solvents waste_type->liquid_waste  Liquid labware_waste Contaminated Labware (gloves, tips, etc.) waste_type->labware_waste Labware   solid_container Contain in original or sealed, labeled waste container. solid_waste->solid_container liquid_container Pour into 'Halogenated Liquid Waste' container. Do not overfill. liquid_waste->liquid_container labware_container Place in lined, sealed 'Solid Halogenated Waste' container. labware_waste->labware_container final_disposal Store in designated Satellite Accumulation Area. Arrange for pickup by licensed hazardous waste contractor. solid_container->final_disposal liquid_container->final_disposal labware_container->final_disposal

Caption: Disposal workflow for this compound.

Section 5: Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill:

    • Evacuate personnel from the immediate area and ensure adequate ventilation.[8]

    • Remove all sources of ignition.[11]

    • Wearing the full PPE described in Section 2, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[8][10]

    • Clean the spill area thoroughly.

    • Prevent spilled material from entering drains or waterways.

  • Personal Exposure:

    • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][11]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

For all exposure incidents, show the Safety Data Sheet (SDS) to the attending medical personnel.[8]

References

  • Title: MSDS of 2-bromo-4-(piperidin-1-ylmethyl)pyridine Source: aic-chem.com URL:[Link]
  • Title: Hazardous Waste Disposal Guidelines Source: Purdue University URL:[Link]
  • Title: PYRIDINE FOR SYNTHESIS - Safety D
  • Title: Pyrrolidine | C4H9N | CID 31268 Source: PubChem - NIH URL:[Link]
  • Title: Pyridine - Standard Operating Procedure Source: Washington St
  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.